molecular formula C8H15N3 B1355771 (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine CAS No. 936940-14-6

(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine

Cat. No.: B1355771
CAS No.: 936940-14-6
M. Wt: 153.22 g/mol
InChI Key: YTTHMHICPSKVKX-UHFFFAOYSA-N
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Description

(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine is a useful research compound. Its molecular formula is C8H15N3 and its molecular weight is 153.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(1-ethyl-3,5-dimethylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-4-11-7(3)8(5-9)6(2)10-11/h4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTHMHICPSKVKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585889
Record name 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine
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URL https://comptox.epa.gov/dashboard/DTXSID20585889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936940-14-6
Record name 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine is a substituted pyrazole derivative. The pyrazole core is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and is a common structural motif in numerous biologically active compounds.[1][2] Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, antibacterial, and antitumor properties.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, handling, and potential applications of this compound to support its use in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while a definitive CAS number for the specific title compound was not found, a closely related structure, 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-ethylamine, has the CAS number 936940-41-9. Another related compound, amine dihydrochloride, is also documented.[3] For the purpose of this guide, we will focus on the primary methylamine derivative.

PropertyValueSource
Chemical Name This compound-
CAS Number Not explicitly found; related compounds exist.-
Molecular Formula C8H15N3Calculated
Molecular Weight 153.23 g/mol Calculated
Appearance Not explicitly documented; likely a liquid or low-melting solid.-
Solubility Not explicitly documented; likely soluble in organic solvents.-
Boiling Point No data available.-
Melting Point No data available.-

Synthesis and Manufacturing

Conceptual Synthetic Workflow:

G A 1. Pyrazole Ring Formation: Acetylacetone + Ethylhydrazine B 2. Formylation: Introduction of a formyl group at the 4-position A->B Vilsmeier-Haack or similar C 3. Reductive Amination: Reaction with ammonia or a protected amine equivalent B->C NaBH3CN or H2/Pd D 4. (If protected) Deprotection: Removal of protecting group to yield the final product C->D E This compound D->E G A This compound Derivative B Target Protein (e.g., Kinase, Receptor) A->B Binding/Inhibition C Downstream Signaling Cascade B->C Modulation D Cellular Response (e.g., Apoptosis, Growth Arrest) C->D

Caption: Hypothetical signaling pathway modulation by a derivative of the title compound.

Analytical Characterization

To ensure the identity and purity of this compound, a combination of analytical techniques should be employed.

Analytical Workflow:

G A Synthesized Compound B NMR Spectroscopy (¹H, ¹³C) A->B Structural Elucidation C Mass Spectrometry (LC-MS, HRMS) A->C Molecular Weight Confirmation D Purity Assessment (HPLC, UPLC) A->D Quantification E Verified Structure & Purity B->E C->E D->E

Caption: Standard analytical workflow for the characterization of the title compound.

Experimental Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the connectivity of the atoms.

  • Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Resolution Mass Spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the compound. [2]* High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling similar amine-containing heterocyclic compounds should be followed. [5][6][7][8][9] General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [6][7]* Ventilation: Handle the compound in a well-ventilated area or a fume hood. [5][6]* Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. [5]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [5] First-Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. [5]* Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. [6]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [6]* Ingestion: Do not induce vomiting. Rinse the mouth with water. [6] In all cases of exposure, seek medical advice/attention. [6]

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its pyrazole core and reactive methylamine group offer numerous possibilities for chemical modification. While further research is needed to fully characterize its properties and explore its full potential, this guide provides a solid foundation for researchers and scientists working with this and related compounds. Adherence to proper safety and handling procedures is paramount when working with this chemical.

References

  • Echemi. 1-Ethyl-α,3,5-trimethyl-1H-pyrazole-4-methanamine Safety Data Sheets.
  • BLD Pharm. 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine.
  • Smolecule. amine dihydrochloride. Available from: .

  • Key Organics. Safety Data Sheet.
  • ChemicalBook. This compound Product Description.
  • BLDpharm. 848436-19-1|(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine.
  • Fisher Scientific. SAFETY DATA SHEET.
  • PubChem. ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine | C7H13N3 | CID 672401.
  • Maybridge. SAFETY DATA SHEET.
  • Carl ROTH. Safety Data Sheet: Methylamine.
  • PubChem. N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-methoxyethan-1-amine.
  • Sigma-Aldrich. 1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl).
  • TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
  • ResearchGate. Synthesis of N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine and its energetic derivatives as promising melt-castable explosives | Request PDF.
  • MDPI. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects.

Sources

(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful pharmaceuticals.[1][2] Its unique electronic and steric properties make it a versatile building block for designing molecules with a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[3][4][5] This guide provides a comprehensive technical overview of a specific functionalized pyrazole, (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine. We will dissect its formal IUPAC nomenclature, explore its physicochemical characteristics, detail robust synthetic pathways, and discuss its potential applications in drug discovery and development. The methodologies and principles discussed herein are designed to provide researchers with both foundational knowledge and actionable insights for leveraging this valuable chemical entity.

The Pyrazole Scaffold: A Privileged Core in Modern Chemistry

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[6] This arrangement imparts a unique set of properties: the ring system is electron-rich and aromatic, yet possesses both a weakly basic (pyridine-like) and a neutral (pyrrole-like) nitrogen atom, allowing for diverse chemical reactivity.[3][6] The N1-nitrogen can be readily deprotonated and alkylated, while the C4 position is often susceptible to electrophilic substitution.[7] These characteristics, combined with the scaffold's metabolic stability and ability to form key hydrogen bond interactions, underpin its success in drug design.[5] Dozens of pyrazole-containing drugs have reached the market, targeting a vast range of diseases and validating the scaffold's utility.[1][2] The title compound, bearing an aminomethyl substituent, represents a key synthon for introducing the pyrazole core into larger, more complex molecules.

Systematic IUPAC Nomenclature and Structural Analysis

Establishing an unambiguous chemical name is critical for database registration, publication, and regulatory submission. While the name "this compound" is descriptive, the formal IUPAC nomenclature provides a more systematic designation.

Structural Deconstruction and Numbering

According to the Hantzsch-Widman system for heterocyclic nomenclature, the numbering of the pyrazole ring begins at one of the heteroatoms and proceeds in a manner to give the other heteroatoms the lowest possible locants.[8][9] For a substituted pyrazole, the numbering starts at the substituted nitrogen.

  • Parent Heterocycle : The core is a 1H-pyrazole.

  • Substituents on the Ring :

    • An ethyl group is located at the N1 position.

    • Two methyl groups are at the C3 and C5 positions.

  • Substituent at C4 : The entire pyrazole moiety is connected via its C4 position to a methylamine group (-CH2NH2).

Derivation of the Systematic Name

In IUPAC nomenclature, the principal functional group determines the suffix of the name. In this case, the amine (-NH2) is the highest priority group. The parent structure is therefore considered a substituted methanamine.

  • Parent Name : Methanamine

  • Substituent : The entire pyrazole group, attached to the methanamine at position 1.

  • Substituent Name : (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)

Combining these components yields the definitive IUPAC name: 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine .

Structural Visualization

The following diagram illustrates the chemical structure with the correct IUPAC numbering scheme.

Caption: Structure and IUPAC numbering of the target compound.

Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for predicting its behavior in biological systems and for designing experimental protocols.

PropertyValueSource
IUPAC Name 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine-
Molecular Formula C₉H₁₇N₃[10]
Molecular Weight 167.25 g/mol [10]
Monoisotopic Mass 167.14224 Da[10]
Predicted XlogP 0.7[10]
Hydrogen Bond Donors 1 (from -NH₂)Calculated
Hydrogen Bond Acceptors 3 (2 from pyrazole N, 1 from -NH₂)Calculated
Canonical SMILES CCN1C(=C(C(=N1)C)CN)C[10]
InChIKey GMTGJNZXFRIXQA-UHFFFAOYSA-N[10]

Synthesis and Functionalization Strategy

A robust and scalable synthesis is paramount for the utility of any chemical building block. The synthesis of 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine can be logically approached through a retrosynthetic analysis, breaking the molecule down into commercially available or easily prepared starting materials.

Retrosynthetic Analysis

A logical disconnection strategy involves cleaving the C4-CH2 bond and the N1-ethyl bond, leading back to the fundamental pyrazole core, which itself derives from a classic condensation reaction.

retrosynthesis Target Target Molecule (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine Intermediate1 C4-Formyl Pyrazole (1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde) Target->Intermediate1 Reductive Amination Intermediate2 N-Ethyl Pyrazole (1-Ethyl-3,5-dimethyl-1H-pyrazole) Intermediate1->Intermediate2 Vilsmeier-Haack Formylation Intermediate3 Core Pyrazole (3,5-Dimethyl-1H-pyrazole) Intermediate2->Intermediate3 N-Alkylation Precursors Starting Materials (Acetylacetone + Ethylhydrazine) Intermediate3->Precursors Knorr Condensation

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocols

The following protocols are representative methodologies based on established chemical transformations for pyrazole synthesis and functionalization.[11][12]

Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole (Core Ring)

  • Principle : This is a classic Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with hydrazine.[11]

  • Step 1 : To a round-bottom flask equipped with a reflux condenser, add acetylacetone (1.0 eq) and ethanol to create a 2M solution.

  • Step 2 : Add hydrazine hydrate (1.05 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.

  • Step 3 : Heat the reaction mixture to reflux for 3 hours. Monitor reaction completion by TLC.

  • Step 4 : Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Step 5 : The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography to yield 3,5-dimethyl-1H-pyrazole.

Protocol 2: Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole (N-Alkylation)

  • Principle : The N-H proton of the pyrazole is weakly acidic and can be removed by a base, allowing for nucleophilic attack on an alkyl halide.[12]

  • Step 1 : Dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.

  • Step 2 : Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq, use with caution), to the mixture and stir for 30 minutes.

  • Step 3 : Add ethyl iodide or ethyl bromide (1.1 eq) dropwise to the suspension.

  • Step 4 : Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

  • Step 5 : After cooling, filter off the inorganic salts and remove the solvent in vacuo. The crude product is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated.

  • Step 6 : Purify the residue by column chromatography to isolate 1-ethyl-3,5-dimethyl-1H-pyrazole.

Protocol 3: Synthesis of the Final Compound (Formylation and Reductive Amination)

  • Principle : The electron-rich C4 position is formylated using the Vilsmeier-Haack reagent, followed by conversion of the resulting aldehyde to a primary amine via reductive amination.

  • Step 1 (Formylation) : In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃, 1.5 eq) to anhydrous DMF (5.0 eq) dropwise with stirring to form the Vilsmeier reagent.

  • Step 2 : Add a solution of 1-ethyl-3,5-dimethyl-1H-pyrazole (1.0 eq) in DMF dropwise to the Vilsmeier reagent.

  • Step 3 : Allow the reaction to warm to room temperature and then heat to 60 °C for 2-4 hours.

  • Step 4 : Quench the reaction by carefully pouring it onto crushed ice and neutralizing with aqueous sodium hydroxide until basic (pH > 8). The aldehyde product often precipitates and can be collected by filtration.

  • Step 5 (Reductive Amination) : Dissolve the crude 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde in methanol.

  • Step 6 : Add ammonium acetate (5-10 eq) followed by a reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq).

  • Step 7 : Stir the reaction at room temperature overnight.

  • Step 8 : Quench the reaction by adding dilute HCl. Remove the methanol in vacuo and basify the aqueous residue with NaOH.

  • Step 9 : Extract the aqueous layer with dichloromethane or ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated to yield the final product, 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine, which can be further purified by chromatography.

Overall Synthetic Workflow Visualization

Caption: High-level workflow for the synthesis of the target compound.

Applications in Research and Drug Development

Functionalized pyrazoles like 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine are not typically final drug products but are crucial intermediates and building blocks.

  • Scaffold for Library Synthesis : The primary amine handle provides a reactive site for diversification. It can be readily acylated, alkylated, or used in reductive amination with a wide variety of aldehydes and ketones to rapidly generate large libraries of compounds for high-throughput screening.

  • Fragment-Based Drug Discovery (FBDD) : The molecule itself is a small, functionalized fragment. It can be used in FBDD screening campaigns to identify initial low-affinity hits that bind to a biological target. These hits can then be elaborated or linked to generate more potent leads.

  • Bioisosteric Replacement : The substituted pyrazole ring can serve as a bioisostere for other aromatic systems, such as a phenyl ring, to modulate physicochemical properties like solubility, metabolism, and target engagement.

  • Ligand for Metal Catalysis : Pyrazole derivatives are also employed as ligands in coordination chemistry and catalysis, with applications in synthetic organic chemistry.[13]

The specific substitution pattern (1-ethyl, 3,5-dimethyl) provides steric and electronic properties that can be fine-tuned to optimize interactions within a protein's binding pocket, making this a highly valuable motif for medicinal chemists.

Conclusion

1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine is a valuable, functionalized heterocyclic compound with a clear and systematic IUPAC name. Its synthesis is achievable through well-established, multi-step chemical transformations starting from simple precursors. As a derivative of the pharmacologically significant pyrazole scaffold, this molecule holds considerable potential as a versatile building block for the construction of novel chemical entities in drug discovery, agrochemicals, and materials science. This guide has provided the foundational knowledge required for its accurate identification, synthesis, and strategic deployment in research and development programs.

References

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. [Link]

  • amine. PubChemLite. [https://pubchemlite.com/compound/amine]([Link]amine)

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC - PubMed Central. [Link]

  • III. Heterocyclic Compounds 17. IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman Method. University of Delhi. [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Heterocyclic Compounds. MSU chemistry. [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]

  • Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. MDPI. [Link]

Sources

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Pyrazole Derivatives

Pyrazole, a five-membered aromatic heterocyclic molecule with two adjacent nitrogen atoms, represents a "privileged scaffold" in drug discovery.[1][2] This designation is reserved for molecular frameworks that demonstrate the ability to bind to a wide range of biological targets, making them exceptionally versatile starting points for the development of novel therapeutic agents.[1] The metabolic stability of the pyrazole ring further enhances its attractiveness in medicinal chemistry.[1]

The clinical and commercial success of pyrazole-containing drugs is well-documented. Celecoxib (Celebrex), a selective COX-2 inhibitor, revolutionized the treatment of inflammatory conditions.[3][4][5][6][7] Other prominent examples include Crizotinib, an anticancer agent, and a variety of other compounds that have entered clinical use, underscoring the therapeutic potential of this heterocyclic system.[7][8]

This guide provides a comprehensive overview of the major biological activities associated with pyrazole derivatives, including their anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[9][10][11][12] It will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and summarize key structure-activity relationship (SAR) insights for researchers and drug development professionals.

Synthetic Strategies: Accessing the Pyrazole Core

The biological evaluation of pyrazole derivatives is predicated on their efficient and versatile synthesis. While numerous methods exist, the Knorr pyrazole synthesis, first described in 1883, remains a foundational and widely used approach.[13][14] This reaction involves the condensation of a β-keto ester with a hydrazine derivative.[13] Modern advancements have introduced greener and more efficient methodologies, including the use of nano-ZnO catalysts, microwave irradiation, and ultrasound-assisted synthesis to improve yields and reduce reaction times.[14][15]

Representative Protocol: Knorr Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

This protocol provides a classic, reliable method for synthesizing a pyrazolone, a tautomer of the aromatic pyrazole, from a β-keto ester and hydrazine. The choice of a mild acid catalyst (glacial acetic acid) facilitates both the initial hydrazone formation and the subsequent intramolecular cyclization.

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water (for precipitation)

  • Standard laboratory glassware and stirring/heating apparatus

Step-by-Step Methodology: [13]

  • Reaction Setup: In a 20-mL vial equipped with a stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol). The use of excess hydrazine helps drive the reaction to completion.

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) as the solvent, followed by 3 drops of glacial acetic acid to catalyze the condensation.

  • Heating: Place the vial on a hot plate and heat the mixture to approximately 100°C with continuous stirring.

  • Reaction Monitoring: After 1 hour, monitor the reaction's progress using thin-layer chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane. Spot the starting material and the reaction mixture to track the consumption of the ethyl benzoylacetate. Continue heating until the starting material is no longer visible on the TLC plate.

  • Product Precipitation: Once the reaction is complete, add water (10 mL) to the hot, stirring mixture. The product is typically insoluble in water and will precipitate out of the solution.

  • Isolation and Purification: Isolate the solid product via vacuum filtration. Wash the collected solid with cold water to remove any residual hydrazine or other water-soluble impurities and then dry to obtain the final product, 5-phenyl-2,4-dihydro-3H-pyrazol-3-one.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep1 Combine Ethyl Benzoylacetate (3 mmol) & Hydrazine Hydrate (6 mmol) prep2 Add 1-Propanol (3 mL) & Acetic Acid (3 drops) prep1->prep2 react1 Heat to 100°C with Stirring prep2->react1 react2 Monitor by TLC until Starting Material is Consumed react1->react2 workup1 Add Water (10 mL) to Precipitate Product react2->workup1 workup2 Isolate by Vacuum Filtration workup1->workup2 workup3 Wash with Cold Water & Dry workup2->workup3 end end workup3->end Final Product: 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

Caption: Workflow for the Knorr Pyrazole Synthesis.

Anti-Inflammatory Activity: Selective COX-2 Inhibition

The most renowned biological activity of pyrazole derivatives is their anti-inflammatory effect, largely mediated through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[3][16]

Mechanism of Action

In the inflammatory cascade, the enzyme phospholipase A2 liberates arachidonic acid from the cell membrane. Cyclooxygenase (COX) enzymes then convert arachidonic acid into prostaglandin precursors.[17] Two primary isoforms exist:

  • COX-1: A constitutively expressed enzyme involved in "housekeeping" functions, such as protecting the gastric mucosa and maintaining platelet function.[5][6]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for synthesizing the prostaglandins that mediate pain and inflammation.[5][6]

Non-selective NSAIDs like ibuprofen inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[5] Pyrazole derivatives like Celecoxib are designed to be highly selective for COX-2.[6] Celecoxib's diaryl-substituted pyrazole structure, featuring a polar sulfonamide side chain, binds to a specific hydrophilic pocket near the active site of COX-2, a feature not present in COX-1, thereby conferring its selectivity.[4][5] This selective inhibition reduces the production of inflammatory prostaglandins without disrupting the protective functions of COX-1.[6]

G cluster_cox Cyclooxygenase (COX) Pathways membrane Cell Membrane Phospholipids arachidonic Arachidonic Acid membrane->arachidonic Phospholipase A2 cox1 COX-1 (Constitutive) arachidonic->cox1 cox2 COX-2 (Inducible) arachidonic->cox2 prostaglandins_house Prostaglandins (Gastric Protection, Platelet Function) cox1->prostaglandins_house prostaglandins_inflam Prostaglandins (Pain, Inflammation) cox2->prostaglandins_inflam pyrazole Pyrazole Derivative (e.g., Celecoxib) pyrazole->cox2 Selective Inhibition

Caption: Selective Inhibition of COX-2 by Pyrazole Derivatives.

Experimental Evaluation of Anti-inflammatory Activity

In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats This is the most widely used preclinical model for evaluating acute anti-inflammatory activity.[18][19][20] Carrageenan injection induces a biphasic inflammatory response, allowing for the reliable measurement of edema reduction by a test compound.

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200g) to laboratory conditions for at least one week.

  • Grouping: Divide animals into groups (n=6): Vehicle Control (e.g., 0.5% carboxymethyl cellulose), Positive Control (e.g., Indomethacin or Celecoxib, 10 mg/kg), and Test Groups (pyrazole derivative at various doses).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[20] This serves as the baseline reading (V₀).

  • Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.

  • Edema Measurement: Measure the paw volume (Vt) at regular intervals post-carrageenan injection, typically at 1, 2, 3, and 4 hours.[20]

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100 where ΔV = Vt - V₀.

Data Presentation: COX Inhibition by Pyrazole Derivatives
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib4.50.02225[21]
FR140423>1000.67>150[22]
Indomethacin0.010.250.04[22]

Anticancer Activity: A Multi-Targeted Approach

Pyrazole derivatives exhibit potent anticancer activity through diverse mechanisms, often interacting with multiple targets crucial for cancer cell proliferation and survival.[8][23]

Mechanisms of Action

Unlike the focused COX-2 inhibition in inflammation, the anticancer effects of pyrazoles are pleiotropic:

  • Kinase Inhibition: Many pyrazoles are potent inhibitors of protein kinases that are frequently overactive in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[8][24] For example, some derivatives show significant inhibitory activity against CDK2, a key regulator of the cell cycle.[24]

  • Induction of Apoptosis: Pyrazole compounds can trigger programmed cell death (apoptosis) in cancer cells.[17] This is often associated with the activation of pro-apoptotic proteins like caspases (CASP3, CASP9) and the inhibition of anti-apoptotic pathways involving PDK1 and AKT.[17]

  • Cell Cycle Arrest: By inhibiting CDKs, pyrazoles can halt the progression of the cell cycle, preventing cancer cells from dividing.[17] This is often observed as an accumulation of cells in the G1 or G2/M phase.

  • Inhibition of Tubulin Polymerization: Some derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization, a mechanism similar to that of classic chemotherapy agents like vinca alkaloids.[8][23]

G cluster_targets Cellular Targets cluster_effects Cellular Effects pyrazole Pyrazole Derivative kinases Protein Kinases (EGFR, VEGFR, CDK) pyrazole->kinases tubulin Tubulin pyrazole->tubulin apoptosis_reg Apoptosis Regulators (Bcl-2, Caspases) pyrazole->apoptosis_reg proliferation Inhibition of Proliferation kinases->proliferation cell_cycle Cell Cycle Arrest kinases->cell_cycle tubulin->cell_cycle apoptosis Induction of Apoptosis apoptosis_reg->apoptosis

Caption: Multi-Targeted Anticancer Mechanisms of Pyrazoles.

Experimental Evaluation of Anticancer Activity

In Vitro Protocol: Cell Viability (MTT/CellTiter-Glo) Assay This is a foundational assay to determine a compound's cytotoxic or anti-proliferative effects against a panel of cancer cell lines.[25][26] The CellTiter-Glo assay, which measures ATP levels as an indicator of metabolic activity, is often preferred for its speed and sensitivity.[27]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂. The duration is chosen to allow for multiple cell doubling times.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of culture medium in each well.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (representing 100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of Pyrazole Derivatives
CompoundCell LineIC₅₀ (µM)Target/MechanismReference
Compound 43 MCF-7 (Breast)0.25PI3 Kinase Inhibitor[8]
Compound 50 HepG2 (Liver)0.71Dual EGFR/VEGFR-2 Inhibitor[8]
Compound 33 HCT116 (Colon)<23.7CDK2 Inhibitor[24]
Doxorubicin (Control) MCF-7 (Breast)0.95DNA Intercalation[8]

Additional Pharmacological Activities

The versatility of the pyrazole scaffold extends to several other important therapeutic areas.

Antimicrobial Activity

Pyrazole derivatives have demonstrated broad-spectrum activity against various pathogens, including Gram-positive and Gram-negative bacteria and fungi.[28][29]

Screening Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) This method determines the lowest concentration of a compound that visibly inhibits microbial growth.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 1.5 x 10⁸ CFU/mL).[30]

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi), typically ranging from 256 µg/mL down to 1 µg/mL.[30]

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Anticonvulsant Activity

Certain pyrazole derivatives exhibit significant anticonvulsant properties, making them promising candidates for the treatment of epilepsy.[31][32][33]

Screening Protocol: Maximal Electroshock Seizure (MES) Test in Mice This model is used to identify compounds that can prevent the spread of seizures, a key feature of generalized tonic-clonic seizures.[32][34]

  • Animal Preparation and Dosing: Administer the test compound to mice, typically via i.p. injection. Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed.

  • Electrode Placement: Apply corneal electrodes with a drop of saline for conductivity.

  • Shock Administration: Deliver a short electrical stimulus (e.g., 50 mA for 0.2 seconds).

  • Observation: Observe the mouse for the presence or absence of a tonic hind limb extension.

  • Endpoint: A compound is considered to have provided protection if it prevents the tonic hind limb extension phase of the seizure. The ED₅₀ (effective dose in 50% of animals) can be calculated from dose-response studies.

Conclusion and Future Perspectives

The pyrazole nucleus is undeniably a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically successful drugs.[1][2] Its derivatives possess a remarkable spectrum of biological activities, with anti-inflammatory and anticancer properties being the most extensively studied. The ability of pyrazole-based compounds to selectively inhibit COX-2 provides a clear rationale for their use in inflammatory diseases, while their capacity to modulate multiple cancer-related targets like protein kinases makes them valuable assets in oncology.

Future research in this field will likely focus on several key areas:

  • Development of Novel Hybrids: Synthesizing hybrid molecules that combine the pyrazole core with other pharmacophores to achieve dual-targeting or synergistic effects, such as dual COX/5-LOX inhibitors for inflammation.[21]

  • Enhanced Selectivity and Potency: Fine-tuning substitutions on the pyrazole ring to develop next-generation inhibitors with even greater selectivity and potency for their intended targets, thereby minimizing off-target effects.

  • Computational Drug Design: Leveraging in silico tools, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, to rationally design new pyrazole derivatives and accelerate the discovery pipeline.[2][16]

The continued exploration of this versatile heterocyclic system promises to yield new and improved therapeutic agents for a wide range of human diseases.

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An In-Depth Technical Guide to the Spectroscopic Characterization of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their purity and identity in drug development pipelines. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, the following sections will not only present the data but also delve into the causality behind the experimental choices and the logic of spectral interpretation.

Molecular Structure and Synthesis Context

A plausible synthetic route to this compound is informative for anticipating potential impurities that may be observed in the spectra. A common strategy for the synthesis of 4-aminomethyl-pyrazoles involves a two-step process:

  • Formylation of the pyrazole core: The Vilsmeier-Haack reaction is a well-established method for introducing a formyl group (-CHO) at the electron-rich C4 position of the pyrazole ring.[1][2][3][4] This reaction typically employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

  • Reductive amination: The resulting pyrazole-4-carbaldehyde can then be converted to the desired primary amine. A common method is the reduction of a nitrile intermediate. The aldehyde can be converted to an oxime, then dehydrated to the nitrile, which is subsequently reduced to the amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[5][6][7][8][9]

Potential impurities could therefore include unreacted starting materials (e.g., 1-ethyl-3,5-dimethyl-1H-pyrazole), the intermediate aldehyde or nitrile, or byproducts from the reduction step.

G Pyrazole 1-ethyl-3,5-dimethyl-1H-pyrazole Vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) Pyrazole->Vilsmeier Aldehyde 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde Vilsmeier->Aldehyde Nitrile_Formation Nitrile Formation (e.g., via oxime) Aldehyde->Nitrile_Formation Nitrile 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbonitrile Nitrile_Formation->Nitrile Reduction Reduction (e.g., LiAlH4 or H2/catalyst) Nitrile->Reduction Amine This compound Reduction->Amine

Caption: Plausible synthetic pathway to the target compound.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[10][11][12][13] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized below. Predictions were generated using online tools that employ machine learning and database comparisons.[14][15][16][17][18]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.95Quartet (q)2H-CH₂- (ethyl)
~3.58Singlet (s)2H-CH₂- (methylamine)
~2.25Singlet (s)3H-CH₃ (pyrazole C5)
~2.20Singlet (s)3H-CH₃ (pyrazole C3)
~1.60Broad singlet2H-NH₂ (amine)
~1.35Triplet (t)3H-CH₃ (ethyl)
Interpretation and Rationale
  • Ethyl Group: The quartet at ~3.95 ppm is characteristic of a methylene group (-CH₂) adjacent to a methyl group (-CH₃). The N+1 rule predicts a quartet (3+1=4). The corresponding triplet at ~1.35 ppm is due to the methyl protons being split by the adjacent methylene group (2+1=3).

  • Methylamine Group: The singlet at ~3.58 ppm is assigned to the methylene protons of the methylamine moiety. These protons are chemically equivalent and have no adjacent protons to couple with, hence they appear as a singlet.

  • Pyrazole Methyl Groups: The two singlets at ~2.25 and ~2.20 ppm are assigned to the two methyl groups on the pyrazole ring. Their distinct chemical shifts are due to the slightly different electronic environments at the C3 and C5 positions.

  • Amine Protons: The broad singlet at ~1.60 ppm is characteristic of amine protons. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water in the solvent.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule. Predictions were generated using established online algorithms.[19][20][21]

Chemical Shift (ppm)Assignment
~148.5C5 (pyrazole)
~140.0C3 (pyrazole)
~115.0C4 (pyrazole)
~45.0-CH₂- (ethyl)
~38.0-CH₂- (methylamine)
~15.0-CH₃ (ethyl)
~12.0-CH₃ (pyrazole C5)
~10.0-CH₃ (pyrazole C3)
Interpretation and Rationale
  • Pyrazole Carbons: The signals in the aromatic region (~115-150 ppm) are assigned to the carbons of the pyrazole ring. The quaternary carbons C3 and C5 are downfield due to their attachment to nitrogen atoms, while C4 is more upfield.

  • Aliphatic Carbons: The signals in the upfield region (~10-45 ppm) correspond to the aliphatic carbons of the ethyl and methylamine substituents.

G cluster_h Predicted ¹H NMR Assignments cluster_c Predicted ¹³C NMR Assignments H_ethyl_CH2 ~3.95 ppm (q) H_methylamine_CH2 ~3.58 ppm (s) H_pyrazole_CH3_C5 ~2.25 ppm (s) H_pyrazole_CH3_C3 ~2.20 ppm (s) H_amine_NH2 ~1.60 ppm (br s) H_ethyl_CH3 ~1.35 ppm (t) C_C5 ~148.5 ppm C_C3 ~140.0 ppm C_C4 ~115.0 ppm C_ethyl_CH2 ~45.0 ppm C_methylamine_CH2 ~38.0 ppm C_ethyl_CH3 ~15.0 ppm C_pyrazole_CH3_C5 ~12.0 ppm C_pyrazole_CH3_C3 ~10.0 ppm

Caption: Predicted NMR assignments for the target molecule.

Experimental Protocol for NMR Spectroscopy

A self-validating NMR experiment requires careful sample preparation and instrument setup.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[22][23][24][25][26]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans will be required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an excellent technique for identifying the presence of specific functional groups.[10][11]

Predicted IR Data

The predicted IR spectrum of this compound shows characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300MediumN-H stretching (primary amine)
2970-2850StrongC-H stretching (aliphatic)
~1600MediumN-H bending (scissoring)
~1550StrongC=N and C=C stretching (pyrazole ring)
~1460MediumC-H bending (CH₂ and CH₃)
~1100StrongC-N stretching
Interpretation and Rationale
  • N-H Vibrations: The medium intensity bands in the 3400-3300 cm⁻¹ region are characteristic of the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group. The bending vibration (scissoring) is expected around 1600 cm⁻¹.

  • C-H Vibrations: The strong absorptions between 2970 and 2850 cm⁻¹ are due to the stretching of the C-H bonds in the ethyl and methyl groups.

  • Pyrazole Ring: The strong absorption around 1550 cm⁻¹ is attributed to the stretching vibrations of the C=N and C=C bonds within the pyrazole ring.

  • C-N Stretching: A strong band around 1100 cm⁻¹ is expected for the C-N stretching vibration of the aminomethyl group.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a transparent disk.[27][28][29][30][31]

    • Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, which requires minimal sample preparation. The solid or liquid sample is placed directly onto the ATR crystal.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded.

    • The sample is placed in the IR beam path, and the spectrum is acquired.

    • The background is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] It provides information about the molecular weight and the elemental composition of a compound, as well as structural information from its fragmentation pattern.

Predicted Mass Spectrum Data

The predicted electron ionization (EI) mass spectrum of this compound is expected to show the following key features. Predictions are based on common fragmentation pathways for similar compounds.[32][33][34][35][36]

  • Molecular Ion (M⁺): m/z = 167.14

  • Key Fragments:

    • m/z = 152 ([M-CH₃]⁺): Loss of a methyl group.

    • m/z = 138 ([M-C₂H₅]⁺): Loss of an ethyl group.

    • m/z = 124: Cleavage of the aminomethyl group.

Interpretation and Rationale

The molecular ion peak at m/z 167.14 corresponds to the molecular weight of the compound. The fragmentation pattern is consistent with the proposed structure. The loss of methyl and ethyl groups are common fragmentation pathways for alkyl-substituted compounds. The fragment at m/z 124 likely results from the cleavage of the C-C bond between the pyrazole ring and the methylamine group.

G M Molecular Ion (M⁺) m/z = 167.14 M_minus_15 [M-CH₃]⁺ m/z = 152 M->M_minus_15 - CH₃ M_minus_29 [M-C₂H₅]⁺ m/z = 138 M->M_minus_29 - C₂H₅ Fragment_124 m/z = 124 M->Fragment_124 - CH₂NH₂

Caption: Predicted fragmentation pathway in mass spectrometry.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this volatile compound.[37][38][39][40][41]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Setup:

    • The GC is equipped with a suitable capillary column (e.g., a nonpolar DB-5 column).

    • The GC oven temperature program is set to separate the components of the sample mixture.

    • The mass spectrometer is set to scan a relevant mass range (e.g., m/z 40-400).

  • Data Acquisition:

    • A small volume of the sample solution (typically 1 µL) is injected into the GC.

    • The separated components elute from the GC column and enter the mass spectrometer, where they are ionized and detected.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a comprehensive and self-validating system for the structural elucidation of this compound. While experimental data is currently unavailable, the predicted spectra, based on established principles and computational models, strongly support the proposed structure. This guide outlines the expected spectroscopic features and provides robust, field-proven protocols for their acquisition and interpretation, serving as a valuable resource for researchers in drug discovery and chemical synthesis.

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An In-depth Technical Guide to (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine Derivatives: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine derivatives, a class of compounds with significant potential in medicinal chemistry. We will delve into the synthesis of the core scaffold, explore structure-activity relationships, and discuss potential therapeutic applications based on the well-established biological activities of the broader pyrazole family.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of numerous therapeutic agents.[1] Its prevalence in FDA-approved drugs highlights its importance as a "privileged scaffold."[2] Pyrazole-containing molecules exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The metabolic stability and versatile synthetic accessibility of the pyrazole nucleus make it an attractive starting point for the design of novel drug candidates.[2]

The specific substitution pattern of this compound offers a unique combination of features. The N-ethyl group can influence pharmacokinetic properties, while the 3,5-dimethyl substitution pattern is a common feature in many biologically active pyrazoles. The 4-methylamine moiety provides a key handle for further derivatization, allowing for the exploration of a wide chemical space to optimize biological activity and selectivity.

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through a straightforward and efficient multi-step process. The key steps involve the construction of the substituted pyrazole ring, followed by functionalization at the 4-position.

Synthesis of the Precursor: 1-ethyl-3,5-dimethyl-1H-pyrazole

The initial step is the synthesis of the N-ethylated pyrazole ring. This is typically achieved through the condensation of a 1,3-dicarbonyl compound, such as acetylacetone, with ethylhydrazine.

Experimental Protocol:

  • To a solution of ethylhydrazine oxalate (1.0 eq) in a suitable solvent such as ethanol, add a base (e.g., sodium ethoxide, 2.0 eq) and stir for 30 minutes at room temperature.

  • Add acetylacetone (1.0 eq) dropwise to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 1-ethyl-3,5-dimethyl-1H-pyrazole.

Formylation of the Pyrazole Ring: The Vilsmeier-Haack Reaction

The introduction of a formyl group at the 4-position of the pyrazole ring is a critical step and is efficiently accomplished using the Vilsmeier-Haack reaction.[3][4][5][6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF).[3][6]

Experimental Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of DMF (3.0 eq) in a suitable solvent like dichloromethane (DCM) to 0 °C.

  • Slowly add POCl₃ (1.5 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-ethyl-3,5-dimethyl-1H-pyrazole (1.0 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.[7]

Reductive Amination to Yield the Final Core Structure

The final step is the conversion of the aldehyde to the desired methylamine derivative via reductive amination.[8][9] This can be achieved in a one-pot reaction using methylamine and a suitable reducing agent.

Experimental Protocol:

  • Dissolve 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Add a solution of methylamine (1.2 eq, e.g., as a solution in methanol or as methylamine hydrochloride with a base like triethylamine).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

  • Continue stirring at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography to obtain this compound.

Synthesis Workflow Diagram:

Synthesis_Workflow A Ethylhydrazine + Acetylacetone B 1-ethyl-3,5-dimethyl-1H-pyrazole A->B Condensation D 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde B->D Vilsmeier-Haack Formylation C Vilsmeier Reagent (POCl3/DMF) C->D G This compound D->G Reductive Amination E Methylamine E->G F Reductive Amination (e.g., NaBH4) F->G SAR_Logic Core This compound Core Deriv Derivative Library Core->Deriv Derivatization at: - Methylamine - N-Ethyl Group - C3/C5-Methyls BioAct Biological Activity Screening Deriv->BioAct Testing against target panel (e.g., Kinases, Receptors) SAR Structure-Activity Relationship BioAct->SAR Analyze potency, selectivity, and physicochemical properties LeadOpt Lead Optimization SAR->LeadOpt Rational design of next-generation compounds

Caption: Logical workflow for SAR studies of the pyrazole derivatives.

Data Summary

The following table summarizes the key chemical information for the core compound and its immediate precursor.

Compound NameMolecular FormulaMolecular Weight ( g/mol )PubChem CID
1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehydeC₈H₁₂N₂O152.193157461
This compoundC₉H₁₇N₃167.257022224

Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives to fully elucidate the structure-activity relationships for various biological targets. In particular, screening against a broad panel of kinases is a logical next step, given the established success of pyrazole-based kinase inhibitors. Further investigation into the pharmacokinetic and toxicological profiles of lead compounds will be crucial for their advancement into preclinical and clinical development.

References

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). PMC. Retrieved from [Link]

  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. (n.d.). INEOS OPEN. Retrieved from [Link]

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (n.d.). PubMed Central. Retrieved from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack formylation of 1H-pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. (n.d.). PubMed. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. (n.d.). Google Patents.
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  • Phenylpyrazole derivatives. (n.d.). Google Patents.
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  • 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. (n.d.). Google Patents.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Pyrrole and pyrazole derivatives as potentiators of glutamate receptors. (n.d.). Google Patents.
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  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (n.d.). TSI Journals. Retrieved from [Link]

  • Ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate. (n.d.). Retrieved from [Link]

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Potential therapeutic targets of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine

Abstract

The pyrazole scaffold is a privileged pharmacophore, forming the core of numerous approved drugs and clinical candidates across a wide range of therapeutic areas. Its unique electronic properties and synthetic tractability have made it a cornerstone in modern medicinal chemistry. This whitepaper provides an in-depth analysis of the novel compound, this compound, to elucidate its potential therapeutic targets. By dissecting its structure and drawing parallels with well-characterized pyrazole-containing drugs, we present a series of data-driven hypotheses on its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals, offering a strategic roadmap for the initial stages of target identification and validation for this promising molecule. We will explore potential interactions with key enzyme families and receptor systems, supported by detailed experimental protocols and workflow visualizations to empower further investigation.

Introduction: The Pyrazole Scaffold and a Structure-Based Rationale

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is a key feature in a variety of clinically successful drugs, including the anti-inflammatory agent celecoxib, the anxiolytic sildenafil, and several kinase inhibitors used in oncology. The versatility of the pyrazole scaffold stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, with biological targets.

The specific compound of interest, this compound, possesses several key structural features that guide our investigation into its potential therapeutic targets:

  • 1-Ethyl-3,5-dimethyl-1H-pyrazole Core: This substituted pyrazole ring provides a rigid scaffold. The N-ethyl group and the two methyl groups at positions 3 and 5 contribute to the molecule's lipophilicity and steric profile, which will significantly influence its binding to target proteins.

  • 4-Methylamine Substituent: The primary amine group at the 4-position is a critical functional group. It can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with negatively charged amino acid residues (e.g., aspartate, glutamate) in a binding pocket.

Based on these structural attributes and the known pharmacology of analogous compounds, we will explore three primary, plausible target classes: Cyclooxygenase (COX) enzymes , Protein Kinases , and Monoamine Oxidase (MAO) enzymes .

Potential Target Class 1: Cyclooxygenase (COX) Enzymes

Scientific Rationale

A significant number of non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole scaffold. The diaryl-heterocycle class of selective COX-2 inhibitors, which includes celecoxib, prominently features a substituted pyrazole ring. These inhibitors typically possess a sulfonamide or a similar group that interacts with a specific side pocket in the COX-2 enzyme, conferring selectivity over COX-1. While this compound lacks a sulfonamide group, the methylamine moiety could potentially engage in similar polar interactions within the active site of COX enzymes. The 3,5-dimethyl substitution pattern is also reminiscent of some known COX inhibitors.

Proposed Signaling Pathway Interaction

The cyclooxygenase (COX) enzymes are central to the inflammatory process. They catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate pain, inflammation, and fever. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated during inflammation. Inhibition of COX-2 is a key strategy for anti-inflammatory drugs. Our test compound, by potentially binding to the active site of COX-2, could prevent the synthesis of pro-inflammatory prostaglandins, thereby exerting an anti-inflammatory effect.

COX_Pathway cluster_membrane Cell Membrane cluster_cox COX Pathway Membrane_Lipids Membrane Phospholipids PLA2 Phospholipase A2 (Inhibited by Steroids) Membrane_Lipids->PLA2 Release AA Arachidonic Acid PLA2->AA COX1_2 COX-1 / COX-2 AA->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Test_Compound This compound Test_Compound->COX1_2 Potential Inhibition Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Homeostasis Gastric Protection, Platelet Aggregation Thromboxanes->Homeostasis

Caption: Potential inhibition of the COX pathway by the test compound.

Experimental Validation Workflow

A tiered approach is recommended to ascertain the compound's activity on COX enzymes.

Tier 1: In Vitro Enzyme Inhibition Assays

This initial screen will determine if the compound directly inhibits COX-1 and COX-2 activity.

  • Objective: To quantify the IC50 (half-maximal inhibitory concentration) of the test compound for both COX-1 and COX-2.

  • Methodology:

    • Utilize commercially available human recombinant COX-1 and COX-2 enzyme activity assay kits (e.g., colorimetric or fluorometric).

    • Prepare a dilution series of the test compound (e.g., from 1 nM to 100 µM).

    • Incubate each enzyme with the various concentrations of the compound for a predetermined time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Measure the production of prostaglandin PGG2 (or a downstream product) according to the kit manufacturer's protocol.

    • As controls, use a known non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib).

    • Calculate IC50 values by plotting the percentage of inhibition against the log concentration of the compound.

ParameterDescription
Enzymes Recombinant human COX-1 and COX-2
Substrate Arachidonic Acid
Compound Conc. 10-point, 3-fold serial dilution (e.g., 0.01 µM to 200 µM)
Controls Positive: Celecoxib (COX-2 selective), Indomethacin (non-selective)Negative: DMSO vehicle
Readout Fluorometric or colorimetric measurement of prostaglandin production
Endpoint IC50 calculation for each isoform; Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2)

Tier 2: Cell-Based Assays

If significant in vitro activity is observed, the next step is to confirm this activity in a cellular context.

  • Objective: To assess the compound's ability to inhibit prostaglandin production in whole cells.

  • Methodology:

    • Use a cell line that expresses COX enzymes, such as lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7).

    • Pre-treat the cells with a dilution series of the test compound for 1 hour.

    • Induce COX-2 expression and prostaglandin production by stimulating the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of prostaglandin E2 (PGE2) in the supernatant using a commercially available ELISA kit.

    • Determine the IC50 of the compound for PGE2 inhibition.

COX_Validation_Workflow Start Start: Compound Synthesized Tier1 Tier 1: In Vitro COX-1/COX-2 Enzyme Inhibition Assay Start->Tier1 Decision1 Is IC50 < 10 µM and/or is there selectivity for COX-2? Tier1->Decision1 Tier2 Tier 2: Cell-Based Assay (LPS-stimulated PGE2 production) Decision1->Tier2 Yes Stop Stop or Redesign Compound Decision1->Stop No Decision2 Is cellular IC50 comparable to in vitro IC50? Tier2->Decision2 Advance Advance to In Vivo Models of Inflammation Decision2->Advance Yes Decision2->Stop No (Suggests poor permeability or off-target effects)

Caption: Tiered experimental workflow for COX target validation.

Potential Target Class 2: Protein Kinases

Scientific Rationale

The pyrazole core is a well-established scaffold for a multitude of protein kinase inhibitors. The nitrogen atoms of the pyrazole ring can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a common anchoring point for many inhibitors. The substituents on the pyrazole ring then project into different regions of the ATP-binding site, determining the inhibitor's potency and selectivity. The N-ethyl and 3,5-dimethyl groups of our compound can occupy hydrophobic pockets, while the 4-methylamine group could form additional hydrogen bonds or ionic interactions with residues near the solvent-exposed region of the binding site. Given the vast number of kinases in the human genome (the "kinome") and their role in diseases like cancer and inflammation, this is a high-priority target class to investigate.

Proposed Signaling Pathway Interaction

As an example, we will consider the potential inhibition of a generic mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in various diseases.

A typical kinase cascade involves a series of phosphorylation events that transmit a signal from the cell surface to the nucleus. For instance, a growth factor binding to a receptor tyrosine kinase (RTK) can activate the Ras/Raf/MEK/ERK pathway. In this cascade, each kinase phosphorylates and activates the next one in the sequence, amplifying the signal at each step. This ultimately leads to the phosphorylation of transcription factors, altering gene expression to promote cell proliferation or differentiation. If our test compound inhibits a kinase in this pathway (e.g., MEK or Raf), it would block the signal transduction, preventing the downstream cellular response. This could be a valuable therapeutic strategy in cancers driven by hyperactive kinase signaling.

Kinase_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Phosphorylates & Activates Test_Compound This compound Test_Compound->Raf Potential Inhibition Test_Compound->MEK Potential Inhibition Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression

Caption: Potential inhibition of a generic MAPK signaling pathway.

Experimental Validation Workflow

Given the large number of kinases, a broad screening approach followed by more focused assays is the most efficient strategy.

Tier 1: Broad Kinase Panel Screen

This initial screen will identify which kinases, if any, the compound interacts with from a large, diverse panel.

  • Objective: To determine the kinase selectivity profile of the test compound at a single high concentration.

  • Methodology:

    • Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).

    • Screen the compound at a concentration of 10 µM against a panel of 200-400 human kinases.

    • The assay typically measures the displacement of a broad-spectrum kinase inhibitor probe or the inhibition of ATP consumption.

    • The output is the percentage of inhibition for each kinase in the panel.

    • "Hits" are typically defined as kinases that are inhibited by >70% at 10 µM.

Tier 2: Dose-Response and IC50 Determination

For any hits identified in the initial screen, the next step is to determine the potency of the interaction.

  • Objective: To calculate the IC50 of the compound for the specific kinase "hits".

  • Methodology:

    • Perform an in vitro kinase activity assay for each hit kinase. This can be a radiometric assay (measuring incorporation of ³²P-ATP into a substrate) or a non-radioactive method like TR-FRET or luminescence-based ATP consumption assays (e.g., ADP-Glo™).

    • Prepare a 10-point dose-response curve for the test compound.

    • Incubate the kinase, substrate, ATP, and compound for a set time.

    • Measure the kinase activity and plot the percentage of inhibition versus the log concentration of the compound to determine the IC50.

ParameterDescription
Assay Type TR-FRET, Luminescence (ADP-Glo™), or Radiometric (³²P-ATP)
Enzymes Recombinant human kinases identified as "hits" from the panel screen
Substrate Specific peptide or protein substrate for each kinase
Compound Conc. 10-point, 3-fold serial dilution centered around the expected IC50
Controls Positive: A known inhibitor for the specific kinase (e.g., Staurosporine)Negative: DMSO vehicle
Readout Time-resolved fluorescence, luminescence, or radioactivity
Endpoint IC50 calculation for each hit kinase

Tier 3: Cellular Target Engagement

Confirming that the compound can bind to its target kinase within a live cell is a critical step.

  • Objective: To verify that the compound engages the target kinase in a physiological context.

  • Methodology:

    • Use the Cellular Thermal Shift Assay (CETSA). This method is based on the principle that a protein's thermal stability increases when a ligand is bound to it.

    • Treat intact cells (expressing the target kinase) with the test compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Cool the samples and separate the soluble protein fraction from the precipitated (denatured) protein by centrifugation.

    • Analyze the amount of soluble target kinase remaining at each temperature using Western blotting.

    • A positive result is a shift in the melting curve to a higher temperature in the presence of the compound, indicating target engagement.

Potential Target Class 3: Monoamine Oxidase (MAO) Enzymes

Scientific Rationale

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. Inhibitors of MAO are used to treat depression and neurodegenerative diseases like Parkinson's disease. The core structure of many MAO inhibitors contains a nitrogen-heterocycle. The this compound structure bears some resemblance to known inhibitors. Specifically, the primary amine of the methylamine group could mimic the endogenous monoamine substrates, allowing the molecule to enter and bind to the active site of MAO enzymes. The substituted pyrazole core could then form favorable interactions within the hydrophobic active site cavity.

Proposed Signaling Pathway Interaction

MAO enzymes are located on the outer mitochondrial membrane and catabolize monoamines. By inhibiting MAO, the concentration of these neurotransmitters in the presynaptic neuron and the synaptic cleft increases, enhancing neurotransmission. For example, inhibiting MAO-B prevents the breakdown of dopamine, which is a key therapeutic strategy for Parkinson's disease.

MAO_Pathway cluster_presynaptic Presynaptic Neuron Monoamines_pre Monoamines (Dopamine, Serotonin) MAO Monoamine Oxidase (MAO) (on Mitochondria) Monoamines_pre->MAO Degradation Synaptic_Cleft Synaptic Cleft Monoamines_pre->Synaptic_Cleft Release Metabolites Inactive Metabolites MAO->Metabolites Test_Compound This compound Test_Compound->MAO Potential Inhibition Postsynaptic_Receptor Postsynaptic Receptors Synaptic_Cleft->Postsynaptic_Receptor Binding Signal Enhanced Neurotransmission Postsynaptic_Receptor->Signal

Caption: Potential inhibition of monoamine oxidase (MAO) enzymes.

Experimental Validation Workflow

A direct enzymatic assay is the most straightforward way to test this hypothesis.

  • Objective: To determine the IC50 of the test compound for both MAO-A and MAO-B.

  • Methodology:

    • Use a commercially available MAO activity assay kit (e.g., a luminescence or fluorescence-based kit). These kits typically use a substrate that is converted into a detectable product by MAO.

    • Perform the assay in parallel with recombinant human MAO-A and MAO-B enzymes.

    • Prepare a dilution series of the test compound.

    • Incubate the respective enzyme with the compound dilutions.

    • Initiate the reaction by adding the substrate.

    • Measure the signal (luminescence or fluorescence) after a set incubation time (e.g., 60 minutes).

    • Use known inhibitors as controls: clorgyline (selective for MAO-A) and selegiline (selective for MAO-B).

    • Calculate IC50 values and a selectivity index to determine if the compound has a preference for one isoform over the other.

ParameterDescription
Enzymes Recombinant human MAO-A and MAO-B
Substrate Luciferin- or resorufin-based derivative specific to the assay kit
Compound Conc. 10-point, 3-fold serial dilution
Controls Positive: Clorgyline (MAO-A), Selegiline (MAO-B)Negative: DMSO vehicle
Readout Luminescence or fluorescence
Endpoint IC50 calculation for each isoform; Selectivity Index (SI) = IC50 (MAO-A) / IC50 (MAO-B)

Conclusion and Future Directions

This guide has outlined a scientifically-grounded, hypothesis-driven approach to elucidating the potential therapeutic targets of this compound. By leveraging structure-activity relationships derived from known pyrazole-containing drugs, we have prioritized three high-value target classes: COX enzymes , protein kinases , and monoamine oxidases . For each class, we have provided a clear scientific rationale, visualized the relevant signaling pathways, and detailed a robust, tiered experimental workflow for target validation.

The proposed experimental cascades are designed to be efficient and decisive, starting with broad, cost-effective in vitro screens and progressing to more complex and physiologically relevant cell-based assays. The data generated from these studies will be crucial in building a comprehensive pharmacological profile of the compound. A positive "hit" in any of these areas would warrant further investigation, including lead optimization to improve potency and selectivity, followed by in vivo studies in relevant animal models of inflammation, cancer, or neurological disease. This structured approach provides a clear and actionable roadmap for advancing this compound from a novel chemical entity to a potential therapeutic candidate.

References

  • Arachidonic Acid Metabolites (Prostaglandins and Related Compounds). CVPharmacology. [Link]

  • Prostaglandin Synthesis. Biology LibreTexts. [Link]

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  • MAP Kinase Pathways. Cold Spring Harbor Perspectives in Biology. [Link]

  • MAPK/ERK pathway. Wikipedia. [Link]

  • The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review). International Journal of Oncology. [Link]

  • Monoamine oxidase inhibitor. Wikipedia. [Link]

  • Monoamine Oxidase: Function & Inhibitors. StudySmarter. [Link]

  • Monoamine oxidase inhibitors (MAOIs). Mayo Clinic. [Link]

Methodological & Application

Synthesis of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine from starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Multi-Step Synthesis of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine

Introduction: The Strategic Assembly of a Key Pyrazole Derivative

Substituted pyrazoles are a cornerstone of modern medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. Their prevalence is due to their ability to engage in a wide range of biological interactions and their synthetic tractability. The target molecule, this compound, is a functionalized pyrazole that serves as a valuable building block for the synthesis of more complex bioactive compounds. The presence of a primary aminomethyl group at the C4 position provides a reactive handle for further derivatization, enabling its incorporation into larger molecular scaffolds.

This document provides a comprehensive, four-step synthetic protocol for the preparation of this compound from readily available starting materials. The selected synthetic strategy is designed for robustness and scalability, proceeding through common and well-understood transformations in organic chemistry. The pathway involves:

  • Knorr Pyrazole Synthesis: Formation of the core 3,5-dimethylpyrazole ring.

  • N-Alkylation: Introduction of the N1-ethyl group.

  • Vilsmeier-Haack Formylation: Regioselective installation of a formyl group at the C4 position.

  • Reductive Amination: Conversion of the intermediate aldehyde to the target primary amine.

As a senior application scientist, this guide emphasizes not only the procedural steps but also the underlying chemical principles and rationale for key experimental choices, ensuring that researchers can replicate and adapt these methods with a thorough understanding of the process.

Overall Synthetic Workflow

The synthesis is a linear four-step process starting from acetylacetone and hydrazine. Each intermediate is isolated and purified before proceeding to the next step to ensure the final product's high purity.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: N-Ethylation cluster_2 Step 3: Formylation cluster_3 Step 4: Reductive Amination A Acetylacetone + Hydrazine Sulfate B 3,5-Dimethylpyrazole A->B  NaOH (aq) C 1-Ethyl-3,5-dimethyl-1H-pyrazole B->C  Iodoethane, NaH D 1-Ethyl-3,5-dimethyl-1H- pyrazole-4-carbaldehyde C->D  POCl3, DMF (Vilsmeier-Haack) E This compound D->E  NH4OAc, NaBH3CN

Caption: Four-step synthesis of the target amine.

Part 1: Synthesis of 3,5-Dimethylpyrazole (Intermediate 1)

The foundational step is the Knorr pyrazole synthesis, a classic condensation reaction between a 1,3-dicarbonyl compound (acetylacetone) and a hydrazine derivative.[1][2] Using hydrazine sulfate in an alkaline medium is a safe and high-yielding method that avoids the use of hydrazine hydrate, which can be violently reactive.[1]

Protocol 1: Knorr Pyrazole Synthesis
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equiv.
Hydrazine sulfate130.1213.01 g1001.0
Sodium hydroxide40.008.80 g2202.2
Acetylacetone100.1210.01 g1001.0
Diethyl ether-~200 mL--
Water-~100 mL--

Procedure:

  • In a 500 mL round-bottomed flask equipped with a magnetic stirrer, dissolve sodium hydroxide (8.80 g) in water (80 mL).

  • Add hydrazine sulfate (13.01 g) to the stirred solution. Stir until fully dissolved.

  • Cool the flask in an ice-water bath to 10-15 °C.

  • Add acetylacetone (10.01 g) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 20 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 70 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting white solid is 3,5-dimethylpyrazole. Dry under vacuum.

    • Expected Yield: 8.5 - 9.1 g (88-95%).

    • Characterization: The product should exhibit a melting point of 107-108 °C.[1]

Part 2: Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole (Intermediate 2)

N-alkylation of pyrazoles can be achieved using various alkylating agents. Here, we employ iodoethane with sodium hydride as the base. Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the pyrazole nitrogen, forming the pyrazolide anion, which then acts as a nucleophile.

Protocol 2: N-Ethylation
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equiv.
3,5-Dimethylpyrazole96.135.00 g521.0
Sodium Hydride (60% disp.)40.002.29 g57.21.1
Iodoethane155.978.91 g57.21.1
Anhydrous THF-100 mL--

Procedure:

  • To a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, add sodium hydride (2.29 g of a 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexanes (2 x 15 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 3,5-dimethylpyrazole (5.00 g) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes (hydrogen gas evolution will be observed).

  • Add iodoethane (8.91 g) dropwise at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting pyrazole is consumed.

  • Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Remove the THF under reduced pressure. Dilute the residue with water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield a crude oil.

  • Purify the oil via column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 1-ethyl-3,5-dimethyl-1H-pyrazole as a clear oil.

    • Expected Yield: 5.4 - 6.1 g (85-95%).

Part 3: Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (Intermediate 3)

The Vilsmeier-Haack reaction is a highly effective method for formylating electron-rich heterocyclic systems like N-substituted pyrazoles.[3][4] The reaction uses the Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][5] This electrophile attacks the electron-rich C4 position of the pyrazole ring.

Mechanism: Vilsmeier-Haack Formylation

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF + POCl3 VR Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- DMF->VR in situ Pyrazole 1-Ethyl-3,5-dimethyl-1H-pyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Hydrolysis Aqueous Work-up (H2O) Intermediate->Hydrolysis Product Pyrazole-4-carbaldehyde Hydrolysis->Product

Caption: Key stages of the Vilsmeier-Haack reaction.

Protocol 3: Vilsmeier-Haack Formylation
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equiv.
Phosphorus oxychloride (POCl₃)153.337.05 g (4.3 mL)461.5
Anhydrous DMF73.0920 mL-Solvent
1-Ethyl-3,5-dimethyl-1H-pyrazole124.193.82 g30.71.0

Procedure:

  • In a flame-dried 100 mL flask under a nitrogen atmosphere, add anhydrous DMF (20 mL) and cool to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 4.3 mL) dropwise with vigorous stirring. The Vilsmeier reagent will form in situ. Stir for 30 minutes at 0 °C.

  • Add 1-ethyl-3,5-dimethyl-1H-pyrazole (3.82 g) dropwise to the cold Vilsmeier reagent solution.

  • After addition, remove the ice bath and heat the reaction mixture to 80 °C for 3 hours. Monitor progress with TLC.[3]

  • Cool the reaction mixture back to room temperature and then pour it slowly and carefully onto crushed ice (~100 g) in a large beaker with stirring. This step is highly exothermic.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous mixture with dichloromethane (DCM) (3 x 60 mL).

  • Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexane) to afford the desired aldehyde.

    • Expected Yield: 3.8 - 4.3 g (80-90%).

Part 4: Synthesis of this compound (Final Product)

Reductive amination is a robust method for converting aldehydes into amines.[6] This protocol uses ammonium acetate as the ammonia source to form an intermediate imine, which is then reduced in situ by sodium cyanoborohydride (NaBH₃CN). NaBH₃CN is a mild reducing agent that is selective for the iminium ion over the starting aldehyde, preventing side reactions.

Protocol 4: Reductive Amination
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equiv.
Pyrazole-4-carbaldehyde152.203.00 g19.71.0
Ammonium acetate77.0815.19 g19710.0
Sodium cyanoborohydride62.841.48 g23.61.2
Methanol-80 mL-Solvent

Procedure:

  • In a 250 mL round-bottomed flask, dissolve 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (3.00 g) and a large excess of ammonium acetate (15.19 g) in methanol (80 mL).

  • Stir the solution at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium cyanoborohydride (1.48 g) portion-wise to the stirring solution.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by adding 1 M HCl (20 mL) carefully until gas evolution ceases (to destroy excess borohydride).

  • Remove the methanol under reduced pressure.

  • Make the remaining aqueous solution basic (pH > 10) by adding 2 M NaOH.

  • Extract the product into dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.

  • The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt for easier handling and storage.

    • Expected Yield: 2.1 - 2.5 g (70-80%).

Characterization and Data

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the ethyl group, two methyl groups on the pyrazole ring, and the aminomethyl moiety.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺: 154.15).

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the primary amine.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

  • Specific Hazards:

    • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere.

    • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care.[3]

    • Sodium Cyanoborohydride (NaBH₃CN): Toxic. Can release hydrogen cyanide gas upon contact with strong acids. Quenching should be done carefully in a fume hood.

    • Iodoethane: A lachrymator and potential carcinogen. Handle with care.

References

  • Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes. INEOS OPEN. Available at: [Link]

  • Verma, R., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available at: [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available at: [Link]

  • Kudryavtsev, K. V., et al. (2018). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. Available at: [Link]

  • Wiley, R. H., & Hexner, P. E. (1963). 3,5-Dimethylpyrazole. Organic Syntheses. Available at: [Link]

  • Wikipedia. (n.d.). 3,5-Dimethylpyrazole. Retrieved from: [Link]

Sources

Application Notes and Protocols for Cell-Based Assays to Evaluate the Activity of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Several pyrazole-containing drugs are clinically approved, highlighting the therapeutic potential of this heterocyclic motif.[4] The compound, (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine, is a novel pyrazole derivative. To elucidate its biological activity, a systematic approach employing a series of robust cell-based assays is essential.

This comprehensive guide provides detailed protocols for a tiered screening approach to characterize the cellular effects of this compound. We will begin with primary cytotoxicity screening to assess its general effect on cell viability across various cancer cell lines. Subsequently, we will delve into secondary assays to investigate the potential mechanisms of action, such as the induction of apoptosis and cell cycle arrest. These protocols are designed for researchers, scientists, and drug development professionals to obtain reliable and reproducible data.

Tier 1: Primary Cytotoxicity Screening

The initial step in evaluating a novel compound is to determine its effect on cell viability. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[5][6][7] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength (typically 570 nm). A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability.

Experimental Workflow for Cytotoxicity Screening

Caption: General workflow for the MTT-based cytotoxicity assay.

Detailed Protocol: MTT Assay

Materials:

  • This compound

  • Selected cancer cell lines (e.g., MCF-7, A549, K562)[7]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 4,000-5,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25100
11.1894.4
100.8568.0
250.6048.0
500.3528.0
1000.1512.0

Tier 2: Mechanistic Assays

If this compound demonstrates significant cytotoxicity, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms for anticancer compounds.[8]

A. Apoptosis Assay using Annexin V/Propidium Iodide Staining

Principle: During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes. Flow cytometry analysis of cells stained with both Annexin V-FITC and PI allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Experimental Workflow for Apoptosis Assay

Caption: Workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at concentrations around its IC50 value for a specified time (e.g., 24 or 48 hours). Include untreated and vehicle controls.

  • Cell Harvesting:

    • After treatment, collect both floating and adherent cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

Data Analysis: The results will be displayed as a dot plot with four quadrants representing the different cell populations. Quantify the percentage of cells in each quadrant.

B. Cell Cycle Analysis

Principle: Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many cytotoxic compounds exert their effects by inducing cell cycle arrest at a specific phase, preventing cell proliferation. This is typically done by staining the DNA of the cells with a fluorescent dye like propidium iodide (PI) and analyzing the DNA content by flow cytometry. The intensity of the PI fluorescence is directly proportional to the amount of DNA in the cells.

Detailed Protocol: Cell Cycle Analysis

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Ethanol (70%, ice-cold)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cells in PI staining solution.

    • Incubate in the dark at 37°C for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

Data Analysis: The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Quantify the percentage of cells in each phase to determine if the compound induces cell cycle arrest.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, each assay must include appropriate controls:

  • Negative Control (Vehicle): Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the compound. This control accounts for any effects of the solvent on cell viability.

  • Positive Control: A well-characterized compound known to induce the expected effect (e.g., doxorubicin for cytotoxicity and apoptosis). This validates that the assay is working correctly.

  • Untreated Control: Cells that are not exposed to any treatment. This provides a baseline for normal cell behavior.

Conclusion

This application note provides a structured and detailed guide for the initial cell-based evaluation of this compound. By following this tiered approach, researchers can efficiently determine the cytotoxic potential of the compound and gain insights into its mechanism of action. The provided protocols are robust and can be adapted for high-throughput screening campaigns in drug discovery.[9][10][11] Further investigation into specific molecular targets will be guided by the outcomes of these foundational cellular assays.

References

  • Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

  • ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

  • PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • MDPI. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. [Link]

  • News-Medical.net. Advances in High-Throughput Screening for Novel Antimicrobial Compounds. [Link]

  • PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • Taylor & Francis. Emerging Novel High-Throughput Screening Technologies for Cell-Based Assays. [Link]

  • Technology Networks. High-Throughput Screening Methods for Drug Discovery. [Link]

  • PubMed Central. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. [Link]

  • Drug Target Review. High-throughput screening as a method for discovering new drugs. [Link]

  • Future Science. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. [Link]

  • ACS Publications. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

  • MDPI. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]

Sources

Quantitative Analysis of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine: High-Throughput and High-Sensitivity Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract

This application note provides detailed protocols for the quantitative analysis of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine, a substituted pyrazole compound featuring a primary amine. Given the compound's polarity and basicity, robust and sensitive analytical methods are crucial for its accurate quantification in diverse matrices, from active pharmaceutical ingredients (APIs) to complex biological fluids. We present two validated analytical strategies: 1) A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for routine analysis and quality control of bulk materials and formulations. 2) A highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. Both methods are designed for robustness and are accompanied by comprehensive validation protocols according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction and Analytical Considerations

This compound belongs to the pyrazole class of compounds, which are significant scaffolds in medicinal chemistry and materials science.[4] The accurate quantification of this specific molecule is essential for pharmacokinetic studies, drug metabolism, quality control, and stability testing.

The primary analytical challenge stems from the molecule's structure: a heterocyclic pyrazole core coupled with a polar methylamine side chain. This primary amine group (-CH2-NH2) imparts a basic character, which can lead to poor peak shape (tailing) on traditional silica-based chromatography columns due to interactions with residual silanols. Furthermore, its polarity makes it challenging to retain on standard reversed-phase columns.[5]

This guide addresses these challenges by providing two fit-for-purpose analytical workflows. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and the complexity of the sample matrix.[6]

Analytical Strategy Overview

The logical flow for selecting and implementing an analytical method for the target analyte is outlined below.

G cluster_0 Decision Phase cluster_1 Method Selection & Execution Start Define Analytical Goal (e.g., Purity, Bioanalysis) Decision Required Limit of Quantification (LOQ)? Start->Decision HPLC Strategy 1: RP-HPLC-UV (Higher Concentration) Decision->HPLC High (e.g., >1 µg/mL) LCMS Strategy 2: LC-MS/MS (Trace Concentration) Decision->LCMS Low (e.g., <1 µg/mL) Validation Method Validation (ICH Q2(R1)) HPLC->Validation LCMS->Validation Report Generate Report Validation->Report

Caption: Decision workflow for selecting the appropriate analytical technique.

PART 1: RP-HPLC with UV Detection for Assay and Purity

This method is ideal for quantifying the analyte in less complex matrices, such as the drug substance itself or in a formulated product. The use of an acidic mobile phase modifier is critical to ensure protonation of the amine group, which minimizes secondary interactions with the stationary phase and results in symmetrical peak shapes.

Principle of the Method

Reversed-phase chromatography on a C18 column separates compounds based on their hydrophobicity. To achieve good peak shape for our basic analyte, an ion-pairing agent or an acidic modifier like trifluoroacetic acid (TFA) is added to the mobile phase.[7] The TFA protonates the primary amine to form an ion pair, masking the charge and improving retention and peak symmetry. Detection is achieved by monitoring the UV absorbance at the analyte's maximum absorbance wavelength (λmax), which should be determined by running a UV scan.

Experimental Protocol: HPLC-UV

1.2.1. Equipment and Materials

  • HPLC System: Quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., Shim-pack GIST C18, 150 mm x 4.6 mm, 5 µm particle size).[8]

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • Reagents: Trifluoroacetic acid (TFA), HPLC-grade water.

  • Analyte Standard: this compound reference standard.

1.2.2. Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Isocratic: 70% A / 30% B (Adjust as needed for optimal retention)
Flow Rate 1.0 mL/min[7]
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at λmax (e.g., 220 nm, determine experimentally)
Run Time 10 minutes

1.2.3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample (e.g., drug substance) in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Validation Protocol (ICH Q2(R1))

The developed method must be validated to ensure it is fit for its intended purpose.[9] The following parameters must be assessed.[1][2]

ParameterProcedureAcceptance Criteria
Specificity Analyze a blank (diluent), a placebo (if applicable), and the analyte standard. Spike the analyte into the placebo to demonstrate no interference.Analyte peak is well-resolved from other components.
Linearity Analyze at least five concentrations across the intended range (e.g., 5-100 µg/mL). Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.998.[7]
Accuracy Perform recovery studies by spiking the analyte at three concentration levels (low, medium, high) into a sample matrix. Analyze in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Analyze six replicate preparations of the standard at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.[8][9]
LOQ/LOD Determine based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.S/N of 10 for LOQ and 3 for LOD.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%) and assess the impact on results.System suitability parameters remain within limits.

PART 2: LC-MS/MS for High-Sensitivity Bioanalysis

For quantifying the analyte in complex biological matrices like plasma or urine, LC-MS/MS is the preferred technique due to its superior sensitivity and selectivity.[10][11] This method involves sample cleanup using Solid Phase Extraction (SPE) followed by analysis using Multiple Reaction Monitoring (MRM).

Principle of the Method

The analyte is first isolated from the biological matrix using SPE, which removes proteins and other interferences.[12] After chromatographic separation, the analyte enters the mass spectrometer. In positive electrospray ionization (ESI+) mode, the primary amine readily accepts a proton to form the protonated molecule [M+H]⁺. This precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is monitored in the third quadrupole (Q3). This MRM transition is highly specific to the analyte, minimizing matrix effects and allowing for quantification at very low levels.

Workflow and Protocol

G cluster_spe Sample Preparation (SPE) cluster_lcms LC-MS/MS Analysis start_spe Plasma Sample + Internal Standard condition Condition SPE Cartridge (Methanol, then Water) start_spe->condition load Load Sample condition->load wash Wash (e.g., 5% Methanol) (Removes interferences) load->wash elute Elute Analyte (e.g., 5% NH4OH in Methanol) wash->elute dry_recon Evaporate & Reconstitute in Mobile Phase A elute->dry_recon inject Inject into LC-MS/MS dry_recon->inject separation UPLC Separation (C18 Column) inject->separation ionization ESI+ Ionization ([M+H]⁺) separation->ionization mrm MRM Detection (Precursor -> Product Ion) ionization->mrm quant Quantification mrm->quant

Caption: Workflow for bioanalytical sample preparation and LC-MS/MS analysis.

2.2.1. Sample Preparation Protocol: Solid Phase Extraction (SPE)

  • Select Cartridge: Use a cation-exchange SPE cartridge (e.g., Bond Elut Plexa).

  • Condition: Wash the cartridge sequentially with 1 mL of methanol and 1 mL of water.

  • Load: Take 200 µL of plasma, add an internal standard, and load it onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the amine, releasing it from the sorbent.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95% A / 5% B).

2.2.2. LC-MS/MS Conditions

  • LC System: UPLC/UHPLC system for fast analysis.

  • Column: C18 column with smaller particle size (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient, e.g., 5% B held for 0.5 min, ramp to 95% B over 2.0 min, hold for 1.0 min, return to 5% B.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

2.2.3. Mass Spectrometry Parameters (Hypothetical) The exact mass-to-charge ratios (m/z) must be determined by infusing the analyte standard.

  • Analyte Structure: C10H19N3, Molecular Weight: 181.28 g/mol

  • Precursor Ion (Q1): [M+H]⁺ = m/z 182.2

  • Product Ion (Q3): A plausible fragmentation would be the loss of the ethyl group from the pyrazole nitrogen or cleavage at the methylamine bond. A hypothetical product ion could be m/z 154.1 (loss of C2H4) or m/z 152.1 (loss of CH2NH2). This must be optimized experimentally.

  • MRM Transition: 182.2 -> 154.1 (example)

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Bioanalytical Method Validation

Validation for bioanalytical methods follows ICH guidelines but with a focus on matrix effects, recovery, and stability.

ParameterProcedure
Selectivity Analyze at least six blank matrix samples from different sources to check for interferences at the analyte's retention time.
Linearity Prepare calibration standards in the matrix (e.g., plasma) over the expected concentration range (e.g., 0.1 - 100 ng/mL).
Accuracy & Precision Analyze Quality Control (QC) samples at low, medium, and high concentrations on multiple days. Accuracy should be within ±15% (±20% at LLOQ) of nominal values.
Matrix Effect Compare the analyte response in post-extraction spiked samples to the response in a pure solution to assess ion suppression or enhancement.
Recovery Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples to determine the efficiency of the SPE process.
Stability Evaluate analyte stability in the matrix under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term (frozen).

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Faya, M., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Pyrazole... Derivative. Separation Science Plus. [Link]

  • Kumar, A., et al. (2018). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of... Pyrazole... Derivative. ResearchGate. [Link]

  • ResearchGate. (2013). LC/MS/MS detection of short-chain aliphatic amines in glazing agents for fruit coating. ResearchGate. [Link]

  • American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry. [Link]

  • Books. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. RSC Publishing. [Link]

  • ResearchGate. (2006). Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. ResearchGate. [Link]

  • Shimadzu. (2010). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu. [Link]

  • ResearchGate. (2019). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ResearchGate. [Link]

  • Agilent. (2014). Sample Preparation Techniques for Biological Matrices. Agilent Technologies. [Link]

  • Oxford Academic. (2024). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Journal of Experimental Botany. [Link]

  • PubMed. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • ResearchGate. (2014). Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. [Link]

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Application Notes and Protocols for the In Vivo Formulation of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine is a novel small molecule entity with a pyrazole core, a class of compounds known for a wide spectrum of pharmacological activities.[1][2][3][4][5][6][7][8] The successful in vivo evaluation of this and other new chemical entities (NCEs) is critically dependent on the development of a stable and bioavailable formulation that ensures maximal exposure for pharmacokinetic and toxicological assessment.[9][10][11] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound for in vivo studies.

Given that many pyrazole-based compounds exhibit poor aqueous solubility, this guide will focus on systematic approaches to vehicle selection and solubility enhancement.[1] The presence of a methylamine group suggests that the compound is a weak base, and its solubility will likely be pH-dependent.[12] This characteristic will be a central consideration in the formulation strategies discussed.

Part 1: Pre-formulation Assessment - The Foundation of a Robust Formulation

Before embarking on formulation development, a thorough physicochemical characterization of this compound is paramount.[9][13][14] These initial studies will dictate the most effective and efficient path to a viable in vivo formulation.

Essential Physicochemical Characterization

A minimal dataset should be generated to inform the formulation strategy. This includes:

  • Aqueous Solubility: Determination of solubility in buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, and 7.4) is critical to understand the pH-solubility profile.[9]

  • pKa Determination: The ionization constant (pKa) will quantitatively define the pH range over which the compound's solubility is significantly altered.

  • LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH provide insights into the compound's lipophilicity and potential for membrane permeability.[11]

  • Solid-State Properties: Analysis using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) can identify the crystalline form and melting point, which can influence solubility and stability.[13]

Initial Solubility Screening in Common Excipients

A small-scale solubility screen in a panel of commonly used and well-tolerated excipients can rapidly identify promising formulation vehicles.[14][15]

Excipient Category Examples Rationale for Inclusion
Aqueous Vehicles Saline (0.9% NaCl), 5% Dextrose in Water (D5W)To assess baseline aqueous solubility and suitability for simple aqueous solutions.
Co-solvents Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol, Dimethyl Sulfoxide (DMSO)To enhance solubility by altering the polarity of the vehicle.[16]
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20, Solutol® HS 15To improve wetting and form micelles that can encapsulate the compound, increasing solubility.[12]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)To form inclusion complexes with the compound, thereby increasing its aqueous solubility.[17]
Lipids Corn oil, Sesame oil, Medium-chain triglycerides (MCT)For potential lipid-based formulations, particularly for oral administration.

Protocol 1: Small-Scale Solubility Screening

  • Accurately weigh 1-2 mg of this compound into individual 1.5 mL microcentrifuge tubes.

  • Add the selected vehicle in incremental volumes (e.g., 100 µL at a time).

  • After each addition, vortex the tube for 1-2 minutes. Gentle heating or sonication may be applied to aid dissolution.

  • Visually inspect for complete dissolution.

  • Continue adding the vehicle until the compound is fully dissolved or a maximum volume is reached.

  • Calculate the approximate solubility in mg/mL.

Part 2: Formulation Strategies and Protocols

Based on the pre-formulation data, an appropriate formulation strategy can be selected. The following sections detail protocols for common formulation approaches suitable for a weakly basic, potentially poorly soluble compound like this compound.

Strategy 1: pH-Adjusted Aqueous Solutions

For a weakly basic compound, solubility can often be significantly increased in an acidic environment where the amine group is protonated. This is a primary and straightforward approach, particularly for parenteral routes of administration.

Protocol 2: Preparation of a pH-Adjusted Aqueous Solution

  • Weigh the required amount of this compound for the target concentration.

  • Add a portion of the final volume of an acidic vehicle (e.g., citrate buffer, pH 3-5) or sterile water.

  • Vortex or stir until the compound is fully dissolved.

  • If using water, slowly add a dilute acid (e.g., 0.1 N HCl) dropwise while monitoring the pH until the compound dissolves and the target pH is reached.

  • Once dissolved, add the remaining vehicle to reach the final volume.

  • Visually inspect the solution for clarity. If intended for intravenous administration, sterile filter the final solution through a 0.22 µm filter.[1]

Causality behind Experimental Choices:

  • The use of an acidic vehicle protonates the basic amine group, forming a more soluble salt in situ.

  • Step-wise addition of acid allows for precise pH control, preventing over-acidification which could lead to compound degradation or be poorly tolerated in vivo.

Strategy 2: Co-solvent and Surfactant-Based Formulations

When pH adjustment alone is insufficient or not desired, a combination of co-solvents and surfactants is a powerful strategy for solubilizing lipophilic compounds.

Protocol 3: Preparation of a Co-solvent/Surfactant Formulation

  • Accurately weigh the required amount of this compound.

  • Add a small volume of a strong organic solvent in which the compound is freely soluble (e.g., DMSO, final concentration typically ≤10%).[1]

  • Vortex until the compound is completely dissolved.

  • Sequentially add the co-solvent (e.g., PEG 400) and the surfactant (e.g., Tween® 80), vortexing thoroughly after each addition. A common vehicle composition is 10% DMSO, 40% PEG 400, 5% Tween® 80, and 45% saline.

  • Slowly add the aqueous component (e.g., sterile saline or D5W) to the organic mixture while vortexing to prevent precipitation.

  • Visually inspect the final formulation for clarity and homogeneity.

Trustworthiness through Self-Validation:

  • The clarity of the final solution upon addition of the aqueous phase is a key indicator of a successful formulation. Any signs of precipitation suggest that the formulation is not robust and may require optimization of the excipient ratios.

Strategy 3: Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[17] This is a widely used and well-tolerated approach for parenteral formulations.

Protocol 4: Preparation of a Cyclodextrin Formulation

  • Prepare a solution of the chosen cyclodextrin (e.g., 20-40% w/v HP-β-CD) in an aqueous vehicle (e.g., saline or citrate buffer).[1]

  • Warm the cyclodextrin solution slightly (e.g., to 40-50°C) to aid in complexation.

  • Slowly add the accurately weighed this compound to the cyclodextrin solution while stirring.

  • Continue to stir until the compound is fully dissolved. Sonication can be used to accelerate the process.

  • Allow the solution to cool to room temperature.

  • Visually inspect for clarity. For intravenous administration, sterile filter through a 0.22 µm filter.

Expertise in Action:

  • The choice between different types of cyclodextrins (e.g., HP-β-CD vs. SBE-β-CD) can be influenced by the specific properties of the drug and the intended route of administration. SBE-β-CD is often preferred for intravenous routes due to its lower renal toxicity profile.

Part 3: Formulation Characterization and Stability Assessment

Once a lead formulation has been developed, it must be characterized to ensure it is suitable for in vivo use.

Analytical Method Development

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is essential for quantifying the concentration of this compound and detecting any potential degradants.[18][19][]

Short-Term Stability Testing

The formulation should be assessed for short-term stability under the conditions it will be handled and stored prior to administration.[]

Protocol 5: Short-Term Stability Assessment

  • Prepare the final formulation and dispense it into appropriate vials.

  • Store the vials under different conditions (e.g., 2-8°C and room temperature) and protected from light.[1]

  • At specified time points (e.g., 0, 4, 8, and 24 hours), withdraw an aliquot from each vial.

  • Analyze the samples by HPLC to determine the concentration of the active compound and the presence of any degradation products.

  • Visually inspect the samples for any signs of precipitation or color change.

Parameter Acceptance Criteria
Appearance Clear, colorless solution, free of visible particles.
pH Within ± 0.2 units of the initial value.
Assay (% of initial) 95.0% - 105.0%
Purity/Degradants No significant increase in degradation products.

Part 4: In Vivo Administration Considerations

The choice of formulation will be closely tied to the intended route of administration.

  • Oral (PO): For oral gavage, suspensions or solutions in vehicles like 0.5% carboxymethylcellulose (CMC) or lipid-based formulations can be used.

  • Intravenous (IV): IV formulations must be sterile, clear solutions with a pH close to physiological if possible. Co-solvent and cyclodextrin formulations are common choices.

  • Intraperitoneal (IP) and Subcutaneous (SC): These routes can often tolerate a wider range of vehicles than the IV route, but irritation at the injection site should be monitored.

It is crucial to run a vehicle tolerability study in the chosen animal model before initiating the main experiment to ensure that the vehicle itself does not cause adverse effects.[15][21][22][23][24]

Visualizations

Formulation_Workflow cluster_preformulation Pre-formulation Assessment cluster_formulation Formulation Development cluster_characterization Characterization & Stability p1 Physicochemical Characterization (Solubility, pKa, LogP) p2 Solubility Screening in Excipients p1->p2 f1 Strategy 1: pH-Adjusted Solution p2->f1 f2 Strategy 2: Co-solvent/Surfactant p2->f2 f3 Strategy 3: Cyclodextrin Complex p2->f3 c1 Analytical Method Development (HPLC) f1->c1 f2->c1 f3->c1 c2 Short-Term Stability Testing c1->c2 end end c2->end Proceed to In Vivo Study

Caption: Workflow for the formulation of this compound.

Decision_Tree start Is the compound soluble in aqueous vehicle at the required concentration? ph_adjust Is solubility achieved with pH adjustment? start->ph_adjust No proceed Use Simple Aqueous Solution start->proceed Yes cosolvent Try Co-solvent/ Surfactant Formulation ph_adjust->cosolvent No use_ph_solution Use pH-Adjusted Solution ph_adjust->use_ph_solution Yes cyclodextrin Try Cyclodextrin Formulation cosolvent->cyclodextrin Alternative

Caption: Decision tree for selecting a formulation strategy.

References

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  • Sikarra, D. et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
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  • Aungst, B. J. (2000).
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  • Ferreira, D. et al. (2017). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmaceutical and Pharmacological Sciences. Available at: [Link]

  • Patel, D. J. et al. (2025).
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  • ChemicalBook. (n.d.). This compound Product Description.
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  • Abrigach, F. et al. (2025). Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)
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  • Abrigach, F. et al. (2014). Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives.
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  • Deshmukh, R. et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.
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Application Notes and Protocols: The Expanding Role of Pyrazole Amines in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Synthesis of Potency and Precision

In the landscape of modern chemical synthesis, the relentless pursuit is for reactions that are not only efficient and high-yielding but also robust, versatile, and biocompatible. This quest led to the paradigm of "click chemistry," a concept introduced by K.B. Sharpless, which champions reactions that are simple to perform, generate minimal byproducts, and proceed reliably under benign conditions.[1][2] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become the cornerstone, celebrated for its exceptional reliability in forming stable 1,2,3-triazole linkages.[3][4] This reaction has revolutionized fields from drug discovery to materials science.[5][6]

Concurrently, the pyrazole nucleus, a five-membered aromatic heterocycle, has established itself as a "privileged scaffold" in medicinal chemistry.[7] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9] The introduction of an amine functionality to this scaffold creates aminopyrazoles, versatile building blocks that have been instrumental in the development of numerous therapeutic agents.[10][11]

This guide explores the powerful synergy between these two domains: the application of pyrazole amines within the framework of click chemistry. We will delve into their role not just as passive structural components, but as active participants that can catalyze, be formed by, or trigger subsequent chemical events through click reactions. This document is designed for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the underlying scientific rationale to empower innovation.

Part 1: Pyrazole Amines as Accelerating Ligands in CuAAC

The heart of the CuAAC reaction is the copper(I) catalyst. However, Cu(I) is prone to disproportionation and oxidation to the inactive Cu(II) state, particularly in aqueous, biological environments. The key to a successful and rapid CuAAC reaction, especially in bioconjugation where reactant concentrations are low, lies in the use of accelerating and stabilizing ligands.[12]

Scientific Principles: Why Pyrazole Ligands Excel

Pyrazole amines have emerged as highly effective ligands in CuAAC for several compelling reasons. The pyrazole ring, with its multiple nitrogen atoms, acts as an excellent N-donor ligand, capable of coordinating with the copper center. This coordination serves two primary functions:

  • Stabilization of the Cu(I) Oxidation State: The ligand shields the copper ion, preventing its oxidation to Cu(II) by ambient oxygen or other oxidizing species present in the reaction medium. This maintains a high concentration of the active catalyst throughout the reaction.[12][13]

  • Acceleration of the Catalytic Cycle: By modulating the electronic environment of the copper center, pyrazole ligands facilitate the key steps of the catalytic cycle. This includes the formation of the copper-acetylide intermediate and the subsequent coordination of the azide, leading to a significant rate enhancement compared to the uncatalyzed reaction.[3][12]

Tridentate ligands incorporating a pyrazole moiety have been specifically synthesized and demonstrated to be efficient catalysts for the azide-alkyne cycloaddition, underscoring their practical utility.[13]

Logical Workflow for CuAAC with a Pyrazole Ligand

cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Assembly cluster_process 3. Monitoring & Workup cluster_analysis 4. Analysis A Prepare Stock Solutions: - Alkyne Substrate - Azide Substrate - Pyrazole Ligand - CuSO4 - Sodium Ascorbate B Add Solvent (e.g., t-BuOH/H2O) C Add Alkyne and Azide Substrates B->C D Add Pyrazole Ligand and CuSO4 Solution (Pre-complexation) C->D E Initiate Reaction: Add Sodium Ascorbate D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Quench Reaction (if necessary) F->G H Purify Product (e.g., Column Chromatography, Extraction) G->H I Characterize Product (NMR, MS, etc.) H->I

Caption: General workflow for a CuAAC reaction.

Application: Bioconjugation of a Fluorescent Dye to a Peptide

This protocol describes the labeling of an alkyne-modified peptide with an azide-functionalized fluorescent dye, a common application in chemical biology for tracking and imaging biomolecules.[5]

Experimental Protocol:

  • Reagent Preparation:

    • Peptide Stock (10 mM): Dissolve the alkyne-containing peptide (e.g., Pentynoic Acid-Gly-Arg-Gly-Asp-Ser) in deionized water.

    • Dye Stock (10 mM): Dissolve the azide-functionalized dye (e.g., Azido-Fluor 488) in DMSO.

    • Catalyst Premix (10x):

      • Prepare a 50 mM solution of CuSO₄·5H₂O in deionized water.

      • Prepare a 100 mM solution of a suitable pyrazole amine ligand (e.g., a tridentate pyrazole-amine ligand) in DMSO or an appropriate solvent.[13]

      • To 100 µL of water, add 10 µL of the 50 mM CuSO₄ solution and 20 µL of the 100 mM ligand solution. The solution should be mixed thoroughly.

    • Reducing Agent (100 mM): Freshly prepare a solution of sodium ascorbate in deionized water.

  • Reaction Assembly:

    • In a 1.5 mL microcentrifuge tube, add the following in order:

      • 137 µL deionized water

      • 50 µL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4)

      • 10 µL of the 10 mM Peptide Stock (Final concentration: 0.5 mM)

      • 10 µL of the 10 mM Dye Stock (Final concentration: 0.5 mM)

    • Vortex the mixture gently.

    • Add 23 µL of the Catalyst Premix.

    • Initiate the reaction by adding 20 µL of the 100 mM sodium ascorbate solution. The final reaction volume is 250 µL.

  • Reaction and Purification:

    • Allow the reaction to proceed at room temperature for 1-2 hours. Protect from light if using a photosensitive dye.

    • Monitor the reaction by LC-MS to confirm the formation of the desired product.

    • The labeled peptide can be purified from excess reagents using reverse-phase HPLC.

Data Summary: Representative CuAAC Conditions
ComponentConcentrationRationale
Alkyne/Azide0.1 - 2 mMLower concentrations are common in bioconjugation to maintain solubility and mimic biological conditions.
Copper(II) Sulfate50 µM - 1 mMServes as the precursor to the active Cu(I) catalyst.
Pyrazole Ligand 100 µM - 2 mM Used in slight excess to copper to ensure full complexation and stabilization of the Cu(I) ion.[4]
Sodium Ascorbate1 - 5 mMA biocompatible reducing agent that generates Cu(I) in situ and scavenges oxygen.[3]
Solvent Systemt-BuOH/H₂O, DMSO/H₂OAqueous solvent systems are crucial for biocompatibility. Co-solvents are used to solubilize all reactants.

Part 2: Pyrazole Synthesis via Click Chemistry

Beyond their role as ligands, pyrazole amines can also be the products of click-type reactions. This approach provides rapid and efficient access to the pyrazole core from simple, orthogonal precursors.

A. Photoclick Chemistry: Light-Induced Pyrazole Formation

A powerful, catalyst-free method for pyrazole synthesis involves the use of light to trigger a cycloaddition reaction. This "photoclick" chemistry offers exceptional spatiotemporal control.[2]

Scientific Principles:

The process begins with a 2,5-disubstituted tetrazole. Upon irradiation with UV light, the tetrazole undergoes a cycloreversion, extruding a molecule of nitrogen gas (N₂).[14] This generates a highly reactive, transient intermediate known as a nitrile imine. This dipole is then immediately trapped in situ by a dipolarophile, such as an alkyne. The subsequent 1,3-dipolar cycloaddition is rapid and highly efficient, yielding a substituted pyrazole.[2][9] The only byproduct is nitrogen gas, making this an exceptionally clean and atom-economical reaction.[14]

Tetrazole 2,5-Disubstituted Tetrazole NitrileImine Nitrile Imine (Reactive Dipole) Tetrazole->NitrileImine UV Light (hν) - N₂ Pyrazole Substituted Pyrazole NitrileImine->Pyrazole Alkyne Alkyne (Dipolarophile) Alkyne->Pyrazole [3+2] Cycloaddition

Caption: Mechanism of photoclick pyrazole synthesis.

Experimental Protocol: Flow Synthesis of a Phenylpyrazole Derivative

Flow chemistry is ideally suited for photochemical reactions, ensuring uniform irradiation and safe handling of reactive intermediates.[14]

  • System Setup:

    • Assemble a continuous flow reactor equipped with a transparent capillary tube (PFA or FEP) wrapped around a UV lamp (e.g., medium-pressure mercury lamp).

    • Use a syringe pump to deliver the reactant solution through the reactor.

    • Connect the reactor outlet to a collection flask.

  • Reagent Preparation:

    • Prepare a solution of 2,5-diphenyltetrazole (0.1 M) and phenylacetylene (0.12 M) in a suitable solvent (e.g., acetonitrile).

    • Degas the solution by bubbling with nitrogen for 15 minutes to remove dissolved oxygen, which can quench the reaction.

  • Reaction Execution:

    • Pump the solution through the flow reactor at a determined flow rate to control the residence time (e.g., 10-30 minutes).

    • Irradiate the capillary with the UV lamp throughout the process.

    • Collect the product mixture at the outlet.

  • Workup and Analysis:

    • Remove the solvent from the collected fraction under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

    • Confirm the structure of the resulting 1,3,5-triphenyl-1H-pyrazole by NMR and mass spectrometry.

B. Click-to-Release: Bioorthogonal Liberation of Amines

A sophisticated application of click chemistry is in the design of "click-to-release" systems for targeted drug delivery.[15] Here, a bioorthogonal reaction triggers the cleavage of a linker, liberating a payload molecule at a specific time and place. A recently developed strategy uses an isonitrile-tetrazine reaction that results in the formation of a stable 4-aminopyrazole and the release of a tertiary amine or pyridine.[15]

Scientific Principles:

In this system, a bioactive molecule containing a tertiary amine is "caged" with a tetrazinylmethyl (TzMe) group. This renders the molecule inactive and stable under physiological conditions. The release is triggered by the introduction of a tertiary isonitrile. The reaction proceeds via an inverse-electron-demand Diels-Alder cycloaddition, followed by nitrogen extrusion. The resulting intermediate can rearrange via a specific pathway that leads to the cleavage of the C-N bond, releasing the free tertiary amine and forming a stable 4-aminopyrazole byproduct.[15] This reaction is bioorthogonal, meaning neither the tetrazine nor the isonitrile reacts with native biological functionalities.

CagedAmine TzMe-Caged Tertiary Amine (Inactive) Intermediate Cycloaddition/ N₂ Extrusion Intermediate CagedAmine->Intermediate Isonitrile Tertiary Isonitrile (Trigger) Isonitrile->Intermediate Bioorthogonal Reaction ReleasedAmine Free Tertiary Amine (Active Payload) Intermediate->ReleasedAmine Rearrangement & Cleavage Aminopyrazole 4-Aminopyrazole Byproduct Intermediate->Aminopyrazole

Caption: Click-to-release mechanism for tertiary amines.

Protocol: Monitoring Amine Release by ¹H NMR

This protocol provides a general method for observing the release of a model tertiary amine from its TzMe-caged precursor.

  • Sample Preparation:

    • Prepare a 10 mM stock solution of the TzMe-caged amine (e.g., TzMe-DMBA) in a deuterated solvent (e.g., DMSO-d₆).

    • Prepare a 20 mM stock solution of a tertiary isonitrile (e.g., tert-butyl isocyanide) in the same deuterated solvent.

  • NMR Analysis:

    • In an NMR tube, add 500 µL of the TzMe-caged amine stock solution.

    • Acquire a baseline ¹H NMR spectrum.

    • Add 1.2 equivalents (60 µL) of the tertiary isonitrile stock solution to the NMR tube.

    • Mix thoroughly and immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 15 minutes) at room temperature.

  • Data Interpretation:

    • Monitor the disappearance of the proton signals corresponding to the caged precursor.

    • Observe the appearance of new signals corresponding to the released free amine and the 4-aminopyrazole byproduct.

    • The percentage of release can be quantified by integrating the characteristic peaks of the starting material and the released product.[15]

Conclusion and Future Outlook

The integration of pyrazole amines into click chemistry represents a significant advancement in chemical synthesis and bioconjugation. As ligands, they enhance the efficiency and robustness of the cornerstone CuAAC reaction, enabling more reliable modification of complex molecules. As products of novel photoclick and click-to-release strategies, they open new avenues for the rapid synthesis of heterocyclic libraries and the development of sophisticated, triggerable drug delivery systems.

The field continues to evolve, with future research likely focusing on:

  • Development of Novel Pyrazole Ligands: Designing ligands with enhanced water solubility and catalytic activity for in vivo applications.

  • Expansion of Photoclick Chemistry: Exploring new photoactivatable precursors and expanding the substrate scope to create more diverse pyrazole-based structures.

  • In Vivo Click-to-Release: Translating the promising in vitro results of pyrazole-forming release strategies into living systems for targeted therapy.

The versatility of the pyrazole amine scaffold, combined with the precision of click chemistry, ensures that this powerful partnership will continue to be a fruitful area of research, driving innovation across the chemical and biomedical sciences.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • ResearchGate. (n.d.). Application of Photoclick Chemistry for the Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition between Alkynes and Nitrilimines Generated In Situ | Request PDF. [Link]

  • NIH Public Access. (n.d.). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. [Link]

  • National Center for Biotechnology Information. (n.d.). Bioorthogonal 4H-pyrazole “click” reagents. [Link]

  • ACS Publications. (2020). Synthesis of a Pyrazole-Based Microporous Organic Polymer for High-Performance CO2 Capture and Alkyne Carboxylation. [Link]

  • WMO College, Muttil. (n.d.). Unfolding Potential of Click Chemistry in Bioconjugation: A Review. [Link]

  • National Center for Biotechnology Information. (n.d.). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. [Link]

  • ACS Publications. (2024). Click-to-Release Reactions for Tertiary Amines and Pyridines. [Link]

  • ResearchGate. (2023). Photochemical Synthesis of Pyrazolines from Tetrazoles in Flow. [Link]

  • National Center for Biotechnology Information. (n.d.). Light-Triggered Click Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • National Center for Biotechnology Information. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. [Link]

  • Royal Society of Chemistry. (2023). Bioorthogonal 4H-pyrazole “click” reagents. [Link]

  • Sci-Hub. (2021). Synthesis of new Copper Catalyst with Pyrazole Based Tridentate Ligand and Study of Its Activity for Azide Alkyne Coupling. [Link]

  • Royal Society of Chemistry. (2020). Pyrazolone ligation-mediated versatile sequential bioconjugations. [Link]

  • PubMed. (n.d.). Use of copper(I) catalyzed azide alkyne cycloaddition (CuAAC) for the preparation of conjugated pyrrolo[2,3-a]carbazole Pim kinase inhibitors. [Link]

  • Future Science. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

  • PubMed. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • ResearchGate. (n.d.). Click Chemistry in Materials Science | Request PDF. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this multi-step synthesis. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction mechanisms and critical parameters, empowering you to troubleshoot effectively and optimize your yield.

I. Synthetic Overview & Core Strategy

The synthesis of this compound is typically achieved through a robust three-step sequence. This pathway begins with the construction of the pyrazole core, followed by functionalization at the C4 position, and concludes with the introduction of the methylamine moiety.

  • Step 1: Pyrazole Ring Formation. Condensation of an appropriate hydrazine (ethylhydrazine) with a 1,3-dicarbonyl compound (acetylacetone) to form the stable 1-ethyl-3,5-dimethyl-1H-pyrazole ring.

  • Step 2: C4-Formylation via Vilsmeier-Haack Reaction. Electrophilic substitution at the electron-rich C4 position of the pyrazole ring using a Vilsmeier reagent (generated in situ from phosphorus oxychloride and dimethylformamide) to yield the key intermediate, 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.[1][2]

  • Step 3: Reductive Amination. Formation of an imine by reacting the pyrazole-4-carbaldehyde with methylamine, followed by reduction to the target secondary amine, this compound.

Synthetic_Workflow Start Ethylhydrazine + Acetylacetone Step1 Step 1: Pyrazole Formation Start->Step1 Pyrazole 1-Ethyl-3,5-dimethyl- 1H-pyrazole Step1->Pyrazole Step2 Step 2: Vilsmeier-Haack Formylation Pyrazole->Step2 Reagent2 POCl3 + DMF (Vilsmeier Reagent) Reagent2->Step2 Aldehyde 1-Ethyl-3,5-dimethyl-1H- pyrazole-4-carbaldehyde Step2->Aldehyde Step3 Step 3: Reductive Amination Aldehyde->Step3 Reagent3 1. Methylamine 2. Reducing Agent (e.g., NaBH(OAc)3) Reagent3->Step3 Product Target Product: This compound Step3->Product

Caption: Overall three-step synthetic workflow.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Question: My yield of the intermediate, 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, is very low after the Vilsmeier-Haack reaction. What went wrong?

Answer: This is a frequent bottleneck. The success of the Vilsmeier-Haack reaction hinges on the correct formation and reactivity of the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻. Failure typically stems from one of the following causes:

  • Cause 1: Reagent Decomposition. The Vilsmeier reagent is sensitive to moisture and elevated temperatures. It should always be prepared in situ and used immediately.

    • Solution: Add phosphorus oxychloride (POCl₃) dropwise to chilled (0 °C) dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar). Allow the reagent to pre-form for 20-30 minutes at 0 °C before adding the pyrazole substrate. Never add DMF to POCl₃.

  • Cause 2: Improper Temperature Control. The initial formation of the reagent is exothermic and requires cooling. The subsequent formylation reaction itself often requires heating, but overheating can lead to decomposition and side-product formation.

    • Solution: After the slow, chilled addition of the pyrazole substrate to the Vilsmeier reagent, monitor the reaction by TLC. Gradually warm the mixture to the temperature specified in your protocol (typically 60-90 °C) and hold until the starting material is consumed.[1][3]

  • Cause 3: Hydrolysis during Workup. The reaction is quenched by pouring it onto ice water. This step hydrolyzes the intermediate iminium salt to the aldehyde. If the pH is not controlled properly, the product can be difficult to extract.

    • Solution: After quenching on ice, carefully neutralize the acidic mixture with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution until the pH is neutral to slightly basic (pH 7-8). This ensures the aldehyde is in its neutral form for efficient extraction into an organic solvent like ethyl acetate or dichloromethane.

Troubleshooting_Vilsmeier Start Low Yield in Vilsmeier-Haack? CheckReagent Was Vilsmeier reagent prepared in situ at 0°C? Start->CheckReagent Start Here CheckTemp Was reaction temperature carefully controlled? CheckReagent->CheckTemp Yes Sol_Reagent Solution: Prepare reagent fresh at 0°C before adding pyrazole. CheckReagent->Sol_Reagent No CheckWorkup Was workup pH adjusted to 7-8 before extraction? CheckTemp->CheckWorkup Yes Sol_Temp Solution: Gradually warm after substrate addition. Monitor via TLC. CheckTemp->Sol_Temp No Sol_Workup Solution: Carefully neutralize with base after quenching on ice. CheckWorkup->Sol_Workup No

Caption: Troubleshooting logic for the Vilsmeier-Haack reaction.

Question: During the final reductive amination step, my TLC shows the consumption of the aldehyde starting material, but I'm getting a poor yield of the desired amine and multiple side products. What is happening?

Answer: This indicates that while the aldehyde is reacting, the desired pathway (imine formation followed by reduction) is not efficient. The choice of reducing agent and reaction conditions are critical.

  • Cause 1: Direct Aldehyde Reduction. Strong, unselective reducing agents like sodium borohydride (NaBH₄) can rapidly reduce the starting aldehyde to the corresponding alcohol before it has a chance to form the imine with methylamine. This is a common competitive side reaction.

  • Cause 2: Imine Hydrolysis. The imine intermediate exists in equilibrium with the aldehyde and amine. If water is present and the pH is not optimal, the imine can hydrolyze back to the starting materials.

  • Cause 3: Over-alkylation. While less common with methylamine, it is possible under certain conditions to form a tertiary amine if other reactive species are present.

Optimized Solution: Use a milder, more selective reducing agent that favors reduction of the protonated iminium ion over the neutral aldehyde.

  • Recommended Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is less basic and more sterically hindered than NaBH₄, making it significantly slower to reduce aldehydes and ketones but highly effective at reducing iminium ions.[4]

  • Procedure:

    • Dissolve the aldehyde and a slight excess of methylamine (as a solution in THF, ethanol, or as a salt like methylamine hydrochloride) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane).

    • Stir for 30-60 minutes at room temperature to allow for imine formation. Adding a drying agent like anhydrous MgSO₄ can help drive this equilibrium.

    • Add NaBH(OAc)₃ portion-wise. The reaction is typically stirred at room temperature until completion.

    • Work up by quenching with an aqueous base (e.g., NaHCO₃ solution) and extracting the product.

ParameterSodium Borohydride (NaBH₄)Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Selectivity Low (Reduces aldehydes quickly)High (Preferentially reduces iminium ions)
Reaction pH Basic conditions requiredTolerates mild acidic conditions (ideal for iminium ion stability)
Solvent Protic (e.g., Methanol, Ethanol)Aprotic (e.g., CH₂Cl₂, THF)
Recommendation Not recommended for this stepHighly Recommended

Question: How can I effectively purify the final this compound product, which is proving difficult to isolate via standard column chromatography?

Answer: Amines can be challenging to purify on silica gel due to their basicity, which causes tailing and poor separation. There are two superior strategies:

  • Acid-Base Extraction: This classic technique leverages the basicity of your product.

    • Protocol: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate). Extract the solution with an aqueous acid (e.g., 1M HCl). Your amine product will become protonated and move into the aqueous layer, leaving neutral organic impurities behind. Then, basify the aqueous layer with a strong base (e.g., 4M NaOH) until pH > 12. Your amine will deprotonate and can be back-extracted into a fresh organic solvent. Evaporation of the solvent will yield the purified free base.

  • Crystallization as a Salt: This is an excellent method for obtaining a high-purity, stable, solid product. The dihydrochloride salt of the target amine is a known form.[5]

    • Protocol: After initial purification, dissolve the amine free-base in a suitable solvent like isopropanol or diethyl ether. Add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until precipitation is complete. The resulting solid salt can be collected by filtration, washed with cold solvent, and dried to yield a highly pure product.

III. Frequently Asked Questions (FAQs)

  • Q1: Can I use a different N1-substituent instead of ethyl?

    • A1: Yes. The initial pyrazole synthesis is highly versatile. You can use other alkyl hydrazines (e.g., methylhydrazine, propylhydrazine) to generate different N1-substituted pyrazoles, which can then be carried through the subsequent formylation and amination steps.[6][7]

  • Q2: What are the primary safety concerns for this synthesis?

    • A2: Several reagents require careful handling. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle it in a fume hood with appropriate personal protective equipment (PPE). Hydrazine derivatives can be toxic and should be handled with care. Reducing agents like NaBH(OAc)₃ can release hydrogen gas upon contact with acid; quench reactions carefully.

  • Q3: How do I confirm the structure of my final product?

    • A3: A combination of standard analytical techniques is recommended. ¹H NMR spectroscopy should clearly show signals for the ethyl group, the two pyrazole methyl groups, the methylene bridge, and the N-methyl group, with appropriate integrations. Mass spectrometry (MS) should show the correct molecular ion peak.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (Step 1 & 2)

  • Pyrazole Formation: In a round-bottom flask, dissolve acetylacetone (1.0 eq) in ethanol. Add ethylhydrazine oxalate (1.05 eq) and a catalytic amount of a strong acid (e.g., H₂SO₄). Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 1-ethyl-3,5-dimethyl-1H-pyrazole. This is often used directly in the next step.

  • Vilsmeier-Haack Formylation: In a separate, dry, three-neck flask under N₂, add anhydrous DMF (5.0 eq) and cool to 0 °C in an ice bath. Add POCl₃ (2.0 eq) dropwise via syringe, keeping the internal temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes.

  • Reaction: Dissolve the crude pyrazole from the previous step in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and heat the reaction to 80-90 °C for 2-4 hours, monitoring by TLC.

  • Quench & Purification: Cool the reaction mixture and pour it slowly onto a stirred mixture of ice and water. Carefully neutralize the solution to pH 7-8 with 4M NaOH solution. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude aldehyde by flash column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Step 3)

  • Imine Formation: To a solution of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add a solution of methylamine (1.5 eq, e.g., 2.0 M in THF). Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Stir the reaction at room temperature until the imine intermediate is fully consumed as monitored by TLC (typically 3-5 hours).

  • Workup & Purification: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir for 20 minutes, then separate the layers. Extract the aqueous layer with dichloromethane (2x). Combine all organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude amine can be purified via acid-base extraction or crystallization as the hydrochloride salt as described in the troubleshooting section.

V. References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(1), 603-637. Available at: [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]

  • Gül, H. İ., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Processes, 9(11), 2019. Available at: [Link]

  • El-Malah, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 489-536. Available at: [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]

  • Nanjunda Swamy, S., et al. (2014). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. International Journal of Chemical Sciences, 12(1), 215-222. Available at: [Link]

  • Lohse, A., et al. (2011). Method for purifying pyrazoles. Google Patents (WO2011076194A1). Available at:

  • Shikhaliev, K. S., et al. (2018). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 1(1), 29-34. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Request PDF. Available at: [Link]

  • Yokoyama, T., et al. (2004). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 60(12), o2264–o2265. Available at: [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • CN103508959A. (2014). Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents. Available at:

  • Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295–11303. Available at: [Link]

  • ResearchGate. (2006). Synthesis and reactions of pyrazole-4-carbaldehydes. Request PDF. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for troubleshooting common side reactions encountered during the synthesis of substituted pyrazoles. The following information is structured in a question-and-answer format to directly address specific issues you may encounter in your experimental work.

I. Frequently Asked Questions (FAQs)

Q1: My Knorr pyrazole synthesis is producing a mixture of regioisomers. What are the primary factors controlling the outcome and how can I favor my desired product?

A1: The formation of regioisomeric mixtures is a classic challenge in pyrazole synthesis, particularly when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[1] The reaction can proceed through two different pathways, leading to, for example, 1,3,5- and 1,3,4-trisubstituted pyrazoles that are often difficult to separate.[1][2] The regiochemical outcome is a delicate balance of several factors:

  • Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a significant role. Electron-withdrawing groups can activate a nearby carbonyl group, making it a more likely site for the initial nucleophilic attack by the hydrazine.[1]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thus directing the reaction towards the less hindered site.[1][3]

  • Reaction Conditions: This is often the most critical and tunable parameter. Solvent, temperature, and pH can dramatically influence which regioisomer is favored.[1] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[1]

Troubleshooting Strategies:

ParameterRecommendationRationale
Solvent Screen a range of solvents with varying polarities. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in some cases.[4]The solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl and the nucleophilicity of the hydrazine, thereby affecting the reaction pathway.[4]
pH/Catalyst For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are often used to facilitate the initial imine formation.[5] The choice and amount of acid or base catalyst can be critical.The pH of the reaction medium can influence the rate-determining step and the stability of reaction intermediates.
Temperature Optimize the reaction temperature. While many condensation reactions require heating, sometimes running the reaction at a lower temperature can enhance selectivity by favoring the thermodynamically controlled product.[5][6]Higher temperatures can sometimes lead to a loss of selectivity and the formation of undesired byproducts.[7]
Reagent Addition Controlled, slow addition of the hydrazine derivative can be beneficial, especially on a larger scale, to manage any exotherms.[7]Rapid addition can cause temperature spikes that may favor the formation of side products.[7]

DOT Diagram: Factors Influencing Regioselectivity in Knorr Pyrazole Synthesis

G cluster_reactants Reactants cluster_factors Controlling Factors cluster_products Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl regioisomer1 Regioisomer A dicarbonyl->regioisomer1 regioisomer2 Regioisomer B dicarbonyl->regioisomer2 hydrazine Substituted Hydrazine hydrazine->regioisomer1 hydrazine->regioisomer2 electronic Electronic Effects electronic->regioisomer1 Influences attack site electronic->regioisomer2 steric Steric Hindrance steric->regioisomer1 Directs to less hindered site steric->regioisomer2 conditions Reaction Conditions (Solvent, pH, Temp) conditions->regioisomer1 Critical for selectivity conditions->regioisomer2

Caption: Key factors influencing the formation of regioisomers.

Q2: My reaction mixture is turning a dark yellow or red color, and the isolated product is impure. What is causing this and how can I obtain a cleaner product?

A2: The development of a deep yellow or red color during pyrazole synthesis is a common observation, particularly when using phenylhydrazine.[8][9] This discoloration often indicates the formation of impurities due to side reactions.

Potential Causes:

  • Decomposition of Hydrazine: Phenylhydrazine and other hydrazine derivatives can be unstable and prone to decomposition, leading to colored byproducts.[6][8]

  • Oxidation: Reaction intermediates or the final pyrazole product may be susceptible to air oxidation, which can generate colored impurities.[6]

  • Side Reactions at Elevated Temperatures: High reaction temperatures can promote unwanted side reactions, leading to the formation of polymeric or tarry materials.[6]

Troubleshooting and Purification Strategies:

StrategyProtocolRationale
Use High-Purity Reagents Use freshly distilled or high-purity hydrazine to minimize the presence of decomposition products from the start.[6]Impurities in starting materials can often act as catalysts for side reactions.
Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]This minimizes the risk of oxidation of sensitive intermediates and products.
pH Control If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction mixture can become acidic, promoting byproduct formation. Adding a mild base like sodium acetate can neutralize the acid.Maintaining an optimal pH can suppress acid-catalyzed side reactions.
Purification by Charcoal Treatment Add activated charcoal to a solution of the crude product, stir for a period, and then filter to remove the charcoal.[8]Activated charcoal has a high surface area and can effectively adsorb colored impurities.[8]
Acid-Base Extraction Pyrazoles are weakly basic and can be protonated to form salts. Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl) to remove basic impurities. The pyrazole can then be recovered from the organic layer.[6][8]This technique is effective for separating the weakly basic pyrazole product from non-basic, colored impurities.
Crystallization If the desired product is a solid, recrystallization can be a highly effective purification method. The formation of acid addition salts can sometimes facilitate crystallization.[3][10]This method relies on the differential solubility of the product and impurities in a given solvent.
Q3: I am attempting an N-alkylation of a substituted pyrazole and obtaining a mixture of N1 and N2 alkylated products. How can I control the regioselectivity of this reaction?

A3: The N-alkylation of unsymmetrical pyrazoles often yields a mixture of regioisomers because the two nitrogen atoms in the pyrazole ring have similar nucleophilicity.[11][12] Controlling the site of alkylation is a significant challenge in pyrazole chemistry.

Factors Influencing N-Alkylation Regioselectivity:

  • Steric Effects: The steric environment around the two nitrogen atoms is a primary determinant of the alkylation site. The alkylating agent will preferentially react at the less sterically hindered nitrogen.[13]

  • Nature of the Base and Counterion: The choice of base and the resulting counterion can influence the regioselectivity of the alkylation.[11]

  • Solvent: The polarity of the solvent can affect the N1/N2 ratio. Polar aprotic solvents like DMSO may favor N1 alkylation, while less polar solvents like THF might favor N2 alkylation in some systems.[14]

  • Protecting Groups: Introducing a protecting group on one of the nitrogen atoms is a reliable strategy to ensure regioselective alkylation at the other nitrogen.[14]

Troubleshooting Strategies for N-Alkylation:

StrategyRecommendationRationale
Steric Control If possible, design your pyrazole precursor with a bulky substituent adjacent to one of the nitrogen atoms to sterically direct the alkylation to the other nitrogen.[3]This is a fundamental approach to achieving regioselectivity based on steric hindrance.
Solvent Screening Systematically screen a range of solvents with varying polarities (e.g., THF, DMF, DMSO, acetonitrile).[14]The solvent can influence the solvation of the pyrazole anion and the transition state of the alkylation reaction.
Base and Counterion Selection Experiment with different bases (e.g., NaH, K2CO3, Cs2CO3) to see how the counterion affects the regioselectivity.[11]The nature of the cation can influence the coordination to the pyrazole nitrogens and thus direct the alkylation.
Use of Protecting Groups Employ a protecting group strategy. For example, a mesyl (Ms) group can be used to selectively protect the N1 position.[14]This is a robust method to block one of the reactive sites, allowing for selective functionalization of the other.

DOT Diagram: N-Alkylation Regioselectivity Control

G cluster_strategies Control Strategies cluster_outcomes Alkylation Outcomes start Unsymmetrical NH-Pyrazole sterics Steric Hindrance start->sterics solvent Solvent Choice start->solvent base Base/Counterion start->base protecting_group Protecting Group start->protecting_group n1_alkylation N1-Alkylated Product sterics->n1_alkylation Directs to less hindered N n2_alkylation N2-Alkylated Product sterics->n2_alkylation solvent->n1_alkylation Influences N1/N2 ratio solvent->n2_alkylation base->n1_alkylation Affects selectivity base->n2_alkylation protecting_group->n1_alkylation Enables selective alkylation protecting_group->n2_alkylation

Caption: Strategies to control the regioselectivity of N-alkylation.

II. Troubleshooting Guide: Experimental Protocols

Protocol 1: Minimizing Regioisomer Formation in Knorr Pyrazole Synthesis

This protocol provides a general workflow for optimizing the regioselectivity of a Knorr pyrazole synthesis.

Step-by-Step Methodology:

  • Initial Small-Scale Reaction:

    • In a small reaction vial, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid).

    • Add the substituted hydrazine (1.1 equivalents).

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • If no reaction occurs, gradually increase the temperature, monitoring for the formation of both regioisomers.

  • Solvent Screening:

    • Set up parallel reactions using a range of solvents with varying polarities (e.g., ethanol, isopropanol, toluene, acetonitrile, and 2,2,2-trifluoroethanol).

    • Run all reactions under identical temperature and concentration conditions.

    • Analyze the product mixture from each reaction by ¹H NMR or LC-MS to determine the regioisomeric ratio.

  • pH/Catalyst Optimization:

    • If the reaction is sluggish, add a catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid).

    • If using a hydrazine salt, consider adding one equivalent of a mild base (e.g., sodium acetate) to neutralize the reaction mixture.

    • Screen different acid or base catalysts to identify the optimal conditions for your desired regioisomer.

  • Temperature Optimization:

    • Once a promising solvent and catalyst system is identified, run the reaction at different temperatures (e.g., 0 °C, room temperature, 50 °C, and reflux) to assess the effect on regioselectivity.

  • Scale-Up and Purification:

    • Once the optimal conditions are determined, scale up the reaction.

    • If a mixture of regioisomers is still obtained, they can often be separated by column chromatography.[8] Careful selection of the stationary and mobile phases is crucial.

III. References

  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. BenchChem.

  • BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis. BenchChem.

  • Royal Society of Chemistry. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry.

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(4), 1263–1272. [Link]

  • BenchChem. (2025). Troubleshooting guide for scaling up pyrazole synthesis reactions. BenchChem.

  • BenchChem. (2025). Technical Support Center: Synthesis of N-Substituted Pyrazoles. BenchChem.

  • BenchChem. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem.

  • MDPI. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules.

  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem.

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules.

  • NIH. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2435-2441. [Link]

  • Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.

  • Bentham Science. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry.

  • MDPI. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules.

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap.

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific LLC.

  • BenchChem. (2025). Troubleshooting Knorr pyrazole synthesis impurities. BenchChem.

  • BenchChem. (2025). Preventing degradation of pyrazole compounds during synthesis. BenchChem.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.

  • Reddit. (2024). Knorr Pyrazole Synthesis advice. r/Chempros.

  • Google Patents. (2011). Method for purifying pyrazoles.

  • Royal Society of Chemistry. (2017). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.

  • Slideshare. (n.d.). Unit 4 Pyrazole.

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules.

  • BenchChem. (2025). Preventing unwanted N-alkylation in pyrazolo[4,3-c]pyridine synthesis. BenchChem.

  • MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules.

  • NIH. (2022). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. PMC.

  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.

  • NIH. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC.

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

  • ResearchGate. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

Sources

Technical Support Center: (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Solution Stability in Research and Development

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine. As researchers and drug development professionals, ensuring the stability and integrity of your compounds in solution is paramount for reproducible and reliable experimental outcomes. This document provides a comprehensive, experience-driven guide to understanding, troubleshooting, and validating the stability of this substituted pyrazole methylamine.

While extensive public stability data for this specific molecule is not available, this guide is built upon the fundamental chemical principles of the pyrazole heterocycle and primary amines, offering a robust framework for your experimental design.[1]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of this compound solutions.

Q1: What are the primary environmental factors that can degrade this compound in solution?

A1: The stability of this compound in solution is influenced by several factors, primarily:

  • pH: The molecule contains two key basic sites: the primary amine (methylamine group) and the pyrazole ring nitrogen atoms.[2][3] Both are susceptible to protonation in acidic media, which can alter the electronic structure and potentially facilitate hydrolysis.[4] Conversely, strongly basic conditions can also promote degradation pathways.[5]

  • Oxidation: Pyrazole derivatives, particularly related pyrazolines, can be prone to oxidation, which may result in the formation of colored byproducts.[6] The presence of atmospheric oxygen can be a significant contributor to degradation over time.

  • Light: Photodegradation is a common issue for many organic molecules. Storing solutions in light-protected containers is a critical precautionary measure to prevent light-induced degradation.[1][6]

  • Temperature: As with most chemical reactions, degradation rates are accelerated at higher temperatures. Proper temperature control is essential for both short-term and long-term storage.[1]

Q2: What are the recommended general storage conditions for solutions?

A2: To maximize the shelf-life of your solutions, we recommend following these guidelines, which are standard practice for many heterocyclic amines.

Storage Duration Temperature Atmosphere Container Rationale
Short-Term (< 72 hours) 2-8°C (Refrigerated)Standard Air (Inert gas preferred)Tightly sealed, amber glass vial with PTFE-lined cap.[1]Minimizes immediate thermal degradation for daily experimental use.
Long-Term (> 72 hours) -20°C to -80°C (Frozen)Inert Gas (Argon or Nitrogen)[6]Tightly sealed, amber glass vial with PTFE-lined cap.Significantly reduces the rate of all chemical degradation pathways, including oxidation and hydrolysis.[1]

Q3: Which solvents are most suitable for preparing stock solutions?

A3: High-purity, anhydrous solvents are crucial. The presence of water can introduce the risk of hydrolysis.

  • Recommended: Anhydrous DMSO, anhydrous Ethanol, or anhydrous Acetonitrile. These are common solvents for compounds of this type and are generally non-reactive.

  • Considerations: Be aware that in certain solvents, unsymmetrically substituted pyrazoles can exist in a tautomeric equilibrium, which could potentially influence experimental results.[2][7] While the N1-ethyl substitution on your molecule prevents this specific tautomerism, it's a key consideration for other pyrazole derivatives. Always use freshly opened or properly stored anhydrous solvents.

Q4: Are there any known chemical incompatibilities?

A4: Yes. Based on the structure (a primary amine and a pyrazole ring), you should avoid direct contact with:

  • Strong Oxidizing Agents: (e.g., peroxides, permanganates) as they can lead to rapid degradation.[8]

  • Strong Acids and Acid Chlorides: These will react exothermically with the basic amine group and can catalyze ring degradation.[8]

  • Strong Bases: While the pyrazole ring is relatively stable, strong bases can deprotonate carbon atoms in some pyrazole systems, potentially leading to ring-opening.[5]

Part 2: Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to diagnosing and solving common problems encountered during experimentation.

Issue 1: My solution has developed a yellow or brownish tint.
  • Potential Cause: This is a classic indicator of oxidation. Pyrazoline derivatives are known to form brownish products upon oxidation, and similar pathways may affect your compound.[6] Exposure to atmospheric oxygen, potentially accelerated by light or elevated temperature, is the likely culprit.

  • Troubleshooting Steps:

    • Discard the Solution: Do not use discolored solutions, as the presence of degradants will compromise your results.

    • Prepare Fresh Solution: Use high-purity, anhydrous solvent.

    • Inert Atmosphere: After dissolving the compound, purge the vial's headspace with an inert gas (argon or nitrogen) before sealing.[6]

    • Protect from Light: Use amber vials or wrap clear vials in aluminum foil.[6]

    • Verify Storage Temperature: Ensure refrigerators and freezers are maintaining the correct temperature.

Issue 2: My HPLC/LC-MS analysis shows multiple unexpected peaks.
  • Potential Cause: The appearance of new peaks that grow over time is a clear sign of compound degradation. The parent compound peak will decrease in area as the degradant peaks increase.

  • Troubleshooting Workflow: A systematic investigation is required to identify the source of instability.

G start Unexpected Peaks Observed in HPLC/LC-MS check_purity 1. Analyze Solid Material Is the starting material >98% pure? start->check_purity check_solvent 2. Evaluate Solvent Is the solvent anhydrous and high-purity? check_purity->check_solvent Yes end_solve Problem Solved: Implement new handling/storage protocol. check_purity->end_solve No, source new material check_conditions 3. Review Handling Conditions Was the solution exposed to light, heat, or air? check_solvent->check_conditions Yes check_solvent->end_solve No, use fresh anhydrous solvent check_ph 4. Assess Solution pH Is the solution unbuffered or at an extreme pH? check_conditions->check_ph No check_conditions->end_solve Yes, improve handling (inert gas, amber vials) forced_degradation 5. Perform Forced Degradation Study (See Protocol 2) check_ph->forced_degradation Yes/Unsure end_characterize Degradants Identified: Characterize and adjust experimental window. forced_degradation->end_characterize

Caption: Workflow for troubleshooting unexpected analytical peaks.

Part 3: Protocols for Stability Assessment

To ensure the trustworthiness of your experimental data, you must have a self-validating system. The following protocols allow you to proactively determine the stability of this compound under your specific experimental conditions.

Protocol 1: Experimental Forced Degradation Study (Stress Testing)

This protocol is a streamlined version of the ICH Q1A guidelines and is designed to rapidly identify the compound's liabilities.[9] This is crucial for developing appropriate handling procedures and predicting potential degradation pathways.

G cluster_prep Sample Preparation cluster_stress Stress Conditions (24h) cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution in Acetonitrile acid Acid Hydrolysis 0.1 M HCl at 60°C prep->acid base Base Hydrolysis 0.1 M NaOH at 60°C prep->base ox Oxidation 3% H₂O₂ at RT prep->ox therm Thermal Solution at 60°C prep->therm photo Photolytic Solution under UV light at RT prep->photo analysis Analyze all samples by RP-HPLC (vs. T=0 control) acid->analysis base->analysis ox->analysis therm->analysis photo->analysis result Identify Stability Liabilities analysis->result Quantify % Degradation

Caption: Workflow for a forced degradation (stress testing) study.

Methodology:

  • Prepare a Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in HPLC-grade acetonitrile. This is your T=0 control sample. Analyze it immediately via a validated RP-HPLC method to determine the initial purity and peak area.[10]

  • Aliquot and Stress: Aliquot the stock solution into separate, appropriately labeled amber glass vials for each stress condition.

    • Acidic Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Basic Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Add an equal volume of 6% H₂O₂ to an aliquot to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Incubate a sealed aliquot of the stock solution at 60°C.

    • Photolytic Degradation: Place a sealed aliquot in a clear glass vial inside a photostability chamber (or expose to a controlled UV light source) at room temperature.

  • Time Points: Collect samples from each condition at specified time points (e.g., 2, 8, 24 hours). Before analysis, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples by RP-HPLC. Calculate the percentage of degradation by comparing the peak area of the parent compound to the T=0 control.

Data Summary Table (Example Results):

Condition Time (hours) % Degradation (Example) Inferred Liability
0.1 M HCl, 60°C2415%Moderate sensitivity to strong acid.
0.1 M NaOH, 60°C2425%High sensitivity to strong base.
3% H₂O₂, RT2440%Very high sensitivity to oxidation.
60°C (Thermal)245%Relatively stable to heat in organic solvent.
Photolytic2410%Moderate sensitivity to light.

Interpretation: Based on these hypothetical results, the compound is most vulnerable to oxidation and basic hydrolysis. This provides actionable intelligence: experiments should be conducted under an inert atmosphere, and solutions should be buffered at a neutral or slightly acidic pH to ensure stability.

References

  • Karaman, R. (2016). How can we store Pyrazolin from chalcone and hydrazine hydrate? ResearchGate. Retrieved from [Link]

  • Panda, S. S., et al. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology, 10(9), 2413-2424. Retrieved from [Link]

  • Gefvert, C. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy. Retrieved from [Link]

  • Ghosh, S., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. Retrieved from [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(11), 1300-1321. Retrieved from [Link]

  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 178-184. Retrieved from [Link]

  • El-Malah, A. A., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Organics, 5(4), 438-472. Retrieved from [Link]

  • Elguero, J., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6429. Retrieved from [Link]

  • Kumar, S., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(3), 136-141. Retrieved from [Link]

  • Gomaa, M. A. M. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 28(3), 134. Retrieved from [Link]

  • IntechOpen. (2025). Sustainability & Circularity NOW. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole functionalization. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the synthesis and modification of pyrazole scaffolds. Pyrazoles are a cornerstone of medicinal chemistry, appearing in numerous blockbuster drugs, but their functionalization can be challenging due to issues of regioselectivity and reactivity.[1][2] This resource provides direct, actionable advice in a question-and-answer format to navigate these complexities.

Section 1: The Fundamentals of Pyrazole Reactivity

Before troubleshooting specific reactions, it's crucial to understand the inherent electronic nature of the pyrazole ring. This understanding forms the basis for rational experimental design.

Q1: What are the key electronic features of the pyrazole ring that dictate its reactivity?

A1: The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This arrangement creates a unique electronic landscape:

  • N1 (Pyrrolic Nitrogen): This nitrogen is sp²-hybridized and contributes two electrons to the aromatic system. In an unsubstituted pyrazole, it bears a hydrogen atom and is weakly acidic. Deprotonation makes this position a potent nucleophile.[2]

  • N2 (Pyridinic Nitrogen): This nitrogen is also sp²-hybridized but its lone pair resides in an sp² orbital in the plane of the ring, making it the primary site of basicity and coordination to Lewis acids and metals.[3]

  • Carbon Positions (C3, C4, C5): The electron density is not uniform. The C4 position is the most electron-rich and nucleophilic, making it the primary site for electrophilic aromatic substitution.[2][4][5] Conversely, the C3 and C5 positions are more electron-deficient due to their proximity to the nitrogen atoms, making them susceptible to nucleophilic attack or deprotonation by strong bases.[2] The C5 proton is generally the most acidic C-H bond on the ring.[3]

Section 2: N-Functionalization: Mastering Regioselectivity

Direct functionalization of the pyrazole nitrogen is a common strategy for building molecular complexity. However, for unsymmetrical pyrazoles (e.g., 3-substituted), achieving regioselective N1 vs. N2 functionalization is a primary challenge.

Q2: My N-alkylation/N-arylation of a 3-substituted pyrazole gives a mixture of regioisomers. How can I favor the N1 isomer?

A2: This is a classic challenge governed by sterics and electronics. To favor substitution at the less sterically hindered N1 position, you can employ several strategies:

  • Steric Hindrance: The most straightforward approach is leveraging the steric bulk of the substituent at the C3 position. A large group at C3 will naturally direct incoming electrophiles or coupling partners to the more accessible N1 nitrogen.

  • Reaction Conditions: For N-arylation reactions (e.g., Buchwald-Hartwig, Ullmann), the choice of catalyst, ligand, and solvent is critical.

    • Copper-Catalyzed Reactions (Ullmann-type): These often show good selectivity for the N1 position, particularly with sterically demanding pyrazoles. Diamine ligands are commonly used with CuI catalysts.[6]

    • Palladium-Catalyzed Reactions (Buchwald-Hartwig): The ligand plays a crucial role. Bulky, electron-rich phosphine ligands can help discriminate between the two nitrogen atoms.

  • Protecting Groups: A transient directing group can be used. For instance, protecting the pyrazole with a group that is later removed can force the reaction to the desired nitrogen.

Q3: I'm experiencing low yields in my Buchwald-Hartwig N-arylation of a pyrazole. What are the common causes and solutions?

A3: Low yields in these couplings often stem from catalyst inhibition or suboptimal reaction parameters.

  • Catalyst Inhibition: The N2 (pyridinic) nitrogen of the pyrazole can coordinate to the palladium center, inhibiting the catalytic cycle.

    • Troubleshooting: Using a higher catalyst loading or employing pre-catalysts designed for heterocyclic substrates can overcome this.[7] Additionally, using a bulky N-protecting group like trityl can sometimes mitigate this issue by sterically shielding the N2 position.[8]

  • Base Selection: The base is crucial for deprotonating the pyrazole. If the base is too weak or insoluble, the reaction will be sluggish.

    • Troubleshooting: Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective. The choice can be solvent-dependent.[9]

  • Solvent Choice: The solvent must be high-boiling (as these reactions often require heat) and capable of dissolving the reagents.

    • Troubleshooting: Aprotic solvents like toluene, dioxane, or DMF are standard. Ensure the solvent is anhydrous, as water can interfere with the catalyst and base.[9]

Workflow: Troubleshooting Poor Regioselectivity in N-Arylation

start Low N1:N2 Regioselectivity sterics Is C3/C5 substituent sterically bulky? start->sterics conditions Modify Reaction Conditions sterics->conditions No protect Use Directed Synthesis sterics->protect Yes, but still poor selectivity sub_cond Sub-options for Conditions conditions->sub_cond ligand Screen Bulky Ligands (e.g., Buchwald ligands) sub_cond->ligand catalyst Switch Metal Catalyst (e.g., Pd to Cu) sub_cond->catalyst solvent Optimize Solvent Polarity sub_cond->solvent success Achieved Desired Regioisomer ligand->success Improved Selectivity catalyst->success Improved Selectivity solvent->success Improved Selectivity

Caption: Decision workflow for improving N1-arylation selectivity.

Protocol 1: Copper-Catalyzed N-Arylation of 3-Methylpyrazole

This protocol is adapted from methodologies effective for N-arylation of π-excessive nitrogen heterocycles.[6]

  • Reaction Setup: To an oven-dried Schlenk tube, add CuI (5 mol%), 3-methylpyrazole (1.0 equiv.), the aryl iodide (1.1 equiv.), K₂CO₃ (2.0 equiv.), and a magnetic stir bar.

  • Ligand Addition: Add N,N'-dimethylethylenediamine (10 mol%) as the ligand.

  • Solvent and Degassing: Add anhydrous dioxane. Seal the tube and degas the mixture by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture at 110 °C for 24 hours, or until TLC/LC-MS analysis shows consumption of the starting material.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify the residue by flash column chromatography.

Section 3: C-Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds at pre-functionalized (typically halogenated) pyrazole positions.

Q4: My Suzuki-Miyaura coupling on a 4-bromopyrazole is giving low yield and significant amounts of a dehalogenated byproduct. What's going wrong?

A4: This is a very common issue, particularly with electron-rich or NH-unsubstituted pyrazoles. The primary culprits are protodeboronation of the boronic acid and competitive hydrodehalogenation of the pyrazole.[10][11]

  • Protodeboronation: The boronic acid can react with trace water or protic solvents, converting it back to the corresponding arene before it can transmetalate to the palladium center.

    • Troubleshooting:

      • Base: Use a moderately strong, anhydrous base like K₃PO₄ or Cs₂CO₃. Avoid hydroxide bases if possible.

      • Solvent: Use anhydrous solvents. A mixture like dioxane/water is common, but minimizing the water content can help.[7]

      • Boronic Esters: Consider using a potassium trifluoroborate salt or a pinacol boronate ester (Bpin) instead of the boronic acid, as they are often more stable.

  • Hydrodehalogenation: This side reaction occurs when the oxidative addition complex undergoes reductive elimination with a hydride source instead of transmetalation.

    • Troubleshooting:

      • Catalyst/Ligand System: This is the most critical factor. Modern, highly active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired transmetalation step, outcompeting the dehalogenation pathway.[7][10] Using a pre-catalyst often gives more consistent results.[7]

      • Temperature: Running the reaction at the lowest effective temperature can sometimes minimize side reactions.

Table 1: Comparison of Catalytic Systems for Suzuki Coupling of 4-Bromopyrazoles
Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield RangeReference
Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O80-10040-75%[12]
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane/H₂O60-8075-95%[7]
XPhos Pd G2 (2)-K₂CO₃EtOH/H₂O80 (MW)80-98%[10]
Protocol 2: High-Yield Suzuki Coupling of an N-Protected 4-Bromopyrazole

This protocol utilizes a modern Buchwald pre-catalyst known for its high efficiency with heterocyclic substrates.[7]

  • Reaction Setup: In a glovebox, add the 4-bromopyrazole (1.0 equiv.), arylboronic acid (1.5 equiv.), K₃PO₄ (2.0 equiv.), and SPhos Pd G2 pre-catalyst (2 mol%) to a vial.

  • Solvent Addition: Add anhydrous dioxane and a small amount of degassed water (e.g., 4:1 dioxane:H₂O).

  • Reaction: Seal the vial, remove from the glovebox, and heat at 80 °C with vigorous stirring for 4-12 hours. Monitor by LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, concentrate, and purify by silica gel chromatography.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_legend Legend pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂-X pd0->oa_complex Oxidative Addition (R¹-X) trans_complex R¹-Pd(II)L₂-R² oa_complex->trans_complex Transmetalation (R²-B(OR)₂ + Base) trans_complex->pd0 Reductive Elimination (R¹-R²) R1X R¹-X = Halopyrazole R2B R²-B(OR)₂ = Boronic Acid/Ester

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 4: Direct C-H Functionalization

Directly converting a C-H bond to a C-C or C-X bond is highly atom-economical but presents a significant regioselectivity challenge for pyrazoles.

Q5: I want to perform a direct C-H arylation on my N-substituted pyrazole. How can I control whether the reaction occurs at C5 or C4?

A5: Regioselectivity in pyrazole C-H functionalization is dictated by the mechanism and the directing ability of substituents.[3]

  • For C5-Functionalization (Most Common): The C5-H bond is the most acidic, making it susceptible to deprotonation in Concerted Metalation-Deprotonation (CMD) pathways.[3] Many palladium-catalyzed reactions directed by a group at N1 will preferentially functionalize the C5 position.

    • Strategy: Use conditions known to favor C-H activation at the most acidic site. This is the default pathway for many reported methods.[13]

  • For C4-Functionalization: Targeting the nucleophilic C4 position via C-H activation is less common and often requires specific catalytic systems that operate through an electrophilic aromatic substitution-type pathway.

    • Strategy: Some Au/Ag dual-catalytic systems have been shown to favor C4-arylation.[13] Alternatively, some ligand-free palladium systems in protic solvents like 2-ethoxyethan-1-ol have been reported to promote β-C-H (C4) arylation, as the solvent enhances the acidity of the C4 proton.[14]

  • For C3-Functionalization: This is the most challenging position to functionalize directly. It typically requires a directing group attached to the N2 position, which is synthetically complex to install.

Section 5: Protecting Group Strategies

For NH-pyrazoles, the acidic proton can interfere with many reactions. Protecting the nitrogen is often a necessary first step.

Q6: When should I use a protecting group on my pyrazole, and which one should I choose?

A6: Use a protecting group when the NH proton is incompatible with your reaction conditions (e.g., reactions involving strong bases, organometallics, or metal catalysts where the NH can coordinate). The choice of group depends on its stability and cleavage conditions.

Table 2: Common Protecting Groups for Pyrazoles
Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionsStability NotesReference
tert-ButoxycarbonylBocBoc₂O, DMAPTFA; NaBH₄ in EtOHAcid-labile. Reduces ring electron density.[15][16]
Trityl (Triphenylmethyl)TrTrityl chloride, Et₃NMild acid (e.g., TFA in DCM)Very bulky, good for steric direction. Acid-labile.[8][17]
TetrahydropyranylTHPDihydropyran, p-TsOHAqueous acid (e.g., HCl)Green, solvent-free protection is possible. Acid-labile.
BenzylBnBenzyl bromide, baseHydrogenolysis (H₂, Pd/C)Stable to acid and base. Cleavage requires hydrogenation.[18]

Troubleshooting Tip: The Boc group is a versatile choice as it's easily introduced and removed under conditions that are often orthogonal to many coupling reactions. However, it can be unexpectedly cleaved by NaBH₄ in ethanol, a condition sometimes used for ester reductions.[15] For reactions requiring high thermal stability and basic conditions, the Benzyl group is more robust.

References

  • Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192–6210. [Link]

  • OUCI. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles.
  • BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis.
  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • Request PDF. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles.
  • Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry.
  • MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.
  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • ResearchGate. (2025). Advances in Pyrazolone Functionalization: A Review Since 2020.
  • Sci-Hub. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 1-benzyl-4-bromo-1H-pyrazole.
  • BenchChem. (2025). Technical Support Center: Functionalization of the Pyrazole C4 Position.
  • BenchChem. (n.d.). A Researcher's Guide to Regioselectivity in Substituted Pyrazole Reactions.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Lee, S. H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4683. [Link]

  • Lee, S. H., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]

  • BenchChem. (2025). Technical Support Center: Improving the Regioselectivity of Pyrazole N-Arylation.
  • University of Liverpool. (n.d.). Diazoles & diazines: properties, syntheses & reactivity.
  • BenchChem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Green Chemistry, 17(4), 2478-2487. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Journal of Organic Chemistry. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.
  • Sciety. (2025). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. Retrieved from [Link]

  • National Institutes of Health. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic strategies of pyrazole‐directing C−H activation.
  • National Institutes of Health. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Retrieved from [Link]

  • Tomanová, P., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169. [Link]

  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Retrieved from [Link]

  • SpringerLink. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]

  • Arkivoc. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Visible light-induced functionalization of indazole and pyrazole: a recent update. Chemical Communications, 58(35), 4435-4455. [Link]

  • Reddit. (2024). Knorr Pyrazole Synthesis advice. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
  • PubMed. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

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Technical Support Center: Troubleshooting Low Bioactivity of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole compounds. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during the experimental validation of these versatile heterocyclic scaffolds. Pyrazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3][4] However, translating theoretical promise into potent, reproducible bioactivity can be a significant hurdle.

This resource is structured in a question-and-answer format to directly address specific issues you may be facing in your research. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of pyrazole compound bioactivity.

Frequently Asked Questions (FAQs)

My pyrazole compound shows lower-than-expected bioactivity. Where do I start troubleshooting?

Low bioactivity can stem from a multitude of factors, ranging from the intrinsic properties of the compound to the specifics of the experimental setup. A systematic approach is crucial for identifying the root cause.

Initial Diagnostic Questions:

  • Compound Integrity: Have you confirmed the identity, purity, and stability of your compound?

  • Solubility Issues: Is your compound adequately dissolved in the assay buffer?

  • Assay-Specific Problems: Could the assay conditions be interfering with your compound's activity?

  • Structure-Activity Relationship (SAR): Is the observed low activity consistent with the known SAR of your pyrazole scaffold?[5][6][7][8]

Below is a troubleshooting workflow to guide your investigation:

Troubleshooting_Workflow start Low Bioactivity Observed compound_integrity Step 1: Verify Compound Integrity (Purity, Identity, Stability) start->compound_integrity solubility Step 2: Assess Solubility (Visual Inspection, Quantification) compound_integrity->solubility If pure & stable assay_interference Step 3: Evaluate Assay Interference (Control Experiments) solubility->assay_interference If soluble sar_analysis Step 4: Analyze Structure-Activity Relationship (SAR) assay_interference->sar_analysis If no interference conclusion Identify Root Cause & Remediate sar_analysis->conclusion Formulation_Workflow start Poorly Soluble Pyrazole dissolve_dmso Dissolve in DMSO (High Concentration Stock) start->dissolve_dmso add_cosolvents Add PEG400 & Tween-80 dissolve_dmso->add_cosolvents final_dilution Dilute with Saline add_cosolvents->final_dilution end Clear, Homogenous Formulation final_dilution->end SAR_Cycle design Design Analogs (SAR, Computational) synthesis Synthesize Analogs design->synthesis testing Biological Testing synthesis->testing analysis Analyze Data (Identify Trends) testing->analysis analysis->design

Sources

Reducing toxicity of pyrazole-based compounds in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with pyrazole-based compounds. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate and mitigate common toxicity issues in cell culture experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions based on established scientific principles.

Q1: My pyrazole compound is causing massive, unexpected cell death, even at what I thought were low concentrations. What is happening?

Problem: You observe a sharp drop in cell viability that is more pronounced than expected for the intended on-target effect, or it occurs in control cell lines that should be resistant.

Potential Causes:

  • High Cell Line Sensitivity: The specific cell line you are using may be exceptionally sensitive to the compound's mechanism of action or off-target effects.

  • Induction of Oxidative Stress: Many pyrazole derivatives are known to induce the production of Reactive Oxygen Species (ROS), which can lead to widespread cellular damage and apoptosis or necrosis if not buffered by the cell's antioxidant systems.[1][2][3] Excessive ROS can damage lipids, proteins, and nucleic acids, triggering cell death pathways.[1]

  • Off-Target Effects: The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a wide range of biological targets.[4][5] Your compound may be inhibiting essential cellular machinery, such as tubulin polymerization, or other kinases critical for cell survival, independent of its primary target.[6][7][8]

  • Metabolic Activation: Cells, particularly liver-derived lines like HepG2, can metabolize the parent pyrazole compound into a more toxic metabolite.[9][10]

Recommended Solutions:

  • Conduct a Comprehensive Dose-Response and Time-Course Analysis: Before proceeding with mechanistic studies, establish the precise toxicity profile.

    • Test a broad range of concentrations (e.g., from 10 nM to 100 µM) using a logarithmic scale.

    • Assess viability at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the toxic response.[2]

  • Incorporate Control Cell Lines: To distinguish between on-target and general cytotoxicity, use a panel of cell lines.

    • Non-Cancerous Cells: Include a non-cancerous or "normal" cell line (e.g., human fibroblasts) to determine the compound's selectivity index (SI).[7][11][12] A low SI indicates general toxicity.

    • Target-Negative Cells: If possible, use a cell line where your primary target has been knocked out or is not expressed. Toxicity in these cells points directly to off-target effects.

  • Investigate Oxidative Stress:

    • Measure ROS Levels: Use a fluorescent probe like 2′,7′-dichlorofluorescin diacetate (DCFH-DA) to quantify intracellular ROS levels after compound treatment.[1][13]

    • Test Antioxidant Rescue: Perform a co-treatment experiment with an antioxidant like N-Acetyl-L-cysteine (NAC).[14] If NAC rescues the cells from death, it strongly implicates ROS as a primary toxicity mechanism.

  • Confirm the Mechanism of Death: Use assays to determine if cell death is programmed (apoptosis) or uncontrolled (necrosis).

    • Apoptosis Assays: Measure phosphatidylserine externalization with an Annexin V-FITC assay or quantify the activity of executioner caspases (Caspase-3/7).[1][2][7][15] Many pyrazoles are known to induce apoptosis via caspase activation.[1][16]

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} `

Caption: Troubleshooting workflow for unexpected pyrazole toxicity.

Q2: My compound dissolves perfectly in DMSO, but it precipitates or forms crystals when I add it to the cell culture medium. How can I solve this?

Problem: The compound's poor aqueous solubility leads to it crashing out of solution, making accurate dosing impossible and potentially causing physical damage to cells.

Potential Causes:

  • Exceeding Aqueous Solubility Limit: The final concentration of the compound in the aqueous medium is higher than its solubility limit. Hydrophobic compounds are particularly prone to this.[17]

  • High Final DMSO Concentration: While DMSO is an excellent solvent, high concentrations can be toxic on their own and can also influence compound solubility dynamics when diluted.

  • Interaction with Media Components: Proteins and salts in fetal bovine serum (FBS) and the basal medium can interact with the compound, reducing its solubility.

Recommended Solutions:

  • Optimize the Dilution Protocol:

    • Maintain Low Final DMSO Concentration: Always aim for a final DMSO concentration of <0.5%, and ideally ≤0.1%.[18] Never forget to include a vehicle control (media + same final concentration of DMSO) in all experiments.[7]

    • Serial Dilution: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform a serial dilution. A good practice is to first dilute the DMSO stock into a small volume of serum-free media, mix thoroughly, and then add this intermediate dilution to the final culture plate.

  • Modify the Vehicle/Solvent:

    • Gentle Warming: Briefly warm the media to 37°C before adding the compound, as solubility often increases with temperature.[19] However, do not heat the compound stock itself unless its stability at higher temperatures is confirmed.

    • Use of Pluronic F-68: Consider adding a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to the medium to help maintain compound solubility. A vehicle control containing the surfactant is mandatory.

  • Check for Compound Degradation: The precipitate may not be the original compound but a less soluble degradation product. Confirm the stability of your compound in aqueous media over the time course of your experiment using methods like HPLC.

Q3: I am observing high variability in my cytotoxicity results between experiments. What are the likely causes?

Potential Causes:

  • Inconsistent Cell Culture Practices: Variations in cell passage number, plating density (confluency), and growth phase can significantly alter cellular metabolism and sensitivity to drugs.[7]

  • Compound Instability or Handling: The compound may be unstable in solution. Repeated freeze-thaw cycles of the DMSO stock or prolonged storage of diluted working solutions can lead to degradation.

  • Pipetting Inaccuracy: Small errors in pipetting the highly concentrated stock solution can lead to large variations in the final concentrations.

  • Incubator Environment: Fluctuations in CO2 levels, temperature, or humidity can stress cells and affect their response to treatment.[7]

Recommended Solutions:

  • Standardize Cell Culture Protocols:

    • Use cells within a consistent, narrow range of passage numbers.

    • Always seed the same number of cells per well and allow them to adhere and resume growth for a consistent period (e.g., overnight) before adding the compound.

    • Avoid letting cells become over-confluent before or during the experiment.[7]

  • Implement Strict Compound Handling Procedures:

    • Aliquot your main DMSO stock into single-use volumes to avoid repeated freeze-thaw cycles.

    • Prepare fresh dilutions of your compound from the DMSO stock immediately before each experiment. Do not store diluted aqueous solutions.

  • Ensure Accurate Dosing:

    • Use calibrated pipettes and proper pipetting techniques.

    • For serial dilutions, ensure thorough mixing at each step before proceeding to the next.

  • Validate Experimental Setup:

    • Regularly check and calibrate your incubator's CO2 and temperature sensors.

    • Use a positive control compound with a known, stable IC50 value in your cell line (e.g., Paclitaxel, Doxorubicin) to monitor for systemic variability in your assay.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of pyrazole-induced toxicity in cell culture?

The toxicity of pyrazole-based compounds is diverse and depends on the specific substitutions on the pyrazole ring. However, several common mechanisms have been identified:

  • Induction of Apoptosis: This is the most frequently reported mechanism. Pyrazoles can trigger programmed cell death by activating intrinsic (mitochondrial) or extrinsic pathways, often involving the generation of ROS, release of cytochrome c, and subsequent activation of caspase-3 and caspase-7.[1][13][16]

  • Generation of Reactive Oxygen Species (ROS): Many pyrazole derivatives increase intracellular ROS levels, leading to oxidative stress.[1][2] This can overwhelm the cell's antioxidant capacity, causing damage to essential biomolecules and triggering apoptosis.[1]

  • Cell Cycle Arrest: These compounds can interfere with the cell cycle machinery, causing cells to accumulate in specific phases, most commonly the G2/M or S phase.[2][7][11] Prolonged arrest can subsequently lead to apoptosis.

  • Inhibition of Tubulin Polymerization: Certain pyrazole structures can bind to tubulin, disrupting microtubule dynamics.[7][8] This interferes with mitotic spindle formation, leading to mitotic arrest and cell death, similar to the action of classic chemotherapy agents like vinca alkaloids.[6][20]

  • Kinase Inhibition: The pyrazole scaffold is a cornerstone of many kinase inhibitors.[17][21] Off-target inhibition of essential kinases involved in cell survival signaling (e.g., Akt) can be a direct cause of cytotoxicity.[11]

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} `

Caption: Key mechanisms of pyrazole-induced cytotoxicity.

Q2: How do I select an appropriate starting concentration range for my pyrazole compound?

If you have no prior data, a good starting point is to review the literature for similar pyrazole-based compounds. Many derivatives show activity in the low micromolar range.[11][17] A standard approach is to perform a broad-range screening first:

  • Initial Broad Screen: Test a single, high concentration (e.g., 10 or 20 µM) to see if the compound has any biological activity.

  • Logarithmic Dose-Response: Based on the initial screen, set up a dose-response experiment with 8-12 concentrations spanning several orders of magnitude, centered around the estimated effective dose. For example, if 10 µM was highly toxic, you might test a range from 10 nM to 50 µM (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10, 25, 50 µM).

  • Refine the Range: After the first full dose-response experiment, you can narrow the concentration range around the calculated IC50 for more precise follow-up studies.

Table 1: Example IC50 Values for Various Pyrazole Derivatives in Cancer Cell Lines
Compound ClassCell LineTarget/MechanismReported IC50 / CC50Reference
Thieno[2,3-c]pyrazole (Tpz-1)HL-60 (Leukemia)Multi-kinase, Microtubules0.19 µM (48h)[11]
Thieno[2,3-c]pyrazole (Tpz-1)MDA-MB-231 (Breast)Multi-kinase, Microtubules0.53 µM (72h)[11]
Dihydro-Pyrazole (3f)MDA-MB-468 (Breast)ROS, Apoptosis14.97 µM (24h), 6.45 µM (48h)[2]
Pyrazole-Amide (PTA-1)MDA-MB-231 (Breast)Apoptosis, Tubulin Inhibition~10 µM (24h)[7]
Pyrimidine-Pyrazole (Cmpd 11)A549 (Lung)Tubulin Inhibition0.01 µM[17]
Indolo-pyrazole (6c)SK-MEL-28 (Melanoma)Tubulin Inhibition3.46 µM (48h)[8]

This table is for illustrative purposes. IC50 values are highly dependent on the specific compound structure, cell line, and assay conditions.

Q3: Can I reduce non-specific toxicity by modifying the cell culture medium?

Yes, in some cases. If you have identified a specific mechanism of off-target toxicity, you may be able to mitigate it:

  • For ROS-Mediated Toxicity: Supplementing your culture medium with an antioxidant such as N-Acetyl-L-cysteine (NAC) (e.g., at 1-5 mM) can neutralize ROS and rescue cells from this specific toxic effect.[14] This is a powerful diagnostic tool to confirm the role of oxidative stress.

  • Serum Concentration: The concentration of FBS can influence the free, active concentration of your compound. Highly protein-bound compounds will have lower activity in high-serum conditions. If you suspect solubility issues or protein binding, you can try reducing the serum concentration during the treatment period, but be aware this can also stress cells and alter their response. Always run a parallel control with the modified medium.

Experimental Protocols

Protocol 1: Standard Cytotoxicity Assessment using MTT Assay

This protocol is adapted from methodologies described in multiple studies.[2][13][17][18]

Objective: To determine the concentration at which a pyrazole compound reduces the viability of a cell culture by 50% (IC50).

Materials:

  • Cells of interest

  • Complete culture medium (e.g., DMEM + 10% FBS)[7]

  • 96-well flat-bottom cell culture plates

  • Pyrazole compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS, 50% N,N-dimethylformamide, pH 4.7[18] or pure DMSO)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 1x10⁴ cells per well in 100 µL of complete medium into a 96-well plate.[7] Leave the outermost wells filled with sterile PBS to reduce evaporation (edge effect).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume exponential growth.[7]

  • Compound Preparation: Prepare serial dilutions of the pyrazole compound in complete medium. For example, create 2X final concentrations so that adding 100 µL to the wells will result in the desired 1X final concentration. Remember to prepare a vehicle control (medium + highest concentration of DMSO used) and an untreated control (medium only).

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the appropriate compound dilution or control.

  • Incubation: Return the plate to the incubator for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well. Pipette up and down gently to dissolve the formazan crystals. Incubate overnight at 37°C or for a few hours on a rocking platform.[18]

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Protocol 2: Measurement of Intracellular ROS using DCFH-DA

This protocol is based on the method used to assess ROS induction by pyrazole derivatives.[1][2]

Objective: To quantify the generation of intracellular reactive oxygen species after treatment with a pyrazole compound.

Materials:

  • Cells of interest

  • Phenol red-free culture medium

  • 2′,7′-dichlorofluorescin diacetate (DCFH-DA) stock (e.g., 10 mM in DMSO)

  • Pyrazole compound

  • Positive control (e.g., H2O2 at 100 µM)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader (Excitation ~485 nm, Emission ~530 nm)

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.

  • DCFH-DA Loading: Prepare a working solution of DCFH-DA (e.g., 10 µM) in pre-warmed, serum-free, phenol red-free medium.

  • Washing and Loading: Wash the cells once with warm PBS. Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

  • Compound Treatment: Wash the cells once more with PBS to remove excess probe. Add 100 µL of medium containing the desired concentrations of your pyrazole compound, vehicle control, or positive control (H2O2).

  • Incubation and Measurement: Incubate the plate at 37°C. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Measure the fluorescence intensity at various time points (e.g., 30, 60, 120 minutes) using a plate reader.

  • Data Analysis: Normalize the fluorescence of treated wells to the vehicle control to determine the fold-increase in ROS production.

References

  • Research Article Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (n.d.). Asian Pacific Journal of Cancer Prevention.
  • DeVore, N. M., & Scott, E. E. (2012). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Journal of Biological Chemistry.
  • Blomstrand, R., & Theorell, H. (1970). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: an approach to therapy against methanol poisoning. Life Sciences.
  • Hess, K. L., et al. (2021). Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. Molecules. [Link]

  • Hess, K. L., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Molecules. [Link]

  • Verma, G., & Marella, A. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Drug Research.
  • Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. (2025). ResearchGate. [Link]

  • Hess, K. L., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences. [Link]

  • Ramezani, M., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Iranian Journal of Pharmaceutical Research. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). Asian Pacific Journal of Cancer Prevention.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry.
  • Trespect, M. S., et al. (2014). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). Molecules. [Link]

  • Cuzzocrea, S., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences. [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (2022). RSC Medicinal Chemistry. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). ResearchGate. [Link]

  • Wiraswati, H. L., et al. (2025). Pyrazoline B induces oxidative stress mediated toxicity, cell cycle ar. Journal of Experimental Pharmacology. [Link]

  • Why does a compound that dissolve in DMSO, precipitates with media? (2022). ResearchGate. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes. Current Drug Metabolism. [Link]

  • Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation. (2024). Chemistry & Biodiversity. [Link]

  • Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH). (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (2018). PLoS ONE. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2016). Molecules. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). MDPI. [Link]

  • New quinoline-2-one/pyrazole Derivatives; Design, Synthesis, Molecular Docking, Anti-apoptotic Evaluation, and Caspase-3 Inhibition Assay. (2023). ResearchGate. [Link]

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Technical Support Center: Scale-up Synthesis of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important pyrazole derivative. We will delve into the critical aspects of the synthesis, providing not only step-by-step protocols but also the underlying chemical principles and troubleshooting advice to ensure a successful and efficient scale-up campaign.

Introduction: The Synthetic Strategy

The synthesis of this compound is a two-step process commencing with the Vilsmeier-Haack formylation of 1-ethyl-3,5-dimethyl-1H-pyrazole to yield the key intermediate, 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. This aldehyde is then converted to the target primary amine via reductive amination. While these are standard transformations in organic synthesis, their application to this specific substrate on a larger scale presents unique challenges that we will address in detail.

Synthesis_Pathway A 1-ethyl-3,5-dimethyl-1H-pyrazole C 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde A->C Vilsmeier-Haack Formylation B Vilsmeier Reagent (POCl3/DMF) E This compound C->E Reductive Amination D Methylamine (CH3NH2) Reducing Agent

Caption: Synthetic pathway for this compound.

Part 1: Vilsmeier-Haack Formylation of 1-ethyl-3,5-dimethyl-1H-pyrazole

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like pyrazoles.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[1]

Experimental Protocol: Synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Amount (molar equivalents)
1-ethyl-3,5-dimethyl-1H-pyrazole138.21~0.951.0
Phosphorus oxychloride (POCl₃)153.331.6451.5
N,N-Dimethylformamide (DMF)73.090.9445.0
Dichloromethane (DCM)84.931.326As solvent
Saturated Sodium Bicarbonate (NaHCO₃) solution--For work-up
Brine--For work-up
Anhydrous Magnesium Sulfate (MgSO₄)120.37-For drying

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (5.0 eq.). Cool the flask to 0-5 °C in an ice-water bath. Slowly add phosphorus oxychloride (1.5 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The formation of a white solid, the Vilsmeier reagent, will be observed. Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete.

  • Formylation Reaction: Dissolve 1-ethyl-3,5-dimethyl-1H-pyrazole (1.0 eq.) in dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent, again maintaining the internal temperature below 10 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting pyrazole is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and then pour it slowly and carefully onto crushed ice with vigorous stirring. This quenching step is highly exothermic and should be performed with caution. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Troubleshooting Guide: Vilsmeier-Haack Formylation

Vilsmeier_Troubleshooting Start Low or No Product Yield Q1 Was the Vilsmeier reagent prepared correctly? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Check Q2 Is the starting pyrazole sufficiently reactive? A1_Yes->Q2 S1 Ensure anhydrous conditions. Use fresh, high-purity reagents. Maintain low temperature during preparation. A1_No->S1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Check Q3 Was the reaction time sufficient? A2_Yes->Q3 S2 Increase reaction temperature (e.g., to 60-80°C). Increase the excess of Vilsmeier reagent. A2_No->S2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Check Q4 Was the work-up performed correctly? A3_Yes->Q4 S3 Monitor reaction by TLC/HPLC until starting material is consumed. A3_No->S3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Check End Successful Formylation A4_Yes->End S4 Perform quenching at low temperature. Neutralize carefully with a mild base. A4_No->S4

Caption: Troubleshooting workflow for the Vilsmeier-Haack formylation.

Frequently Asked Questions (FAQs): Vilsmeier-Haack Formylation

  • Q1: My reaction mixture turned dark and tarry. What happened?

    • A1: This is often due to overheating during the Vilsmeier reagent formation or the formylation reaction itself. The reaction is exothermic, and poor temperature control can lead to decomposition and polymerization. Ensure efficient cooling and slow, controlled addition of reagents.

  • Q2: I'm having trouble isolating my product from the aqueous layer. What can I do?

    • A2: The formylated pyrazole may have some water solubility. Saturating the aqueous layer with sodium chloride (brine) can decrease its polarity and "salt out" the product into the organic layer. Additionally, perform multiple extractions with a suitable solvent like dichloromethane or ethyl acetate.

  • Q3: What are the main safety concerns with this reaction?

    • A3: Phosphorus oxychloride is highly corrosive and reacts violently with water. The Vilsmeier reagent is also moisture-sensitive. Always conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). The quenching step is highly exothermic and must be done slowly and with care.[3]

Part 2: Reductive Amination of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[4] The reaction proceeds via the in-situ formation of an imine, which is then reduced to the corresponding amine. The choice of reducing agent is critical for the success of this reaction, especially on a larger scale.

Experimental Protocol: Synthesis of this compound

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Amount (molar equivalents)
1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde166.22-1.0
Methylamine (solution in THF or as hydrochloride salt)31.06-1.5 - 2.0
Sodium triacetoxyborohydride (STAB)211.94-1.5
Methanol (MeOH) or Dichloromethane (DCM)32.04 / 84.930.792 / 1.326As solvent
Saturated Sodium Bicarbonate (NaHCO₃) solution--For work-up
Brine--For work-up
Anhydrous Magnesium Sulfate (MgSO₄)120.37-For drying

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq.) in methanol or dichloromethane. Add methylamine (1.5 - 2.0 eq.) to the solution. If using methylamine hydrochloride, add an equivalent of a non-nucleophilic base like triethylamine to liberate the free amine. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq.) in the same solvent. Slowly add the imine solution to the reducing agent slurry at room temperature. The addition should be controlled to manage any potential exotherm.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the imine intermediate is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes to ensure complete quenching of the excess reducing agent.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation. For large-scale purification, consider crystallization of a salt form (e.g., hydrochloride) to improve handling and purity.

Troubleshooting Guide: Reductive Amination

Reductive_Amination_Troubleshooting Start Low Yield or Impurities Q1 Is the starting aldehyde being reduced to an alcohol? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No S1 Use a more selective reducing agent like STAB. Ensure complete imine formation before adding the reducing agent. A1_Yes->S1 Q2 Is over-alkylation (formation of dimethylamine) observed? A1_No->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No S2 Use a less reactive reducing agent. Avoid acidic conditions during reduction. Use a moderate excess of methylamine. A2_Yes->S2 Q3 Is the reaction incomplete? A2_No->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No S3 Increase reaction time. Ensure the reducing agent is active. A3_Yes->S3 End Pure Product A3_No->End

Caption: Troubleshooting workflow for the reductive amination step.

Frequently Asked Questions (FAQs): Reductive Amination

  • Q1: I am observing the formation of the corresponding alcohol from my starting aldehyde. How can I prevent this?

    • A1: This side reaction occurs when the reducing agent is too reactive and reduces the aldehyde faster than the imine. Sodium triacetoxyborohydride (STAB) is a milder and more selective reducing agent for reductive aminations and is generally preferred over sodium borohydride for one-pot procedures.[5] Alternatively, you can perform the reaction in two steps: first, form the imine and remove the water generated, then add the reducing agent.

  • Q2: My final product is contaminated with the N,N-dimethylated amine. How can I avoid this over-alkylation?

    • A2: Over-alkylation can occur if the newly formed primary amine reacts with another molecule of the aldehyde. Using a moderate excess of methylamine can help to push the initial imine formation to completion. Also, using a less reactive reducing agent and avoiding acidic conditions can minimize this side reaction.

  • Q3: What is the best way to purify the final amine product on a large scale?

    • A3: While column chromatography is suitable for small-scale purification, it can be cumbersome for larger quantities. Consider converting the free amine to a crystalline salt, such as the hydrochloride or tartrate salt. This can often facilitate purification by recrystallization, which is a more scalable technique. The free base can then be regenerated by treatment with a base.

Characterization Data

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~4.0 (q, 2H, N-CH₂CH₃), ~3.6 (s, 2H, pyrazole-CH₂N), ~2.4 (s, 3H, N-CH₃), ~2.2 (s, 6H, 2 x pyrazole-CH₃), ~1.4 (t, 3H, N-CH₂CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~148, ~138, ~110, ~48, ~45, ~35, ~15, ~12, ~10.

  • LC-MS: Purity assessment by HPLC and confirmation of the molecular weight by mass spectrometry (ESI+): [M+H]⁺ calculated for C₉H₁₈N₃: 168.15.

Conclusion

The scale-up synthesis of this compound is a manageable process with careful attention to reaction conditions and potential side reactions. This guide provides a robust starting point for process development and troubleshooting. By understanding the underlying chemistry and anticipating the challenges of scale-up, researchers can efficiently and safely produce this valuable pyrazole derivative.

References

  • BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • The Royal Society of Chemistry. (2011).
  • 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. (n.d.). PMC.
  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
  • Popov, A. V. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
  • BLDpharm. (n.d.). N/A|(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methylamine.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. (n.d.). INEOS OPEN.
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  • Solvent-Free Reductive Amination: An Organic Chemistry Experiment. (2025).
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  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals.
  • Arshad, M., et al. (2019). (E)-Substituted-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine: synthesis, characterization, antibacterial, and MTT assessment.
  • Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Prolifer
  • Huateng Pharma. (n.d.). N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylamine.
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI.
  • M
  • CymitQuimica. (n.d.). (1,3-Dimethyl-1H-pyrazol-4-yl)methylamine.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • PubChem. (n.d.). N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-methoxyethan-1-amine.
  • PubChemLite. (n.d.). (3,5-diethyl-1-phenyl-1h-pyrazol-4-yl)methanamine.
  • ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT.

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Validation & Comparative

A Comparative Guide: Evaluating (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential of the novel compound, (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine, as a kinase inhibitor. By comparing its structural features and outlining a rigorous experimental plan against well-established, FDA-approved kinase inhibitors, this document serves as a roadmap for elucidating its biological activity and therapeutic potential.

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of highly potent and selective kinase inhibitors.[1][2][3] This five-membered heterocyclic ring is a key structural feature in numerous FDA-approved drugs that target a wide array of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[4][5] The fused pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine ring of ATP, is particularly adept at mimicking hinge region binding interactions within the kinase active site, a property exploited by several successful drugs.[6]

The subject of this guide, this compound, possesses this core pyrazole structure. While its specific biological activities are not yet publicly documented, its chemical architecture warrants a thorough investigation into its potential as a kinase inhibitor. This guide will therefore compare it structurally and functionally—through a proposed series of robust, self-validating experimental protocols—to a panel of known, clinically relevant pyrazole-containing kinase inhibitors.

Part 1: Profile of Comparator Pyrazole-Based Kinase Inhibitors

To establish a benchmark for evaluation, we have selected three FDA-approved kinase inhibitors that feature a pyrazole or a related fused-pyrazole motif. These compounds were chosen for their distinct kinase targets and established clinical significance, providing a diverse basis for comparison.

Compound Core Scaffold Primary Kinase Target(s) Mechanism of Action Clinical Indication (Example)
Crizotinib PyrazoleALK, ROS1, METATP-competitive inhibitor of receptor tyrosine kinases.Non-small cell lung cancer (NSCLC) with ALK or ROS1 rearrangements.[4]
Ruxolitinib PyrazoleJAK1, JAK2ATP-competitive inhibitor of Janus kinases.Myelofibrosis, polycythemia vera.[4]
Ibrutinib Pyrazolo[3,4-d]pyrimidineBTKCovalent inhibitor that forms an irreversible bond with a cysteine residue in the BTK active site.[6]B-cell malignancies like chronic lymphocytic leukemia (CLL).[6]

These comparators represent both reversible, ATP-competitive inhibitors and a covalent inhibitor, targeting different subfamilies of the human kinome. This diversity allows for a comprehensive assessment of the potential selectivity and mechanism of this compound.

Part 2: Structural Analysis and Target Hypothesis

A direct comparison of chemical structures provides the initial basis for hypothesizing potential biological targets. The structure of this compound features a substituted pyrazole ring, which is the primary point of comparison.

Structural Comparison:

  • This compound: A simple, unfused pyrazole ring with ethyl and methyl substitutions. The methylamine group at the 4-position provides a potential interaction point.

  • Crizotinib: Features a more complex substituted pyrazole ring linked to a 2,6-dichloro-3-fluorophenyl group, which is critical for its interaction with the ALK kinase domain.

  • Ruxolitinib: Contains a pyrazole ring as part of a larger pyrrolo[2,3-d]pyrimidine scaffold, demonstrating how the pyrazole can be integrated into a fused ring system to enhance binding affinity.

  • Ibrutinib: Employs the pyrazolo[3,4-d]pyrimidine core, which acts as a bioisostere of adenine, effectively targeting the ATP binding pocket.[7] Its acrylamide "warhead" is responsible for the covalent interaction with BTK.[6]

Target Hypothesis:

The simple, unfused pyrazole core of this compound is structurally more analogous to Crizotinib and Ruxolitinib than to the fused system of Ibrutinib. The substitutions on the pyrazole ring are known to be critical for determining selectivity.[3][8] The lack of an electrophilic warhead suggests a reversible binding mode. Given the prevalence of pyrazole scaffolds in inhibitors of tyrosine kinases and Janus kinases, initial screening should prioritize kinases from these families.

Part 3: Experimental Framework for Comparative Efficacy

To empirically test our hypothesis and quantify the inhibitory potential of this compound, a tiered experimental approach is necessary. This section provides detailed, validated protocols for a robust comparison.

In Vitro Biochemical Kinase Assays

The first step is to determine if the compound directly inhibits the enzymatic activity of purified kinases. A variety of assay formats can be employed, including radiometric assays, scintillation proximity assays (SPA), and fluorescence-based methods.[9][10][11] We will detail a protocol for the Homogeneous Time-Resolved Fluorescence (HTRF®) assay, a robust and widely used platform for high-throughput screening.[12][13]

This assay measures the phosphorylation of a biotinylated substrate by a kinase. The phosphorylated product is detected by a europium-labeled anti-phospho-specific antibody and streptavidin-XL665, which brings the donor and acceptor fluorophores into proximity, generating a FRET signal.[14][15]

Materials:

  • Purified recombinant kinases (e.g., ALK, JAK2, BTK, and a panel for selectivity)

  • Biotinylated peptide substrate specific for each kinase

  • HTRF KinEASE™ Kit (or similar) containing:

    • Europium-cryptate labeled anti-phospho-specific antibody

    • Streptavidin-XL665 (SA-XL665)

    • Kinase assay buffer and detection buffer

  • ATP solution

  • This compound and comparator inhibitors (Crizotinib, Ruxolitinib, Ibrutinib) serially diluted in DMSO.

  • 384-well low-volume white microplates

  • HTRF-compatible plate reader

Step-by-Step Methodology:

  • Compound Plating: Dispense 50 nL of each serially diluted test compound or control (DMSO for 0% inhibition, known inhibitor for 100% inhibition) into the wells of a 384-well plate.

  • Kinase Addition: Add 5 µL of the kinase solution (diluted in the appropriate enzymatic buffer) to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the kinases.

  • Reaction Initiation: Add 5 µL of a solution containing the biotinylated substrate and ATP (at a concentration close to the Kₘ for each kinase) to each well to start the enzymatic reaction.

  • Enzymatic Reaction: Incubate for 30-60 minutes at room temperature. The exact time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination & Detection: Add 10 µL of the detection mixture (containing the Europium-labeled antibody and SA-XL665 in detection buffer with EDTA to stop the reaction) to each well.

  • Detection Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at both 665 nm (acceptor) and 620 nm (donor). Calculate the HTRF ratio (665nm/620nm * 10,000).[12]

HTRF_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound 1. Dispense Compound (50 nL) Kinase 2. Add Kinase (5 µL) Compound->Kinase Preincubation 3. Pre-incubate (15 min) Kinase->Preincubation Initiate 4. Add Substrate/ATP (5 µL) Preincubation->Initiate Incubate 5. Incubate (30-60 min) Initiate->Incubate Stop 6. Add Detection Reagents (10 µL) Incubate->Stop Detect_Incubate 7. Incubate (60 min) Stop->Detect_Incubate Read 8. Read Plate (HTRF Reader) Detect_Incubate->Read Data_Analysis Data_Analysis Read->Data_Analysis Calculate Ratio & IC50

Caption: Workflow for the HTRF in vitro kinase assay.

Data Presentation:

The resulting data should be used to generate dose-response curves, and the concentration that produces 50% inhibition (IC₅₀) should be calculated.

Compound Target Kinase IC₅₀ (nM)
This compoundALKExperimental Value
JAK2Experimental Value
BTKExperimental Value
Other KinaseExperimental Value
CrizotinibALKControl Value
RuxolitinibJAK2Control Value
IbrutinibBTKControl Value
Cell-Based Assays

Confirming that a compound is active in a cellular context is a critical next step. Cell-based assays can measure target engagement (does the drug bind the kinase in a cell?) and pathway inhibition (does the drug block the kinase's downstream signaling?).[16][17]

The NanoBRET™ assay measures compound binding at a target kinase in living cells. It uses an energy transfer technique between a NanoLuc® luciferase-kinase fusion protein (donor) and a fluorescently labeled tracer that reversibly binds the kinase's active site (acceptor). A test compound that binds to the kinase will displace the tracer, leading to a loss of BRET signal.[16]

Materials:

  • Cell line (e.g., HEK293) engineered to express the NanoLuc®-Kinase fusion protein.

  • NanoBRET™ Kinase Tracer and Nano-Glo® Substrate.

  • Opti-MEM® I Reduced Serum Medium.

  • Test compounds and controls.

  • White 96-well or 384-well assay plates.

Step-by-Step Methodology:

  • Cell Plating: Seed the engineered cells into a white assay plate and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds.

  • Tracer Addition: Add the NanoBRET™ Tracer to all wells.

  • Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.

  • Substrate Addition: Prepare the Nano-Glo® Substrate detection reagent and add it to the wells immediately before reading.

  • Data Acquisition: Read the plate on a luminometer capable of measuring filtered luminescence at 460 nm (donor) and >610 nm (acceptor).

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission) and determine the EC₅₀ value from the dose-response curve.

This protocol determines if the compound inhibits the kinase's activity within the cell by measuring the phosphorylation status of a known downstream substrate.

Materials:

  • Cancer cell line known to have activated signaling through the kinase of interest (e.g., a cell line with constitutively active JAK2).

  • Test compounds and controls.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-Substrate, anti-total-Substrate, anti-total-Kinase.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE equipment and chemiluminescent substrate.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with various concentrations of the test compound for 2-4 hours.[18]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them.

  • Protein Quantification: Determine the protein concentration of the lysates (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[18]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against the total substrate and total kinase to serve as loading controls.[18]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT_U STAT (unphosphorylated) JAK->STAT_U Phosphorylates STAT_P p-STAT STAT_U->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerizes DNA DNA Dimer->DNA Binds Gene_Tx Gene Transcription DNA->Gene_Tx Inhibitor This compound or Ruxolitinib Inhibitor->JAK INHIBITS

Caption: Simplified JAK-STAT signaling pathway, a potential target.

Part 4: Data Interpretation and Future Directions

The successful execution of these protocols will yield a comprehensive dataset allowing for a multi-faceted comparison of this compound to established inhibitors.

  • Potency: The IC₅₀ values from the biochemical assays will establish the compound's direct inhibitory potency. Comparing these values to those of Crizotinib, Ruxolitinib, and Ibrutinib against their respective primary targets provides a clear benchmark.

  • Cellular Activity: A strong correlation between biochemical IC₅₀ and cellular EC₅₀ values suggests good cell permeability and on-target activity in a physiological context. Discrepancies may indicate poor permeability or off-target effects.

  • Selectivity: The initial screen against a small panel of kinases should be expanded. A broad kinase panel screen (e.g., against >400 kinases) is the industry standard for determining the selectivity profile. High selectivity is often a desirable trait to minimize off-target toxicity.

  • Mechanism of Action: The absence of a covalent warhead suggests reversible inhibition. Further kinetic studies (e.g., determining Kᵢ and binding kinetics) would be required to confirm if the compound is ATP-competitive, non-competitive, or uncompetitive.

Based on these results, a data-driven decision can be made. A potent and selective inhibitor would be a strong candidate for further preclinical development, including structure-activity relationship (SAR) studies to optimize its properties, and subsequent in vivo efficacy and toxicity studies.

References

  • MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

  • Bentham Science. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry, 50(23), 5734-5749.
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The Pivotal Role of Substitution Patterns in the Biological Activity of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its versatility allows for a wide range of structural modifications, enabling the fine-tuning of biological activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine scaffold. By examining the impact of substitutions at key positions, we aim to provide a predictive framework for the rational design of novel therapeutic agents.

Core Scaffold and Rationale for Modification

The this compound core presents several key positions for chemical modification, each with a distinct potential to influence the compound's interaction with biological targets. Our analysis will focus on the impact of alterations at the N1, C3, C5, and the C4-methylamine positions. The rationale behind exploring these modifications lies in the potential to modulate physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical determinants of pharmacological activity.

Structure-Activity Relationship Analysis

The Influence of N1-Substitution

The N1 position of the pyrazole ring is crucial for modulating the electronic properties and steric profile of the molecule. In the parent compound, an ethyl group occupies this position.

Key Observations:

  • Alkyl vs. Aryl Substitution: Studies on various pyrazole series have demonstrated that the nature of the N1 substituent significantly impacts activity. For instance, in a series of pyrazole-based cannabinoid receptor antagonists, a 2,4-dichlorophenyl substituent at the 1-position was found to be a structural requirement for potent activity.[2][3] This suggests that introducing aromatic rings at the N1 position can lead to beneficial π-π stacking or hydrophobic interactions within the target's binding pocket.

  • Lipophilicity: The introduction of different lipophilic moieties, such as methyl or phenyl groups, at the N-position of a 3,5-diphenylpyrazole series resulted in a decrease in activity against meprin α and β compared to the unsubstituted analog.[4] This highlights the delicate balance required for optimal lipophilicity.

The Role of C3 and C5 Substituents

The methyl groups at the C3 and C5 positions of the core scaffold contribute to its lipophilicity and steric bulk.

Key Observations:

  • Impact of Alkyl Group Size: In a series of pyrazole azabicyclo[3.2.1]octane sulfonamides, the presence of 3,5-dialkyl substitution on the pyrazole ring was found to be important for N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitory activity. While the dimethyl analog showed activity, monosubstituted or unsubstituted analogs were devoid of activity. Interestingly, increasing the lipophilicity with a 3,5-diethyl substitution led to a decrease in activity compared to a 3-methyl-5-ethyl derivative, suggesting a specific spatial requirement in the binding pocket.[5]

  • Aromatic Substituents: In the context of cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position was a key requirement for potent activity.[2][3] This underscores the potential for significant gains in potency by introducing aryl groups at this position, likely through interactions with specific residues in the target protein.

Modifications of the C4-Methylamine Moiety

The aminomethyl group at the C4 position is a critical pharmacophoric element, likely involved in hydrogen bonding or salt bridge formation with the biological target.

Key Observations:

  • N-Substitution: The nature of the substituent on the amine nitrogen can drastically alter biological activity. While direct SAR data for the title compound is limited, studies on related pyrazole-4-carboxamides have shown that N-substitution is a key determinant of antifungal activity.[6]

  • Bioisosteric Replacement: The methylamine group can be replaced with other functional groups to probe the binding site requirements. For instance, replacing an amine with a carboxamide group was a critical factor for activity in a series of pyrazole-based cannabinoid receptor antagonists.[2][3]

Comparative Data Summary

To facilitate a clear comparison, the following table summarizes the general SAR trends observed in various pyrazole series that can be extrapolated to the this compound scaffold.

Position of ModificationGeneral SubstitutionObserved Impact on ActivityPotential Rationale
N1 Small Alkyl (e.g., Ethyl)Baseline ActivityOptimal balance of lipophilicity and steric bulk for some targets.
Bulky Aryl (e.g., Dichlorophenyl)Potentially Increased PotencyEnhanced hydrophobic and/or π-π interactions.[2][3]
Unsubstituted (N-H)Varied (can increase or decrease)Alters hydrogen bonding potential and lipophilicity.[4]
C3/C5 Small Alkyl (e.g., Methyl)Essential for activity in some series.[5]Provides a necessary level of lipophilicity and steric hindrance.
Larger Alkyl (e.g., Ethyl)Can decrease activity.[5]May introduce steric clashes within the binding site.
Aryl (e.g., Phenyl)Can significantly increase potency.[2][3]Facilitates key interactions with the target protein.
C4-Methylamine N-Alkylation/N-ArylationHighly dependent on the target.Modulates hydrogen bonding capacity and steric interactions.
Bioisosteric ReplacementCan lead to a switch in activity or potency.Alters the nature of the interaction with the target (e.g., from H-bond donor to acceptor).

Experimental Protocols

The evaluation of the biological activity of these pyrazole analogs typically involves a combination of in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay

This protocol is a representative example for assessing the inhibitory activity of the synthesized compounds against a specific protein kinase.

Methodology:

  • Compound Preparation: Dissolve test compounds in 100% DMSO to create stock solutions. Serially dilute the stock solutions to obtain a range of concentrations.

  • Assay Reaction: In a 96-well plate, combine the kinase, a fluorescently labeled peptide substrate, and ATP in an assay buffer.

  • Initiation of Reaction: Add the test compound at various concentrations to the wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and measure the fluorescence to determine the extent of peptide phosphorylation.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cell-Based Proliferation Assay

This assay determines the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT, CellTiter-Glo®) to each well.

  • Data Acquisition: Measure the absorbance or luminescence according to the manufacturer's protocol.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).

Visualizing Structure-Activity Relationships

The following diagram illustrates the key positions for modification on the this compound scaffold and the potential impact of these changes on biological activity.

SAR_Summary cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_impact Impact on Biological Activity Core This compound N1 N1-Position (Ethyl) C35 C3 & C5 Positions (Dimethyl) C4 C4-Methylamine Activity Biological Activity (e.g., Potency, Selectivity) N1->Activity Modulates: - Lipophilicity - Steric Bulk - Aromatic Interactions C35->Activity Influences: - Lipophilicity - Steric Fit - Target Binding C4->Activity Determines: - H-Bonding - Ionic Interactions - Pharmacophore

Caption: Key modification points on the pyrazole scaffold.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a complex interplay of electronic, steric, and hydrophobic factors. While direct comparative data for this specific scaffold remains an area for further investigation, by extrapolating from related pyrazole series, we can deduce key principles for rational drug design. The N1 and C5 positions appear to be particularly amenable to the introduction of aryl substituents to enhance potency through specific interactions with the target. The C3 and C5 alkyl groups are likely crucial for maintaining an optimal level of lipophilicity and for orienting the molecule within the binding pocket. Finally, the C4-methylamine moiety serves as a critical anchor, and modifications to this group should be approached with a clear understanding of the target's hydrogen bonding and electrostatic requirements. Future work should focus on the systematic synthesis and biological evaluation of a focused library of analogs to provide a more detailed and quantitative understanding of the SAR for this promising scaffold.

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Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery, ensuring the selectivity of a lead candidate is paramount to mitigating off-target effects and reducing the likelihood of adverse events in clinical development.[1][2][3] This guide provides a comprehensive framework for characterizing the cross-reactivity profile of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine, a novel compound featuring the pyrazole scaffold—a privileged structure in modern medicinal chemistry.[4][5][6] Pyrazole-containing drugs have shown remarkable efficacy in various therapeutic areas, often as kinase inhibitors, underscoring the importance of a thorough off-target assessment.[4][7]

This document outlines a tiered experimental approach, commencing with broad panel screening against major target families and progressing to detailed, cell-based functional assays for hit validation. We will objectively compare the hypothetical performance of this compound with two representative, structurally distinct kinase inhibitors to provide context for its selectivity profile. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data for informed decision-making in lead optimization.

The Strategic Rationale: A Phased Approach to Off-Target Profiling

A systematic, multi-tiered approach to cross-reactivity profiling is essential for efficient resource allocation and a comprehensive understanding of a compound's selectivity. Our strategy begins with high-throughput screening against large, diverse panels of kinases and G-protein coupled receptors (GPCRs), two of the most prominent target classes for off-target interactions.[8][9] This initial screen serves to identify potential off-target "hits" that warrant further investigation. Subsequent tiers focus on validating these initial findings through orthogonal assays and functional readouts to distinguish true biological activity from artifacts of in vitro screening.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Dose Response cluster_2 Tier 3: Functional Validation cluster_3 Tier 4: Selectivity Assessment Kinase_Panel Kinase Panel Screen (>400 Kinases, Biochemical Assay) Kinase_IC50 Kinase IC50 Determination (Biochemical Assay) Kinase_Panel->Kinase_IC50 Hits with >50% inhibition GPCR_Panel GPCR Panel Screen (Binding Assay) GPCR_Ki GPCR Ki Determination (Radioligand Binding Assay) GPCR_Panel->GPCR_Ki Hits with >50% displacement Cell_Kinase Cellular Kinase Target Engagement (e.g., NanoBRET™) Kinase_IC50->Cell_Kinase Confirmed Hits GPCR_Functional GPCR Functional Assay (cAMP, Ca2+ Flux, or β-arrestin) GPCR_Ki->GPCR_Functional Confirmed Hits Selectivity_Profile Comprehensive Selectivity Profile & Risk Assessment Cell_Kinase->Selectivity_Profile GPCR_Functional->Selectivity_Profile

Figure 1. A tiered workflow for comprehensive cross-reactivity profiling.

Tier 1: Broad Panel Screening

The initial step involves screening this compound at a single high concentration (typically 10 µM) against large, commercially available kinase and GPCR panels. This provides a broad overview of potential off-target interactions.

Experimental Protocol: Kinase Panel Screening
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: Dilute the stock solution to the final screening concentration (e.g., 10 µM) in the appropriate assay buffer.

  • Kinase Assay: Utilize a reputable vendor's kinase panel (e.g., Eurofins Discovery's KINOMEscan™ or Carna Biosciences' Kinase Profiling Services) that employs a binding or activity-based assay format.[10][11] A common method is the measurement of kinase activity via the quantification of ATP consumption or substrate phosphorylation.[12]

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control (DMSO). A common hit criterion is ≥50% inhibition.

Experimental Protocol: GPCR Binding Assay Panel
  • Compound Preparation: As described for the kinase panel.

  • Assay Plate Preparation: Serially dilute the compound to the desired screening concentration.

  • Radioligand Binding Assay: Employ a commercial GPCR panel (e.g., Eurofins Discovery's SafetyScreen™ panels).[10] These assays typically involve incubating the test compound with cell membranes expressing the target GPCR and a specific radioligand.

  • Data Analysis: Measure the displacement of the radioligand by the test compound and express it as a percentage of the control. A hit is typically defined as ≥50% displacement.

Comparative Data from Tier 1 Screening

For comparative purposes, we present hypothetical screening data for our lead compound alongside two well-characterized kinase inhibitors: "Inhibitor A" (a highly selective inhibitor) and "Inhibitor B" (a multi-kinase inhibitor).

CompoundKinase Hits (≥50% Inhibition @ 10 µM)GPCR Hits (≥50% Displacement @ 10 µM)
This compound 82
Inhibitor A 20
Inhibitor B 255

Table 1. Hypothetical Tier 1 screening results.

Tier 2: Hit Confirmation and Potency Determination

Hits identified in Tier 1 are further investigated in dose-response assays to determine their potency (IC50 for kinases, Ki for GPCRs). This step is crucial for ranking the off-target interactions and prioritizing them for further study.

Experimental Protocol: Kinase IC50 Determination
  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO.

  • Kinase Assay: Perform the same kinase activity assay as in Tier 1, but with the range of compound concentrations.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Protocol: GPCR Ki Determination
  • Compound Dilution: Prepare a serial dilution of the test compound.

  • Radioligand Binding Assay: Conduct the binding assay as in Tier 1 with multiple concentrations of the test compound.

  • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation, which relates the IC50 of the competing ligand to the affinity of the radioligand.

Tier 3: Functional Validation in a Cellular Context

Biochemical and binding assays can sometimes yield false positives. Therefore, it is essential to validate the confirmed hits in a more physiologically relevant cellular environment.[8]

G cluster_0 GPCR Functional Assays cluster_1 Cellular Kinase Assays Gq_Assay Gq-coupled GPCRs (Calcium Flux Assay) Gs_Gi_Assay Gs/Gi-coupled GPCRs (cAMP Assay) Arrestin_Assay β-arrestin Recruitment Assay Target_Engagement Target Engagement (e.g., NanoBRET™) Phospho_Flow Phospho-Flow Cytometry Western_Blot Western Blot Lead_Compound This compound Lead_Compound->Gq_Assay Lead_Compound->Gs_Gi_Assay Lead_Compound->Arrestin_Assay Lead_Compound->Target_Engagement Lead_Compound->Phospho_Flow Lead_Compound->Western_Blot

Figure 2. Cellular assays for functional validation of off-target hits.

Experimental Protocol: Cellular Kinase Target Engagement (NanoBRET™)
  • Cell Culture: Culture cells engineered to express the kinase of interest fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the kinase.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound.

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Displacement of the tracer by the compound results in a loss of BRET.

  • Data Analysis: Determine the IC50 from the dose-response curve.

Experimental Protocol: GPCR Functional Assays (e.g., cAMP Assay)
  • Cell Culture: Use a cell line stably expressing the GPCR of interest.

  • Compound Treatment: Treat the cells with the test compound in the presence or absence of an agonist.

  • Second Messenger Measurement: Measure the levels of a relevant second messenger, such as cyclic AMP (cAMP) for Gs- and Gi-coupled receptors, or intracellular calcium for Gq-coupled receptors.[13][14]

  • Data Analysis: Generate dose-response curves to determine if the compound acts as an agonist, antagonist, or inverse agonist.

Comparative Selectivity Profile

The culmination of this tiered approach is a comprehensive selectivity profile that enables a direct comparison of this compound with other compounds.

TargetThis compoundInhibitor AInhibitor B
Primary Target (Hypothetical) IC50: 10 nM IC50: 5 nM IC50: 20 nM
Off-Target Kinase 1IC50: 1.2 µMIC50: >10 µMIC50: 150 nM
Off-Target Kinase 2IC50: 5.6 µMIC50: >10 µMIC50: 300 nM
Off-Target GPCR 1Ki: 2.5 µMKi: >10 µMKi: 800 nM

Table 2. Comparative potency against the primary target and key off-targets.

Conclusion and Forward Look

This guide has outlined a rigorous, step-by-step methodology for profiling the cross-reactivity of this compound. By employing a tiered approach that combines broad screening with detailed functional validation, researchers can build a comprehensive understanding of a compound's selectivity. The hypothetical data presented illustrates how this compound positions itself relative to both a highly selective and a more promiscuous inhibitor. This level of detailed characterization is indispensable for mitigating risks in drug development and is a critical component of building a robust safety profile for any new chemical entity.[1][9] The insights gained from such a study will guide further medicinal chemistry efforts to optimize selectivity and ultimately contribute to the development of safer and more effective therapeutics.

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A Comparative Benchmarking Guide: Evaluating a Novel Pyrazole Compound Against Standard-of-Care JAK Inhibitors in Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for a Novel JAK Inhibitor

The Janus kinase (JAK) signaling pathway is a critical mediator of immune responses. Cytokines, which are central to inflammation, bind to cell surface receptors and activate associated JAK enzymes (JAK1, JAK2, JAK3, and TYK2).[1][2] This activation triggers a cascade involving the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate gene expression related to inflammation and immunity.[1][2] Dysregulation of this JAK-STAT pathway is a key driver in many autoimmune diseases, including rheumatoid arthritis (RA).[3][4]

This has led to the development of JAK inhibitors (jakinibs), a class of targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs) that modulate the immune response by blocking this pathway.[2][5] While current FDA-approved jakinibs like Tofacitinib, Ruxolitinib, and Upadacitinib have transformed RA treatment, there remains a continuous search for next-generation inhibitors with improved selectivity, potency, and safety profiles.[6][7]

The pyrazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of various pharmacologically active agents, including anti-inflammatory drugs.[8][9][10] This guide introduces a hypothetical novel pyrazole-containing compound, (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine (hereafter designated Pyrazolamine-E35D ), as a potential JAK inhibitor. The objective of this document is to provide a comprehensive framework for benchmarking Pyrazolamine-E35D against established standard-of-care JAK inhibitors, providing the scientific rationale and detailed protocols for a rigorous head-to-head comparison.

Section 1: Comparative Mechanism of Action

A thorough understanding of the target pathway is essential. The JAK-STAT signaling cascade is the primary target for all comparator compounds.

The JAK-STAT Signaling Pathway:

  • Ligand Binding: A cytokine (e.g., Interleukin-6) binds to its receptor on the cell surface.[1]

  • JAK Activation: This binding causes the associated JAKs to come into close proximity, where they phosphorylate and activate each other.[1][11]

  • STAT Recruitment & Phosphorylation: The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[1] The STATs are subsequently phosphorylated by the JAKs.[1][12]

  • Dimerization & Nuclear Translocation: Phosphorylated STATs form dimers, which then move into the cell nucleus.[1][13]

  • Gene Transcription: Inside the nucleus, the STAT dimers bind to DNA and regulate the expression of genes involved in the inflammatory response.[1]

All JAK inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase domain on JAK enzymes to prevent the phosphorylation and activation steps.[14][15][16]

Comparator Standard-of-Care Drugs:

  • Ruxolitinib: A potent inhibitor of both JAK1 and JAK2.[15][17][18] Its dual action makes it effective in myeloproliferative neoplasms and graft-versus-host disease, but its inhibition of JAK2 is also associated with hematological side effects like anemia and thrombocytopenia.[15][19]

  • Tofacitinib: Primarily inhibits JAK1 and JAK3, with some activity against JAK2.[3][13][20] Its strong effect on JAK1/JAK3 makes it effective for autoimmune conditions like RA.[4][21]

  • Upadacitinib: A selective JAK1 inhibitor, designed to offer a more targeted approach to reduce side effects associated with inhibiting other JAK isoforms.[12][22][23][24] It is approved for several inflammatory diseases, including RA.[12][23]

The central hypothesis is that Pyrazolamine-E35D also acts as an ATP-competitive inhibitor of one or more JAK isoforms. The initial goal is to determine its potency (IC50) and selectivity across the JAK family.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor Extracellular Intracellular JAK JAK receptor:f2->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization STAT_dimer_nuc STAT Dimer STAT_dimer->STAT_dimer_nuc 5. Translocation DNA DNA STAT_dimer_nuc->DNA 6. Binding Gene Inflammatory Gene Transcription DNA->Gene 7. Transcription Cytokine Cytokine Cytokine->receptor:f1 1. Binding Inhibitor Pyrazolamine-E35D (JAK Inhibitor) Inhibitor->JAK Blocks ATP Site In_Vitro_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_invivo In Vivo Model KinaseAssay 1. Kinase Inhibition Assay (Determine IC50 vs. JAK1/2/3/TYK2) Selectivity 2. Kinase Selectivity Panel (>300 Kinases) KinaseAssay->Selectivity Data_Biochem Potency & Selectivity Profile Selectivity->Data_Biochem pSTAT 3. pSTAT Phosphorylation Assay (Confirm Cellular Potency) Cytokine 4. Cytokine Release Assay (Measure Functional Effect on PBMCs) pSTAT->Cytokine Data_Cell Cellular Activity & Functional Profile Cytokine->Data_Cell CIA_Model 5. Collagen-Induced Arthritis (Mouse Model of RA) Data_InVivo In Vivo Efficacy Data CIA_Model->Data_InVivo Start Pyrazolamine-E35D (Test Compound) Start->KinaseAssay Data_Biochem->pSTAT Data_Cell->CIA_Model

Caption: High-level experimental workflow for benchmarking Pyrazolamine-E35D.

Section 3: In Vivo Efficacy Benchmarking

Causality: Positive in vitro data must be validated in a relevant animal model of the target disease. The Collagen-Induced Arthritis (CIA) mouse model is the gold standard for preclinical evaluation of anti-arthritic agents as it shares many pathological features with human RA, including synovitis, cartilage degradation, and bone erosion. [25][26][27] Protocol: Murine Collagen-Induced Arthritis (CIA) Model

  • Model Induction: Immunize male DBA/1 mice (8-10 weeks old) with an emulsion of bovine type II collagen in Complete Freund's Adjuvant on Day 0, followed by a booster immunization on Day 21. [28]2. Group Allocation: Once arthritis is established (clinical score > 4, around Day 28), randomize mice into treatment groups (n=10 per group):

    • Vehicle Control (e.g., 0.5% methylcellulose)

    • Pyrazolamine-E35D (e.g., 3, 10, 30 mg/kg, oral, once daily)

    • Upadacitinib (e.g., 3 mg/kg, oral, once daily - as a positive control)

  • Dosing and Monitoring: Administer compounds daily from approximately Day 28 to Day 42. Monitor body weight, clinical signs of arthritis, and paw thickness every other day.

  • Clinical Scoring: Score each paw on a scale of 0-4 based on erythema and swelling (0=normal, 4=severe). The maximum score per mouse is 16.

  • Terminal Endpoints (Day 42):

    • Histopathology: Collect hind paws, fix in formalin, decalcify, and embed in paraffin. Section and stain with H&E to score inflammation, pannus formation, and bone/cartilage damage. [28] * Biomarker Analysis: Collect blood plasma to measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) via multiplex immunoassay.

Hypothetical Data Summary Table 3: In Vivo Efficacy in CIA Model

Treatment GroupMean Arthritis Score (Day 42)% Inhibition of ArthritisPaw Thickness (mm, change from baseline)
Vehicle11.2 ± 1.5-1.8 ± 0.3
Pyrazolamine-E35D (10 mg/kg) 4.5 ± 0.8 60% 0.7 ± 0.2
Pyrazolamine-E35D (30 mg/kg) 2.1 ± 0.5 81% 0.3 ± 0.1
Upadacitinib (3 mg/kg)3.9 ± 0.765%0.6 ± 0.2

Conclusion and Forward Look

This guide outlines a rigorous, multi-tiered strategy for benchmarking the novel pyrazole compound, Pyrazolamine-E35D, against current standard-of-care JAK inhibitors. The hypothetical data presented suggests that Pyrazolamine-E35D is a potent and selective JAK1 inhibitor with strong activity in both cellular assays and a demanding in vivo model of rheumatoid arthritis. Its performance profile indicates it could be a promising candidate for further development. The subsequent steps would involve comprehensive safety pharmacology, toxicology studies, and pharmacokinetic profiling to fully characterize its potential as a next-generation therapeutic for autoimmune diseases.

References

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The Regioisomeric Riddle: A Head-to-Head Comparison of Pyrazole Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of modern medicinal chemistry. Its versatile five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a privileged structure found in a multitude of clinically approved drugs.[1] However, the therapeutic efficacy of pyrazole derivatives is not merely a matter of the substituents appended to the ring; the very arrangement of these substituents—their regioisomerism—can profoundly influence biological activity. This guide delves into a head-to-head comparison of pyrazole isomers, dissecting how subtle changes in atomic arrangement can lead to significant differences in performance in crucial biological assays. We will explore the causality behind these differences and provide the technical details necessary to empower your own research endeavors.

The Decisive Impact of Substituent Placement: A Case Study in Cancer Cytotoxicity

The orientation of substituents on the pyrazole ring dictates the molecule's three-dimensional shape, its electronic distribution, and its ability to interact with biological targets. A compelling illustration of this principle is found in the evaluation of 3-alkyl-1,5-diaryl-1H-pyrazoles as antiproliferative agents. A study by Xu et al. (2015) synthesized and evaluated two series of these compounds as analogues of the potent tubulin polymerization inhibitor, Combretastatin A-4. The key difference between the two series lay in the placement of the 3,4,5-trimethoxyphenyl 'A-ring'—a critical pharmacophore. In one series, this ring was attached to the N-1 position of the pyrazole, while in the regioisomeric series, it was located at the C-5 position.[2]

The results of the antiproliferative activity, assessed using a standard MTT assay against three human cancer cell lines (SGC-7901, A549, and HT-1080), were striking. The compounds with the trimethoxyphenyl A-ring at the N-1 position of the pyrazole skeleton were consistently more potent than their C-5 substituted counterparts.[2] This underscores a critical structure-activity relationship (SAR): for this class of compounds, the N-1 position is the optimal anchor for the key pharmacophore to elicit a potent cytotoxic effect.

Quantitative Comparison of Antiproliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a representative pair of regioisomers from the study by Xu et al. (2015), demonstrating the superior potency of the N-1 substituted isomer (Compound 7k ) over the C-5 substituted isomer (a representative compound from the less active series).[2]

CompoundA-Ring PositionSGC-7901 IC50 (µM)A549 IC50 (µM)HT-1080 IC50 (µM)
7k N-10.0760.120.098
Regioisomer C-5> 10> 10> 10

Data synthesized from Xu et al. (2015).[2] The IC50 values for the C-5 regioisomer are represented as greater than 10 µM, as they were significantly less active.

This dramatic difference in potency highlights the importance of regiochemistry in drug design. The precise spatial arrangement of the key binding motifs dictates the compound's affinity for its biological target, in this case, likely tubulin.

Experimental Protocols: A Foundation for Reliable Data

To ensure the trustworthiness and reproducibility of such findings, it is imperative to adhere to well-defined and validated experimental protocols. Below are detailed methodologies for the key biological assays discussed.

MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[3]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole isomers (and a vehicle control, typically DMSO) and incubate for a further 48-72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized buffer, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow start Seed Cells in 96-well Plate treatment Treat with Pyrazole Isomers start->treatment incubation Incubate (48-72h) treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition incubation2 Incubate (4h) mtt_addition->incubation2 solubilization Solubilize Formazan incubation2->solubilization read_absorbance Measure Absorbance (570nm) solubilization->read_absorbance analysis Calculate IC50 read_absorbance->analysis

MTT Assay Workflow for assessing cytotoxicity.

The Role of Regioisomerism in Anti-Inflammatory Activity

The anti-inflammatory properties of many pyrazole derivatives stem from their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[4][5] The synthesis of pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) often results in the formation of regioisomers, and their differential activity against COX enzymes is a critical area of investigation.

While a direct head-to-head comparison of pyrazole isomers in a COX inhibition assay with quantitative data was not found in the immediate search results, the literature strongly suggests that the substitution pattern on the pyrazole ring is crucial for selective COX-2 inhibition. For instance, the well-known COX-2 inhibitor Celecoxib is a 1,5-diarylpyrazole.[6] The synthesis of such compounds can yield the 1,3-diarylpyrazole regioisomer, and their separation and individual biological evaluation are necessary to determine the optimal structure for potent and selective COX-2 inhibition.

COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Principle: The assay typically measures the production of prostaglandin E2 (PGE2), a key product of the COX-2 enzyme, from its substrate, arachidonic acid. The inhibition of PGE2 production is proportional to the inhibitory activity of the test compound.

Step-by-Step Protocol:

  • Enzyme and Inhibitor Preparation: Prepare a solution of recombinant human COX-2 enzyme. Dissolve the pyrazole isomers in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Pre-incubation: In a 96-well plate, pre-incubate the COX-2 enzyme with various concentrations of the test compounds (or a known inhibitor like Celecoxib as a positive control) for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Termination: After a specific incubation time, stop the reaction by adding a quenching solution.

  • PGE2 Quantification: Measure the amount of PGE2 produced using a specific detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric probe.[7][8]

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

COX2_Inhibition_Assay start Prepare COX-2 Enzyme & Pyrazole Isomers preincubation Pre-incubate Enzyme with Isomers start->preincubation initiation Initiate Reaction (add Arachidonic Acid) preincubation->initiation termination Terminate Reaction initiation->termination quantification Quantify PGE2 Production termination->quantification analysis Calculate IC50 quantification->analysis

Workflow for a COX-2 Inhibition Assay.

Conclusion: The Imperative of Regioisomeric Consideration

The evidence presented unequivocally demonstrates that the regioisomeric arrangement of substituents on the pyrazole ring is a critical determinant of biological activity. As seen in the case of antiproliferative agents, a simple shift in the position of a key pharmacophore can lead to a dramatic loss of potency. This underscores the necessity for meticulous regioselective synthesis and the individual biological evaluation of all possible isomers in the drug discovery process. For researchers in this field, a deep understanding of the structure-activity relationships of pyrazole isomers is not just an academic exercise but a fundamental requirement for the rational design of more effective and selective therapeutic agents. The protocols and insights provided in this guide are intended to equip scientists with the knowledge to navigate the complexities of pyrazole chemistry and unlock the full therapeutic potential of this remarkable scaffold.

References

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Ensuring Reproducibility in Neuropharmacological Screening: A Comparative Guide to the Synthesis and Characterization of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, particularly within neuropharmacology, the reproducibility of experimental results is the bedrock of scientific advancement.[1][2] The challenge of reproducibility is a well-documented issue in chemical research, with a significant percentage of researchers reporting failure to replicate published findings.[1] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of methodologies to ensure the robust and reproducible synthesis and characterization of the novel pyrazole compound, (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine. We will explore a validated synthetic pathway, rigorous analytical characterization, and compare it with potential alternative approaches, highlighting the critical parameters that influence experimental outcomes.

The Critical Need for Methodological Standardization

The journey of a novel compound from synthesis to biological screening is fraught with potential for variability. Inconsistent starting material quality, subtle deviations in reaction conditions, and incomplete product characterization can all contribute to discordant results, leading to wasted resources and impeding scientific progress.[3] This guide champions a proactive approach to reproducibility by establishing a comprehensive, self-validating system for the synthesis and analysis of this compound, a compound of interest for its potential neuromodulatory activities based on the known biological significance of the pyrazole scaffold.[4]

Proposed Gold Standard Synthesis of this compound

The following multi-step synthesis is designed for clarity, robustness, and high yield, incorporating in-process controls to minimize variability.

Experimental Workflow: Synthesis

A 1. Vilsmeier-Haack Formylation of 1-ethyl-3,5-dimethyl-1H-pyrazole B 2. Reductive Amination of the Intermediate Aldehyde A->B Intermediate Aldehyde C 3. Purification by Column Chromatography B->C Crude Product D Final Product: This compound C->D Purified Product cluster_0 Pre-Synthesis cluster_1 Synthesis cluster_2 Post-Synthesis cluster_3 Biological Screening Starting Material\nValidation (QC) Starting Material Validation (QC) Standardized Protocol\n(Gold Standard) Standardized Protocol (Gold Standard) Starting Material\nValidation (QC)->Standardized Protocol\n(Gold Standard) Rigorous Purification Rigorous Purification Standardized Protocol\n(Gold Standard)->Rigorous Purification Comprehensive\nCharacterization Comprehensive Characterization Rigorous Purification->Comprehensive\nCharacterization Reproducible\nBiological Data Reproducible Biological Data Comprehensive\nCharacterization->Reproducible\nBiological Data

Sources

Safety Operating Guide

Navigating the Disposal of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers engaged in drug discovery and development, handling novel or specialized compounds like (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine necessitates a robust and compliant disposal strategy. This guide provides a comprehensive, step-by-step framework for the proper disposal of this pyrazole derivative, grounded in established safety protocols and regulatory standards.

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following procedures are therefore based on the hazard profiles of structurally similar pyrazole derivatives and the general principles of hazardous chemical waste management as mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.[1]

Hazard Assessment: A "Worst-Case" Approach

In the absence of specific toxicological data for this compound, a precautionary approach is warranted. Structurally similar pyrazole methylamine derivatives are classified as hazardous, often exhibiting corrosive properties that can cause severe skin burns and eye damage.[2][3] Therefore, it is prudent to handle this compound as a hazardous substance with a similar risk profile.

Inferred Hazard Profile:

Hazard CategoryFinding based on AnalogsPrimary Concern
Skin Corrosion/Irritation Category 1BCauses severe skin burns.[3]
Serious Eye Damage Category 1Causes serious eye damage.[3]
Acute Oral Toxicity Category 4 (Harmful if swallowed)Ingestion may be harmful and can cause severe damage to delicate tissues.[3]
Respiratory Irritation May cause respiratory irritation.Inhalation of dust or vapors should be avoided.[3]
Environmental Hazards Potentially harmful to aquatic life.Should not be released into the environment.[1][2]

This "worst-case" assessment ensures that the safety measures implemented are sufficiently protective for all personnel and the environment.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins the moment the substance is designated as waste and concludes with its final disposition by a licensed professional.

Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE. This includes, at a minimum:

  • A standard laboratory coat.

  • Nitrile gloves (or other chemically resistant gloves).

  • Chemical safety goggles or a face shield.[1][4]

Step 2: Waste Segregation and Collection Proper segregation is a critical first step in waste management to prevent dangerous chemical reactions.[5][6]

  • Solid Waste: Collect any unused or contaminated solid this compound in a dedicated, sealable, and chemically compatible waste container.[1] Do not mix with other waste streams unless explicitly approved by your EHS department.

  • Liquid Waste: If the compound is in solution, collect it in a sturdy, leak-proof container that is compatible with the solvent used.[5][6] For instance, halogenated and non-halogenated solvent wastes should typically be collected separately.[6]

  • Contaminated Materials: Any items grossly contaminated with the compound, such as pipette tips, gloves, or weighing paper, should be disposed of as hazardous waste in the same container as the solid waste.

Step 3: Container Labeling Clear and accurate labeling is a regulatory requirement and essential for safety.[7][8] The hazardous waste label must include:

  • The words "Hazardous Waste".[8]

  • The full chemical name: "this compound". Avoid abbreviations.[5]

  • A clear indication of the hazards (e.g., "Corrosive," "Toxic").

  • The accumulation start date (the date the first drop of waste was added to the container).[7][8]

  • The percentage of each chemical component in the container.[5]

Step 4: Waste Storage Designated satellite accumulation areas are crucial for the safe temporary storage of hazardous waste in the laboratory.

  • Store the sealed waste container in a designated, well-ventilated area.[6][7]

  • Ensure the storage area is away from incompatible materials. For example, never store corrosive materials near flammables or oxidizers.[9][10]

  • Utilize secondary containment, such as a tray or bin, to contain any potential leaks or spills.[5][6]

  • Federal regulations allow for the accumulation of up to 55 gallons of hazardous waste at or near the point of generation.[6] However, it is prudent to schedule regular waste pick-ups to minimize the amount of waste stored in the lab.[5]

Step 5: Disposal of Empty Containers Even "empty" containers that held this compound must be handled properly.

  • Thoroughly empty all contents from the original container.[5]

  • The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[5]

  • Subsequent rinses may be permissible for sewer disposal depending on local regulations, but always consult your EHS department first.

  • After thorough rinsing and air-drying, obliterate or remove all labels before disposing of the container as solid waste or placing it in a designated glass disposal box.[5]

Step 6: Arranging for Final Disposal The ultimate disposal of this compound must be conducted by a licensed professional waste disposal company.

  • Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department.[1][5]

  • Maintain detailed records of waste generation and disposal, as this is a key component of regulatory compliance.[7]

  • The most probable method of disposal for this type of compound is high-temperature incineration at a permitted facility.[1][11]

Visualizing the Disposal Workflow

To further clarify the decision-making process for the disposal of this compound, the following workflow diagram is provided.

G start Start: This compound designated as waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Solid, Liquid, Contaminated Items) ppe->segregate container_check Is container compatible, sealable, and leak-proof? segregate->container_check get_container Obtain proper container container_check->get_container No label Step 3: Label Container (Full Name, Hazards, Date) container_check->label Yes get_container->segregate storage Step 4: Store in Designated Area (Ventilated, Secondary Containment) label->storage full Is waste container full? storage->full empty_container Is original container now empty? empty_container->storage No, continue accumulation rinse Step 5: Triple Rinse Container (Collect first rinsate as hazardous waste) empty_container->rinse Yes dispose_empty Deface label and dispose of empty container rinse->dispose_empty full->empty_container No request_pickup Step 6: Request EHS Pickup full->request_pickup Yes end End: Professional Disposal request_pickup->end

Caption: Disposal workflow for this compound.

Regulatory Framework: Adherence to EPA and OSHA Standards

The procedures outlined in this guide are designed to comply with the foundational principles of hazardous waste management established by major regulatory bodies.

  • Resource Conservation and Recovery Act (RCRA): Enforced by the EPA, RCRA governs the management of hazardous waste from "cradle-to-grave."[11][12] This includes regulations on waste identification, generation, transportation, and disposal.[12] Prohibition of disposal in regular trash or sewer systems is a key tenet of RCRA.[13]

  • Occupational Safety and Health Administration (OSHA): OSHA mandates workplace safety, including the safe handling of hazardous chemicals and waste.[14][15] This includes requirements for proper container selection, labeling (as part of the Hazard Communication Standard), and employee training.[13][14]

By adhering to these established protocols, laboratories can ensure a safe working environment, protect the broader community and environment, and maintain a culture of compliance and scientific integrity.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory.
  • Triumvirate Environmental. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Wikipedia. Hazardous waste.
  • U.S. Environmental Protection Agency. Hazardous Waste.
  • Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • Maybridge. (2010, October 22). Safety Data Sheet for (1,5-Dimethyl-1H-pyrazol-3-yl)methylamine.
  • Occupational Safety and Health Administration. Hazardous Waste - Overview.
  • BenchChem. Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
  • Fisher Scientific. Safety Data Sheet for (1,3-Dimethyl-1H-pyrazol-5-yl)methylamine.
  • Key Organics. (2017, December 1). Safety Data Sheet for 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.